Product packaging for [D-Pro2,D-Trp7,9] Substance P(Cat. No.:)

[D-Pro2,D-Trp7,9] Substance P

Cat. No.: B15141444
M. Wt: 1515.8 g/mol
InChI Key: ARZXOJGZBACSSO-RWOMGTBUSA-N
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Description

[D-Pro2,D-Trp7,9] Substance P is a useful research compound. Its molecular formula is C74H106N20O13S and its molecular weight is 1515.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H106N20O13S B15141444 [D-Pro2,D-Trp7,9] Substance P

Properties

Molecular Formula

C74H106N20O13S

Molecular Weight

1515.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60-/m0/s1

InChI Key

ARZXOJGZBACSSO-RWOMGTBUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [D-Pro2,D-Trp7,9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro2,D-Trp7,9] Substance P is a synthetic analog of the neuropeptide Substance P (SP) that has been instrumental in elucidating the physiological roles of SP and its primary receptor, the neurokinin-1 (NK1) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its function as a competitive antagonist, its partial agonist activities, and its notable off-target effects, including histamine release. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for its characterization, and presents visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism at the NK1 Receptor

This compound primarily functions as a competitive antagonist at the NK1 receptor. This mechanism involves the molecule binding to the same site on the NK1 receptor as the endogenous ligand, Substance P, thereby preventing SP from binding and initiating downstream signaling cascades. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (Substance P).

Quantitative Analysis of Antagonism

The potency of this compound as a competitive antagonist has been quantified in various biological systems. A key parameter is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

ParameterValueTissue/Cell LineSpeciesReference
pA2 6.1Taenia coliGuinea Pig[1]

Table 1: Antagonist Potency of this compound

Experimental Protocol: Guinea Pig Isolated Taenia Coli Assay

The determination of the pA2 value for this compound was classically performed using the guinea pig isolated taenia coli preparation, a smooth muscle tissue rich in NK1 receptors.

Objective: To determine the competitive antagonist activity of this compound against Substance P-induced muscle contraction.

Materials:

  • Male guinea pigs (250-350g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Substance P (agonist)

  • This compound (antagonist)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Guinea pigs are euthanized by cervical dislocation.

  • The cecum is isolated, and the taenia coli is carefully dissected.

  • A segment of the taenia coli (approximately 1.5-2 cm) is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with carbogen.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1g.

  • Cumulative concentration-response curves to Substance P are generated by adding increasing concentrations of the agonist to the organ bath.

  • The tissue is washed and allowed to recover.

  • The tissue is then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.

  • This process is repeated with different concentrations of the antagonist.

  • The dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value.[2]

Schild Plot Analysis Workflow

A Generate cumulative concentration-response curves for Substance P (agonist) B Incubate tissue with a fixed concentration of this compound (antagonist) A->B C Generate a second concentration-response curve for Substance P in the presence of the antagonist B->C D Calculate the dose-ratio (DR) for each antagonist concentration C->D E Plot log(DR-1) versus the negative logarithm of the antagonist concentration D->E F Determine the pA2 value from the x-intercept of the linear regression E->F

Caption: Workflow for Schild plot analysis to determine the pA2 value.

Partial Agonist Activity

In addition to its antagonist effects, this compound can also act as a partial agonist at tachykinin receptors in certain tissues. This means that it can bind to and activate the receptor, but with a lower maximal effect compared to the full agonist, Substance P.

Quantitative Data on Partial Agonism

In the rat colon muscularis mucosae, this compound has been shown to induce contractions, demonstrating its partial agonist properties.

ParameterValueTissueSpeciesReference
Maximum Response ~30% of Substance P maximumColon muscularis mucosaeRat[3][4]

Table 2: Partial Agonist Activity of this compound

Experimental Protocol: Rat Colon Muscularis Mucosae Assay

Objective: To characterize the partial agonist activity of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • Krebs solution

  • Substance P

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Rats are euthanized by a humane method.

  • A segment of the proximal colon is removed and placed in Krebs solution.

  • The muscularis mucosae is carefully dissected from the underlying muscle layers.

  • Strips of the muscularis mucosae are mounted in an organ bath containing Krebs solution at 37°C and gassed with carbogen.

  • The tissues are allowed to equilibrate under a resting tension of approximately 400 mg.

  • Cumulative concentration-response curves are obtained for Substance P and this compound.

  • The maximum response for each compound is recorded and compared.

Off-Target Effect: Histamine Release

A significant characteristic of this compound is its ability to induce histamine release from mast cells.[1] This effect is independent of its action on NK1 receptors and can contribute to its overall physiological effects, particularly in inflammatory responses.

Mechanism of Histamine Release

Substance P and its analogs can directly activate mast cells, leading to degranulation and the release of histamine and other inflammatory mediators. This process is generally thought to be G-protein coupled and involves an increase in intracellular calcium.

Experimental Protocol: In Vitro Histamine Release Assay

Objective: To quantify the histamine-releasing activity of this compound from mast cells.

Materials:

  • Rat peritoneal mast cells (or other suitable mast cell source)

  • Buffer solution (e.g., Tyrode's buffer)

  • This compound

  • Positive control (e.g., compound 48/80)

  • Histamine assay kit (e.g., ELISA or fluorometric assay)

Procedure:

  • Mast cells are isolated from the peritoneal cavity of rats.

  • The cells are washed and resuspended in buffer.

  • Aliquots of the mast cell suspension are incubated with various concentrations of this compound or a positive control at 37°C for a defined period (e.g., 15-30 minutes).

  • The reaction is stopped by centrifugation at a low speed.

  • The supernatant is collected, and the histamine content is measured using a suitable assay.

  • The total histamine content of the cells is determined by lysing an aliquot of the cell suspension.

  • Histamine release is expressed as a percentage of the total cellular histamine.

Signaling Pathways

The actions of this compound are best understood in the context of the Substance P/NK1 receptor signaling pathway.

Substance P/NK1 Receptor Signaling

Substance P binding to the Gq-protein coupled NK1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream events, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, leading to various cellular responses such as neuronal excitation, smooth muscle contraction, and inflammation.

Substance P/NK1 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Triggers PKC PKC DAG->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) Ca2->MAPK PKC->MAPK Response Cellular Response MAPK->Response SP Substance P SP->NK1R Binds

Caption: Simplified signaling pathway of the Substance P/NK1 receptor.

Mechanism of Antagonism by this compound

This compound competitively blocks the initial step of this pathway by preventing Substance P from binding to the NK1 receptor.

Competitive Antagonism by this compound

SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds & Blocks Signaling Downstream Signaling NK1R->Signaling

Caption: Competitive antagonism at the NK1 receptor.

Conclusion

This compound is a multifaceted pharmacological tool. Its primary mechanism of action is competitive antagonism at the NK1 receptor, which has been quantitatively established. However, its partial agonist activity in certain tissues and its capacity to induce histamine release are crucial considerations for interpreting experimental results. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals working with this important Substance P analog. A thorough understanding of its complete pharmacological profile is essential for its effective use in advancing our knowledge of tachykinin signaling in health and disease.

References

[D-Pro2,D-Trp7,9] Substance P: A Technical Guide to its Function as a Tachykinin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide belonging to the tachykinin family, which plays a significant role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its actions are mediated through the activation of neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor. The development of antagonists for these receptors has been a key area of research for therapeutic intervention in various pathological conditions.

This technical guide focuses on the synthetic Substance P analog, [D-Pro2,D-Trp7,9] Substance P, a well-characterized competitive antagonist of the NK1 receptor. By substituting key amino acids in the native Substance P sequence, this analog effectively blocks the binding of endogenous tachykinins, thereby inhibiting their biological effects. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the antagonistic action of this compound, serving as a valuable resource for professionals in the field of pharmacology and drug development.

Tachykinin Receptor Signaling

Tachykinin receptors, including NK1, NK2, and NK3, are members of the G protein-coupled receptor (GPCR) superfamily. The binding of an agonist, such as Substance P, to the NK1 receptor initiates a conformational change that leads to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.

This compound acts as a competitive antagonist by binding to the NK1 receptor without activating it, thereby preventing Substance P from binding and initiating this signaling cascade.

Tachykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds & Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Activates Response Cellular Response PKC->Response Leads to

Figure 1: Tachykinin NK1 Receptor Signaling Pathway and Antagonism.

Data Presentation

The antagonistic potency of this compound has been quantified in various biological systems. The following tables summarize the available quantitative data.

Table 1: Antagonist Potency of this compound

ParameterValueSpeciesTissue/PreparationAgonistReference
pA26.1Guinea PigTaenia coliSubstance P[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 2: Selectivity Profile of this compound

Receptor/AgonistEffect of [D-Pro2,D-Trp7,9] SPSpeciesTissue/PreparationReference
SerotoninNo effect on contracturesGuinea PigIleum[2]
HistamineNo effect on contracturesGuinea PigIleum[2]
BradykininNo effect on contracturesGuinea PigIleum[2]
Prostaglandin F2 alphaNo effect on contracturesGuinea PigIleum[2]

Experimental Protocols

The characterization of this compound as a tachykinin antagonist involves a range of in vitro and in vivo experimental procedures. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from cells expressing NK1R) incubation 2. Incubation - Membranes - Radiolabeled Ligand (e.g., [³H]SP) - Unlabeled Antagonist ([D-Pro2,D-Trp7,9] SP) prep->incubation separation 3. Separation of Bound/Free Ligand (e.g., Rapid vacuum filtration) incubation->separation counting 4. Quantification of Radioactivity (e.g., Scintillation counting) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Figure 2: General Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [³H]Substance P), and varying concentrations of the unlabeled antagonist, this compound.

    • For total binding, omit the unlabeled antagonist.

    • For non-specific binding, include a high concentration of an unlabeled non-homologous ligand.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the antagonist using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of the antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Mobilization_Workflow cell_prep 1. Cell Culture (e.g., CHO or HEK293 cells expressing NK1R) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fura-2 AM or Fluo-4 AM) cell_prep->dye_loading antagonist_preincubation 3. Antagonist Pre-incubation (Add varying concentrations of [D-Pro2,D-Trp7,9] SP) dye_loading->antagonist_preincubation agonist_stimulation 4. Agonist Stimulation (Add a fixed concentration of Substance P) antagonist_preincubation->agonist_stimulation fluorescence_measurement 5. Fluorescence Measurement (Monitor changes in fluorescence over time using a plate reader, e.g., FLIPR) agonist_stimulation->fluorescence_measurement data_analysis 6. Data Analysis (Determine the inhibitory effect and calculate IC50) fluorescence_measurement->data_analysis

Figure 3: General Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Preparation:

    • Culture cells stably or transiently expressing the human NK1 receptor (e.g., CHO or HEK293 cells) in a multi-well plate.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Assay Procedure:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound for a defined period.

    • Place the plate in a fluorescence microplate reader (e.g., a FLIPR® system).

    • Initiate fluorescence reading to establish a baseline.

    • Add a fixed concentration of Substance P (typically the EC50 or EC80 concentration) to all wells to stimulate the receptor.

    • Continue to monitor the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is proportional to the increase in intracellular calcium.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Guinea Pig Ileum Bioassay

This classic pharmacology experiment assesses the antagonist's ability to inhibit Substance P-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation:

    • Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect the tissue to an isometric force transducer to record contractions.

  • Experimental Protocol:

    • Allow the tissue to equilibrate under a resting tension.

    • Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a set period.

    • In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.

  • Data Analysis:

    • Compare the concentration-response curves for Substance P in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve without a change in the maximum response.

    • Calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • Perform a Schild analysis by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.

Conclusion

This compound is a potent and specific competitive antagonist of the tachykinin NK1 receptor. Its ability to block the actions of Substance P has been demonstrated in a variety of in vitro assays. The quantitative data, particularly its pA2 value, provides a measure of its potency, while its lack of effect on other smooth muscle contractile agents highlights its selectivity. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other tachykinin antagonists. This document serves as a valuable technical resource for researchers and professionals working to understand the pharmacology of the tachykinin system and to develop novel therapeutics targeting the NK1 receptor. Further studies to determine its binding affinities for NK2 and NK3 receptors would provide a more complete picture of its selectivity profile.

References

[D-Pro2,D-Trp7,9] Substance P: A Technical Guide to its Interaction with the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of the synthetic peptide, [D-Pro2,D-Trp7,9] Substance P, with the neurokinin-1 (NK1) receptor. This document details its binding affinity, functional antagonism, and relevant experimental protocols, making it an essential resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic analogue of the endogenous neuropeptide Substance P (SP). It is widely recognized as a competitive antagonist at the NK1 receptor, a G protein-coupled receptor (GPCR) implicated in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Understanding the binding kinetics and functional implications of antagonists like this compound is crucial for the development of novel therapeutics targeting the NK1 receptor. This guide summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the associated biological and experimental pathways.

Quantitative Binding and Functional Data

The interaction of this compound with the NK1 receptor has been characterized through various binding and functional assays. The following tables summarize the key quantitative parameters reported in the literature.

ParameterValueDescriptionTissue/Cell LineRadioligandReference
Ki / IC50 0.4 µM - 5 µMInhibitory constant or half-maximal inhibitory concentration, indicating the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.Varies (e.g., guinea pig ileum, rat brain)[3H]Substance P or [125I]Bolton-Hunter SP[3]
pA2 6.1A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.Guinea pig taenia coli-[3]

Table 1: Binding Affinity and Functional Potency of this compound at the NK1 Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the NK1 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of this compound for the NK1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1).

  • [3H]Substance P (Radioligand).

  • Unlabeled this compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-NK1 cells to confluence.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of [3H]Substance P (typically at its Kd concentration).

    • Add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, add a high concentration of unlabeled Substance P to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the pA2 value, a measure of the antagonist's potency, by assessing its ability to shift the dose-response curve of an agonist. A common preparation for this is the isolated guinea pig ileum.[1]

Objective: To determine the pA2 value of this compound.

Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit solution.

  • Substance P (agonist).

  • This compound (antagonist).

  • Organ bath system with an isometric force transducer.

Procedure:

  • Tissue Preparation:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

  • Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Shifted Agonist Dose-Response Curve:

    • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for Substance P.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

    • Plot the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

    • The x-intercept of the resulting linear regression is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key second messenger in NK1 receptor signaling.

Objective: To assess the antagonistic activity of this compound by measuring changes in intracellular calcium.

Materials:

  • CHO-NK1 cells.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Substance P (agonist).

  • This compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Preparation:

    • Plate CHO-NK1 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specified time (e.g., 60 minutes) at 37°C.

  • Antagonist Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add different concentrations of this compound to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of Substance P (typically the EC80) into the wells.

    • Immediately measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Histamine Release Assay

This compound has been reported to induce histamine release, a property independent of its NK1 receptor antagonism. This assay quantifies this off-target effect.

Objective: To measure the histamine-releasing activity of this compound.

Materials:

  • Rat peritoneal mast cells or other suitable mast cell preparations.

  • This compound.

  • Buffer for cell suspension and histamine release (e.g., Tyrode's buffer).

  • Positive control for histamine release (e.g., Compound 48/80).

  • Reagents for histamine quantification (e.g., by fluorometric assay or ELISA).

Procedure:

  • Mast Cell Isolation:

    • Isolate peritoneal mast cells from rats by peritoneal lavage.

    • Purify the mast cells using a density gradient centrifugation method.

  • Histamine Release Experiment:

    • Resuspend the purified mast cells in buffer.

    • Incubate aliquots of the cell suspension with various concentrations of this compound, a positive control, and a buffer control at 37°C for a defined period (e.g., 15 minutes).

  • Sample Processing:

    • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

    • Collect the supernatant for histamine measurement.

    • Lyse the cell pellet to determine the total histamine content.

  • Histamine Quantification:

    • Measure the histamine concentration in the supernatant and the lysed cell pellet using a suitable method.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition: (% Release = (Histamine in supernatant) / (Total Histamine) x 100).

    • Plot the percentage of histamine release against the concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NK1 receptor signaling pathway, the workflow of a competitive binding assay, and the logical relationship of this compound as an antagonist.

NK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow prep Prepare CHO-NK1 Cell Membranes incubate Incubate Membranes with: - [3H]Substance P (Radioligand) - [D-Pro2,D-Trp7,9] SP (Competitor) prep->incubate filter Separate Bound from Free Ligand via Filtration incubate->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: - Plot Competition Curve - Calculate IC50 and Ki count->analyze

Caption: Radioligand Competition Binding Assay Workflow.

Antagonist_Logic cluster_receptor SP Substance P Binding_Site SP->Binding_Site Binds Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->Binding_Site Competitively Binds NK1R NK1 Receptor No_Signal No Signal Transduction Binding_Site->No_Signal Blocks Signal Signal Signal Transduction Binding_Site->Signal Leads to

Caption: Competitive Antagonism at the NK1 Receptor.

References

The Discovery and Synthesis of [D-Pro2,D-Trp7,9] Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Foundational Substance P Antagonist for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of [D-Pro2,D-Trp7,9] Substance P, a key analog in the study of Substance P (SP) and its role in physiological and pathological processes. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational molecules that have paved the way for our current understanding of the tachykinin system.

Discovery and Rationale

The quest for antagonists of Substance P, a neuropeptide involved in pain transmission, inflammation, and various other physiological processes, led to the systematic modification of its amino acid sequence. The discovery of this compound was a result of a strategic chemical design approach aimed at identifying modifications that would confer antagonistic properties.

In 1981, a pivotal paper by Folkers et al. described the chemical design of Substance P antagonists, including the synthesis and initial biological evaluation of this compound[1]. The rationale behind the specific substitutions was based on the hypothesis that altering the conformational flexibility and receptor interaction of the native peptide could switch its activity from agonistic to antagonistic.

The introduction of D-amino acids, particularly D-Tryptophan at positions 7 and 9, was a key strategy. It was theorized that these substitutions would disrupt the alpha-helical conformation believed to be necessary for agonist activity, while potentially still allowing for receptor binding. The substitution of L-Proline at position 2 with D-Proline was also explored to further constrain the peptide's backbone and enhance its antagonistic profile. This strategic design ultimately led to the identification of this compound as a competitive antagonist of Substance P.

Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is cyclical, with each cycle consisting of deprotection of the N-terminal amino group and coupling of the next protected amino acid.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-D-Pro-OH and Fmoc-D-Trp(Boc)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or NMM)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Ether for precipitation

  • HPLC for purification

  • Mass spectrometer for characterization

Workflow:

A general workflow for the solid-phase synthesis of a peptide like this compound would involve the following steps.

SPPS_Workflow Resin Start with Rink Amide Resin Coupling1 Couple first Fmoc-amino acid (Met) Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Coupling2 Couple next Fmoc-amino acid Wash2->Coupling2 Wash3 Wash Coupling2->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Repeat Repeat Coupling and Deprotection for each amino acid in sequence Deprotection2->Repeat Cleavage Cleave peptide from resin and remove side-chain protecting groups (TFA) Repeat->Cleavage Precipitation Precipitate peptide in cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Fig. 1: General workflow for solid-phase peptide synthesis.

Biological Activity and Quantitative Data

This compound acts as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. However, its pharmacological profile is complex, also exhibiting partial agonist activity and non-specific effects, most notably histamine release.

ParameterValueAssay SystemReference
pA2 6.1Guinea-pig isolated taenia coli[2][3]
Antagonist Activity Shifts the concentration-response curve of SP to the right without significantly affecting the maximum response.Cat middle cerebral artery[4]
Partial Agonist Activity Induces contraction, though weaker than SP.Rat colon muscularis mucosae[5]
Histamine Release Causes dose-dependent histamine release.Various preparations

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay

This assay is used to determine the antagonist potency (pA2 value) of this compound.

Tissue Preparation:

  • A segment of guinea-pig ileum or taenia coli is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes.

Experimental Procedure:

  • Cumulative concentration-response curves to Substance P are obtained.

  • The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

  • A second cumulative concentration-response curve to Substance P is then generated in the presence of the antagonist.

  • The rightward shift of the concentration-response curve is used to calculate the pA2 value using the Schild equation.

Receptor Binding Assay

This assay measures the affinity of this compound for the NK1 receptor.

Membrane Preparation:

  • Tissues or cells expressing the NK1 receptor are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in binding buffer.

Binding Reaction:

  • A fixed concentration of a radiolabeled Substance P analog (e.g., [3H]-Substance P) is incubated with the membrane preparation.

  • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled Substance P.

  • The reaction is incubated to equilibrium.

Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The data is analyzed to determine the inhibitory constant (Ki) of this compound.

Receptor_Binding_Assay Start Start MembranePrep Prepare NK1 Receptor-Containing Membranes Start->MembranePrep Incubation Incubate Membranes with: - Radiolabeled SP - Unlabeled [D-Pro2,D-Trp7,9] SP MembranePrep->Incubation Equilibrium Allow to Reach Equilibrium Incubation->Equilibrium Filtration Rapid Filtration to Separate Bound from Free Ligand Equilibrium->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis to Determine Ki Counting->Analysis

Fig. 2: Workflow for a competitive receptor binding assay.

Signaling Pathway

Substance P exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). Activation of the NK1 receptor initiates a cascade of intracellular signaling events. This compound competitively inhibits this binding, thereby blocking the downstream signaling.

SP_Signaling_Pathway cluster_membrane Cell Membrane SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Competitively Inhibits Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Neuronal Excitation, Inflammation) Ca->Downstream PKC->Downstream

Fig. 3: Substance P/NK1 receptor signaling and its inhibition.

Conclusion

This compound represents a landmark achievement in the field of neuropeptide research. Its discovery and characterization provided a critical tool for elucidating the physiological roles of Substance P and the NK1 receptor. While its complex pharmacological profile, including partial agonism and histamine-releasing effects, has led to the development of more specific and potent antagonists, the foundational knowledge gained from studying this analog remains invaluable. This technical guide serves as a resource for understanding the core principles behind the design, synthesis, and evaluation of one of the first significant Substance P antagonists, offering insights that continue to be relevant in modern drug discovery and development.

References

[D-Pro²,D-Trp⁷,⁹] Substance P: A Technical Guide to its Structure-Activity Relationship as an NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, primarily through its interaction with the neurokinin-1 (NK1) receptor. The development of potent and selective antagonists for the NK1 receptor is a significant area of research for therapeutic interventions in various disorders. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the synthetic Substance P analog, [D-Pro²,D-Trp⁷,⁹] Substance P. This guide will detail its binding affinity and functional activity, outline the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

Structure-Activity Relationship

[D-Pro²,D-Trp⁷,⁹] Substance P is a modified analog of the endogenous ligand, Substance P. The key structural modifications—the substitution of L-Proline at position 2 with its D-isomer (D-Pro) and the replacement of L-Tryptophan at positions 7 and 9 with their D-isomers (D-Trp)—are critical to its pharmacological profile. These substitutions confer a higher resistance to enzymatic degradation and a conformational rigidity that is thought to be crucial for its antagonist activity at the NK1 receptor.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The antagonist potency of [D-Pro²,D-Trp⁷,⁹] Substance P has been quantified in various in vitro systems. A key parameter for a competitive antagonist is its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

CompoundPreparationAgonistpA2 ValueReference
[D-Pro²,D-Trp⁷,⁹] Substance PGuinea-pig isolated taenia coliSubstance P6.1[1]Håkanson et al., 1982

This pA2 value indicates that [D-Pro²,D-Trp⁷,⁹] Substance P is a potent competitive antagonist of the NK1 receptor in smooth muscle tissue.

It is important to note that while [D-Pro²,D-Trp⁷,⁹] Substance P is a potent antagonist, it has also been reported to exhibit partial agonist activity in some preparations, such as the rat colon muscularis mucosae[2]. Furthermore, this analog can induce non-specific effects, including histamine release from mast cells, which can contribute to its overall pharmacological profile[3].

Experimental Protocols

Guinea Pig Taenia Coli Contraction Assay for pA2 Determination

This functional assay is a classic method for characterizing the potency of agonists and antagonists at smooth muscle receptors.

1. Tissue Preparation:

  • A male guinea pig (200-300 g) is euthanized by cervical dislocation.

  • The cecum is isolated, and the taenia coli, a longitudinal smooth muscle strip, is carefully dissected in a petri dish containing Krebs-Ringer bicarbonate buffer (composition below) at room temperature.

  • A segment of the taenia coli (approximately 1.5-2 cm) is suspended in a 10 ml organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

2. Krebs-Ringer Bicarbonate Buffer Composition (mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl₂: 2.5

  • MgSO₄: 1.2

  • KH₂PO₄: 1.2

  • NaHCO₃: 25

  • Glucose: 10

3. Experimental Procedure:

  • The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

  • Isometric contractions are recorded using a force-displacement transducer connected to a polygraph.

  • Cumulative concentration-response curves to Substance P are obtained by adding the agonist in a stepwise manner.

  • After washing the tissue and allowing it to return to baseline, it is incubated with a specific concentration of [D-Pro²,D-Trp⁷,⁹] Substance P for 30 minutes.

  • A second cumulative concentration-response curve to Substance P is then generated in the presence of the antagonist.

  • This procedure is repeated with increasing concentrations of the antagonist.

4. Data Analysis and pA2 Calculation:

  • The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC₅₀ of Substance P in the presence of the antagonist by the EC₅₀ of Substance P alone.

  • A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]).

  • The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Experimental_Workflow_pA2_Determination cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis Euthanasia Euthanasia of Guinea Pig Isolation Isolation of Taenia Coli Euthanasia->Isolation Suspension Suspension in Organ Bath Isolation->Suspension Equilibration Equilibration (60 min) Suspension->Equilibration SP_Curve1 Cumulative SP Curve 1 (Control) Equilibration->SP_Curve1 Washout1 Washout SP_Curve1->Washout1 Antagonist_Incubation Incubate with [D-Pro²,D-Trp⁷,⁹] SP (30 min) Washout1->Antagonist_Incubation SP_Curve2 Cumulative SP Curve 2 (in presence of Antagonist) Antagonist_Incubation->SP_Curve2 Washout2 Washout SP_Curve2->Washout2 EC50_Calc Calculate EC₅₀ Values DR_Calc Calculate Dose Ratios (DR) EC50_Calc->DR_Calc Schild_Plot Construct Schild Plot DR_Calc->Schild_Plot pA2_Det Determine pA2 Value Schild_Plot->pA2_Det

Histamine Release Assay from Rat Peritoneal Mast Cells

This assay is used to assess the non-specific histamine-releasing properties of [D-Pro²,D-Trp⁷,⁹] Substance P.

1. Mast Cell Isolation:

  • Male Wistar rats are euthanized, and the peritoneal cavity is lavaged with 10 ml of ice-cold Tyrode's buffer (composition below).

  • The peritoneal fluid, rich in mast cells, is collected and centrifuged at 150 x g for 10 minutes at 4°C.

  • The cell pellet is washed twice and resuspended in Tyrode's buffer.

2. Tyrode's Buffer Composition (mM):

  • NaCl: 137

  • KCl: 2.7

  • CaCl₂: 1.8

  • MgCl₂: 1.0

  • NaH₂PO₄: 0.4

  • Glucose: 5.6

  • HEPES: 10

  • pH adjusted to 7.4

3. Experimental Procedure:

  • Aliquots of the mast cell suspension are pre-warmed to 37°C for 5 minutes.

  • [D-Pro²,D-Trp⁷,⁹] Substance P is added at various concentrations and incubated for 15 minutes at 37°C.

  • The reaction is stopped by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C.

  • The supernatant is collected to measure released histamine.

  • The cell pellet is lysed with distilled water to determine the total histamine content.

4. Histamine Quantification:

  • Histamine content in the supernatant and the cell lysate is measured using a fluorometric assay involving condensation with o-phthalaldehyde.

5. Data Analysis:

  • Histamine release is expressed as a percentage of the total histamine content.

Experimental_Workflow_Histamine_Release cluster_preparation Cell Preparation cluster_experiment Experiment cluster_analysis Quantification & Analysis Euthanasia Euthanasia of Rat Lavage Peritoneal Lavage Euthanasia->Lavage Centrifugation Centrifugation & Washing Lavage->Centrifugation Resuspension Resuspend Mast Cells Centrifugation->Resuspension Prewarming Pre-warm Cell Suspension (37°C) Resuspension->Prewarming Incubation Incubate with [D-Pro²,D-Trp⁷,⁹] SP (15 min) Prewarming->Incubation Termination Stop Reaction & Centrifuge Incubation->Termination Supernatant_Collection Collect Supernatant (Released Histamine) Termination->Supernatant_Collection Pellet_Lysis Lyse Pellet (Total Histamine) Termination->Pellet_Lysis Fluorometric_Assay Fluorometric Histamine Assay Supernatant_Collection->Fluorometric_Assay Pellet_Lysis->Fluorometric_Assay Percentage_Calculation Calculate % Histamine Release Fluorometric_Assay->Percentage_Calculation

Signaling Pathways

Substance P, upon binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 and Gαs pathways.

NK1_Receptor_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Effectors cluster_response Cellular Responses SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gαq/11 NK1R->Gq Gs Gαs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Contraction Smooth Muscle Contraction Ca_Release->Contraction MAPK MAPK Pathway PKC->MAPK CREB CREB Activation PKA->CREB Inflammation Inflammation MAPK->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Nociception Nociception CREB->Nociception

Conclusion

[D-Pro²,D-Trp⁷,⁹] Substance P serves as a potent competitive antagonist of the NK1 receptor, a property conferred by key structural modifications. Its structure-activity relationship has been primarily characterized through functional assays, yielding a pA2 value of 6.1 in the guinea pig taenia coli. While effective as an antagonist, its pharmacological profile is complex, with reports of partial agonism and non-specific effects such as histamine release. A comprehensive understanding of its interaction with the NK1 receptor at the molecular level would be further enhanced by direct comparative binding affinity data (Ki or IC50 values) against Substance P. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of tachykinin pharmacology and drug development. Further investigation into the nuanced pharmacology of this and related analogs will continue to inform the design of next-generation NK1 receptor modulators with improved therapeutic profiles.

References

Pharmacological Profile of [D-Pro2,D-Trp7,9] Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro2,D-Trp7,9] Substance P is a synthetic analog of the neuropeptide Substance P (SP). It is a potent antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and effects on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the tachykinin system.

Core Pharmacological Properties

This compound is primarily characterized by its competitive antagonism at the NK1 receptor. However, its pharmacological profile is complex, also exhibiting partial agonist activity and non-specific effects such as histamine release, which are crucial considerations in its experimental application.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.

ParameterValueSpecies/TissueAssay TypeReference
pA2 6.1Guinea-pig taenia coliFunctional Antagonism (Contraction)[1][2]
Binding Affinity (Ki/IC50) 0.4 µM - 5 µMVariousRadioligand Binding[2]
Antiproliferative Effect Effective at 100 µMVarious cancer cell linesCell Proliferation Assay[2]
Partial Agonist Activity (Emax) ~30% of Substance PRat colon muscularis mucosaeFunctional Agonism (Contraction)[3]

Signaling Pathways

Substance P, through its interaction with the NK1 receptor, activates multiple intracellular signaling cascades. As an antagonist, this compound competitively inhibits these pathways. The primary signaling mechanisms involve the coupling of the NK1 receptor to Gq and Gs G-proteins.

Gq-Mediated Signaling Pathway

Activation of the Gq protein by the NK1 receptor initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway can lead to the activation of downstream kinases such as the mitogen-activated protein kinases (MAPK), including ERK.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Activation PKC->MAPK_ERK

Gq-Mediated Signaling Pathway of the NK1 Receptor.
Gs-Mediated Signaling Pathway

In addition to Gq coupling, the NK1 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors.

Gs_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Downstream Downstream Effectors PKA->Downstream

Gs-Mediated Signaling Pathway of the NK1 Receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of this compound. Below are outlines of key experimental protocols.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Binding_Assay_Workflow A Prepare cell membranes expressing NK1 receptor B Incubate membranes with a fixed concentration of radiolabeled Substance P (e.g., [³H]SP) A->B C Add varying concentrations of This compound B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity E->F G Plot % inhibition vs. antagonist concentration F->G H Calculate IC50 and Ki values G->H

Workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P) and a range of concentrations of this compound.

  • Equilibration: Incubate the mixture at a defined temperature for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.

Calcium_Assay_Workflow A Culture cells expressing NK1 receptor B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of [D-Pro2,D-Trp7,9] Substance P B->C D Stimulate cells with a fixed concentration of Substance P C->D E Measure fluorescence intensity over time using a plate reader D->E F Plot % inhibition of calcium response vs. antagonist concentration E->F G Calculate IC50 value F->G

Workflow for a calcium mobilization assay.

Protocol Outline:

  • Cell Culture: Plate cells stably or transiently expressing the NK1 receptor in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of Substance P to stimulate the cells.

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist and plot the percentage of inhibition to calculate the IC50 value.

Histamine Release Assay

This assay quantifies the non-specific histamine-releasing properties of this compound from mast cells.

Histamine_Assay_Workflow A Isolate mast cells (e.g., from peritoneal lavage) B Incubate mast cells with varying concentrations of [D-Pro2,D-Trp7,9] Substance P A->B C Centrifuge to pellet cells B->C D Collect the supernatant C->D E Quantify histamine in the supernatant (e.g., by ELISA or fluorometric assay) D->E F Express histamine release as a percentage of total cellular histamine E->F G Plot % histamine release vs. peptide concentration F->G H Determine EC50 for histamine release G->H

Workflow for a histamine release assay.

Protocol Outline:

  • Mast Cell Isolation: Isolate mast cells from a suitable source, such as rat peritoneal lavage.

  • Incubation: Incubate the isolated mast cells with a range of concentrations of this compound.

  • Separation: Centrifuge the cell suspension to pellet the mast cells.

  • Supernatant Collection: Carefully collect the supernatant containing the released histamine.

  • Histamine Quantification: Measure the concentration of histamine in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release relative to the total cellular histamine content and plot this against the peptide concentration to determine the EC50 for histamine release.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Substance P and the NK1 receptor in various physiological and pathological processes. Its potent antagonist activity at the NK1 receptor is well-established. However, researchers must be mindful of its partial agonist effects and its ability to induce histamine release, which can confound experimental results if not properly controlled for. The data and protocols presented in this guide are intended to facilitate the effective and appropriate use of this important research compound.

References

The Role of [D-Pro2,D-Trp7,9] Substance P in Nociception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key neurotransmitter implicated in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1] Its actions are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2][3] The development of antagonists for the NK1R represents a significant area of interest for novel analgesic therapies. This technical guide provides an in-depth analysis of the synthetic peptide analogue, [D-Pro2,D-Trp7,9] Substance P, a competitive antagonist of the NK1R. We will explore its mechanism of action, its complex role in nociception as demonstrated in various experimental models, and provide detailed methodologies for its investigation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of pain research and drug development.

Introduction to Substance P and the Neurokinin-1 Receptor in Nociception

Substance P is widely distributed in the nervous system and is released from the terminals of primary afferent sensory neurons in response to noxious stimuli.[1] Upon release in the dorsal horn of the spinal cord, SP binds to NK1R on second-order neurons, leading to their depolarization and the propagation of pain signals to higher brain centers.[3] The SP/NK1R system is not only involved in acute pain but also plays a crucial role in the central sensitization associated with chronic pain states. Beyond its role in pain, SP is also involved in neurogenic inflammation, vasodilation, and various immune responses.

The NK1R is a member of the rhodopsin-like family of G-protein coupled receptors. Activation of NK1R by SP initiates a cascade of intracellular signaling events, making it a prime target for therapeutic intervention in pain management.

This compound: A Competitive NK1R Antagonist

This compound is a synthetic analogue of Substance P in which the proline residue at position 2 and the tryptophan residues at positions 7 and 9 have been replaced by their D-isomers. This modification confers antagonistic properties at the NK1R.

Mechanism of Action

This compound acts as a competitive antagonist at the NK1R, meaning it binds to the same site as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the receptor binding site, it prevents Substance P from eliciting its downstream signaling effects. The competitive nature of this antagonism has been demonstrated in studies showing parallel rightward shifts of the Substance P concentration-response curve in the presence of the antagonist.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueSpecies/TissueMethodReference
pA2 6.1Guinea-pig isolated taenia coliSchild Plot Analysis
In Vivo Dose Range (Intrathecal) 0.5 - 2.5 nmolRatBehavioral Nociceptive Testing
In Vivo Dose (Bolus Injection) 6.6 nmol and 20 nmolRabbitVenous Outflow and Histamine Release

Note: Specific Ki values for the binding affinity of this compound to the NK1 receptor are not consistently reported in the reviewed literature.

Signaling Pathways

Substance P / NK1R Signaling Pathway

Activation of the NK1R by Substance P primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade that plays a critical role in neuronal excitability and pain transmission. The key steps are outlined below and visualized in the following diagram.

SubstanceP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Neuronal_Excitation Increased Neuronal Excitability (Pain Transmission) MAPK_cascade->Neuronal_Excitation Leads to

Caption: Substance P / NK1R Signaling Cascade.
Mechanism of Antagonism by this compound

The antagonistic action of this compound occurs at the initial step of this pathway, preventing the activation of the NK1R and the subsequent downstream signaling events.

Antagonist_Mechanism SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds & Blocks Signaling Downstream Signaling (Blocked) NK1R->Signaling

Caption: Competitive Antagonism at the NK1R.

Experimental Protocols

In Vivo Nociception Assays

Intrathecal injection allows for the direct delivery of substances to the spinal cord.

  • Animal Preparation: Anesthetize the rat (e.g., with an aqueous mixture of ketamine, xylazine, and acepromazine). Shave and sterilize the skin over the lumbar region.

  • Catheter Implantation (for chronic studies): For repeated administrations, a chronic intrathecal catheter can be implanted.

  • Injection Procedure: Identify the intervertebral space between L5 and L6. Insert a 30-gauge needle attached to a microsyringe. A slight tail-flick indicates successful entry into the intrathecal space.

  • Administration: Slowly inject the desired volume (typically 5-10 µL) of this compound solution or vehicle.

  • Post-Procedure Care: Monitor the animal for recovery from anesthesia and any adverse effects.

This test assesses the response to a thermal nociceptive stimulus.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • Establish a baseline latency by placing the animal on the hot plate (e.g., set to 52.5°C) and measuring the time to a nocifensive response (e.g., hind paw licking or jumping).

    • A cut-off time (e.g., 60 seconds) should be used to prevent tissue damage.

    • Administer this compound or vehicle intrathecally.

    • Measure the response latency at predetermined time points after injection (e.g., 5, 15, 30, and 60 minutes).

  • Data Analysis: The data can be expressed as the raw latency time or as the percentage of the maximum possible effect (%MPE).

This assay measures the mechanical withdrawal threshold.

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Acclimatize the animal in a testing chamber with a wire mesh floor.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

    • The up-down method can be used to determine the 50% withdrawal threshold.

    • Administer this compound or vehicle.

    • Measure the withdrawal threshold at various time points post-administration.

  • Data Analysis: The withdrawal threshold is typically expressed in grams.

In Vitro Assays

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

  • Cell Culture: Use a cell line stably expressing the NK1R (e.g., CHO or HEK293 cells).

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit).

    • Pre-incubate the cells with varying concentrations of this compound or vehicle.

    • Stimulate the cells with a fixed concentration of Substance P (typically the EC80).

    • Measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist from the concentration-response curve.

This assay determines the effect of the antagonist on the phosphorylation of downstream signaling molecules like ERK.

  • Cell Culture: Use NK1R-expressing cells.

  • Procedure:

    • Seed cells and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate with Substance P for a defined period.

    • Lyse the cells and collect the protein.

    • Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using Western blotting or an ELISA-based assay.

  • Data Analysis: Quantify the p-ERK/total ERK ratio to assess the inhibitory effect of the antagonist.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the role of this compound in nociception.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Nociception Studies Binding Receptor Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Determine IC50) Binding->Calcium MAPK MAPK Phosphorylation Assay (Confirm Mechanism) Calcium->MAPK Dose_Response Dose-Response Study (Determine Effective Dose) MAPK->Dose_Response Inform In Vivo Studies Hot_Plate Hot Plate Test (Thermal Nociception) Dose_Response->Hot_Plate Von_Frey Von Frey Test (Mechanical Nociception) Dose_Response->Von_Frey Motor_Function Motor Function Assessment (Assess Side Effects) Dose_Response->Motor_Function Data_Analysis Data Analysis & Interpretation Hot_Plate->Data_Analysis Von_Frey->Data_Analysis Motor_Function->Data_Analysis

Caption: Workflow for Investigating [D-Pro2,D-Trp7,9] SP.

Discussion and Considerations

While this compound has been instrumental in early research on the role of the SP/NK1R system in nociception, its utility as a specific antinociceptive agent is complicated by several factors.

  • Histamine Release: Studies have shown that this compound can induce histamine release, which may independently cause nociceptor stimulation and other physiological effects, confounding the interpretation of its antagonist actions.

  • Motor Impairment and Neurotoxicity: At higher doses administered intrathecally, this peptide has been observed to cause significant motor impairment in rats. There is also evidence suggesting potential neurotoxic effects at these higher concentrations.

  • Partial Agonist Activity: Some studies have suggested that under certain conditions, this compound may exhibit partial agonist activity at the NK1R.

These factors should be carefully considered when designing experiments and interpreting data. The inclusion of appropriate controls, such as antihistamines, and thorough dose-response studies that include assessments of motor function are critical.

Conclusion

This compound remains a valuable tool for probing the function of the Substance P/NK1R system. Its characterization as a competitive antagonist has contributed significantly to our understanding of the role of this pathway in nociception. However, its off-target effects, particularly histamine release and dose-limiting motor deficits, highlight the challenges in developing peptide-based antagonists for clinical use and underscore the importance of thorough pharmacological profiling in the drug development process. This guide provides a foundational framework for researchers to design and execute robust preclinical studies investigating the complex pharmacology of NK1R antagonists in the context of pain.

References

The Role of [D-Pro2,D-Trp7,9] Substance P in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P (SP), a neuropeptide of the tachykinin family, is a potent mediator of neurogenic inflammation. It exerts its pro-inflammatory effects primarily through the neurokinin-1 receptor (NK-1R), initiating a cascade of events that contribute to vasodilation, plasma extravasation, and the recruitment of immune cells to the site of inflammation. The synthetic analog, [D-Pro2,D-Trp7,9] Substance P, acts as a competitive antagonist at the NK-1R, thereby offering a valuable tool for investigating the physiological and pathological roles of Substance P in inflammatory processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key experimental findings and providing detailed protocols for its use in inflammatory models.

Mechanism of Action of this compound

This compound is a modified peptide analog of Substance P, with substitutions at positions 2, 7, and 9. These modifications confer its antagonistic properties at the NK-1R.

Competitive Antagonism at the NK-1 Receptor

This compound competitively inhibits the binding of Substance P to its high-affinity receptor, the NK-1R[1][2]. By occupying the receptor binding site without activating it, the antagonist effectively blocks the downstream signaling pathways initiated by Substance P. This competitive antagonism has been demonstrated in various experimental models, including the inhibition of SP-induced smooth muscle contraction[1]. The pA2 value, a measure of antagonist potency, for [D-Pro2,D-Trp7,9]-SP has been calculated to be 6.1 in the guinea-pig taenia coli model, indicating a specific and competitive interaction with the SP receptor[1].

It is important to note that some studies have suggested that this compound can also exhibit partial agonist activity, meaning it can weakly activate the NK-1R in the absence of the full agonist, Substance P[3]. This characteristic should be considered when interpreting experimental results.

Histamine-Releasing Properties

A crucial aspect of the pharmacological profile of this compound is its ability to induce histamine release from mast cells, independent of its NK-1R antagonism. This effect is a direct action of the peptide on mast cells and can contribute to inflammatory responses such as vasodilation and increased vascular permeability. Therefore, when using this antagonist in vivo, it is essential to consider and potentially control for its histamine-mediated effects, for instance, by co-administration of antihistamines.

Substance P Signaling in Inflammation and its Inhibition

Substance P, upon binding to the NK-1R on various cell types including immune cells, endothelial cells, and neurons, triggers intracellular signaling cascades that promote inflammation. A key pathway involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.

Substance P-Mediated NF-κB Activation

The binding of Substance P to the NK-1R activates G-proteins, leading to the activation of downstream signaling molecules such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2 and p38. These kinases then phosphorylate the inhibitory subunit of NF-κB, IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

SubstanceP_NFkB_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK-1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds & Blocks G_Protein G-Protein NK1R->G_Protein Activates PKC PKC G_Protein->PKC MAPK MAPK (ERK1/2, p38) PKC->MAPK Ikk IKK MAPK->Ikk Activates IkB IκBα Ikk->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_p NF-κB (Active) NFkB_IkB->NFkB_p IκBα degradation Nucleus Nucleus NFkB_p->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Proinflammatory_Genes Initiates

Caption: Substance P/NF-κB signaling pathway and its inhibition.

Quantitative Data on Anti-inflammatory Effects

Table 1: Summary of In Vivo Anti-inflammatory Effects of this compound

Model SystemSpeciesEffect ObservedQuantitative MeasureReference
Neurogenic Inflammation in the EyeRabbitInhibition of inflammatory response to infrared irradiationNot specified
Cerebrovascular DilationCatAttenuation of Substance P-induced pial arteriolar dilationMean response to SP (10-7M) reduced from 14.5% to 1.5%

It is important to note that in a carrageenan-induced arthritis model in rats, a different SP antagonist, d-Pro4,d-Trp7,9,10-SP(4-11), demonstrated a 93% reduction in the inflammatory response, suggesting the potential for significant anti-inflammatory effects by targeting the NK-1R in this model.

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the anti-inflammatory properties of this compound. These are based on established models and should be optimized for specific experimental conditions.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Calipers

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups: vehicle control, this compound treated, and positive control (e.g., indomethacin).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound (dose range to be determined by pilot studies, e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Carrageenan_Edema_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Group Group Animals Acclimatize->Group Initial_Measure Measure Initial Paw Volume Group->Initial_Measure Treatment Administer [D-Pro2,D-Trp7,9] SP or Vehicle Initial_Measure->Treatment Carrageenan Inject Carrageenan Treatment->Carrageenan Measure_Edema Measure Paw Volume (hourly for 5h) Carrageenan->Measure_Edema Calculate Calculate % Inhibition Measure_Edema->Calculate End End Calculate->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Inhibition of Cytokine Release from LPS-Stimulated Macrophages

This in vitro assay assesses the ability of the antagonist to suppress the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine release for each concentration of the antagonist compared to the LPS-only control.

Mast Cell Degranulation Assay

This assay measures the ability of the antagonist to inhibit Substance P-induced mast cell degranulation.

Materials:

  • RBL-2H3 or LAD2 mast cell line

  • Tyrode's buffer

  • Substance P

  • This compound

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

Procedure:

  • Wash mast cells with Tyrode's buffer and resuspend to a concentration of 1 x 106 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound for 15 minutes at 37°C.

  • Stimulate the cells with Substance P (e.g., 10 µM) for 30 minutes at 37°C.

  • Centrifuge the cell suspension to pellet the cells.

  • Collect the supernatant (contains released β-hexosaminidase).

  • Lyse the cell pellet with Triton X-100 to release the remaining intracellular β-hexosaminidase.

  • Measure the β-hexosaminidase activity in both the supernatant and the cell lysate by adding pNAG substrate and measuring the absorbance at 405 nm.

  • Calculate the percentage of degranulation as (supernatant activity / (supernatant activity + lysate activity)) x 100.

  • Determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for elucidating the role of Substance P in inflammation. Its competitive antagonism at the NK-1R allows for the specific blockade of SP-mediated pro-inflammatory signaling. However, its histamine-releasing and partial agonist properties necessitate careful experimental design and interpretation of results. While existing studies provide a foundation for its anti-inflammatory potential, further research is required to generate comprehensive quantitative data on its efficacy in various inflammatory models. Future studies should focus on dose-response relationships, the impact on a broader range of inflammatory mediators, and its potential therapeutic application in inflammatory diseases. The detailed protocols provided in this guide offer a starting point for researchers to further explore the intricate role of this compound in the complex interplay between the nervous and immune systems in inflammation.

References

An In-depth Technical Guide on [D-Pro2,D-Trp7,9] Substance P and its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of the neuropeptide Substance P (SP). It is widely recognized in the scientific community as a competitive antagonist of the neurokinin-1 (NK-1) receptor, the primary receptor for Substance P.[1][2][3] However, its pharmacological profile is complex, exhibiting partial agonist activity at tachykinin receptors and demonstrating significant, non-specific effects, most notably the induction of histamine release.[4][5] Within the central nervous system (CNS), intrathecal administration of this compound has been shown to produce profound motor dysfunction, a critical consideration for its potential therapeutic application. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, its multifaceted effects on the CNS, and detailed experimental protocols for its study.

Introduction to this compound

Substance P is an undecapeptide neurotransmitter involved in a myriad of physiological processes within the CNS, including pain transmission, inflammation, and mood regulation. This compound was developed as a tool to investigate the physiological roles of Substance P by blocking its action at the NK-1 receptor. The strategic substitutions of D-Proline at position 2 and D-Tryptophan at positions 7 and 9 of the Substance P peptide sequence confer its antagonistic properties.

Mechanism of Action

Competitive Antagonism at the NK-1 Receptor

This compound acts as a competitive antagonist at the NK-1 receptor. This has been demonstrated in studies on isolated guinea-pig taenia coli, where the analogue competitively inhibits the contractile effects of Substance P. The potency of this antagonism is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. For this compound, the calculated pA2 value is 6.1.

Non-specific Effects: Histamine Release

A significant characteristic of this compound is its ability to induce histamine release from mast cells. This effect is independent of its action on neurokinin receptors and is a crucial factor to consider in interpreting experimental results, as histamine itself can elicit a range of physiological responses. The histamine-releasing property is thought to be responsible for some of the compound's observed in vitro and in vivo effects, such as smooth muscle contraction in the absence of an agonist.

Effects on the Central Nervous System

The most profound and consistently reported effect of intrathecally administered this compound in animal models is severe motor dysfunction.

Motor Impairment

Intrathecal injection of this compound in rats leads to a dose-dependent, severe, and often long-lasting impairment of motor function, characterized by flaccid extension of the hindlimbs. This motor blockade is a direct spinal action of the drug and is not readily reversed by naloxone or Substance P itself.

Nociception

While initially investigated for its potential analgesic properties due to its antagonism of the pro-nociceptive Substance P, the utility of this compound as an analgesic is confounded by its motor effects. Some studies have reported elevations in thermal and mechanical nociceptive thresholds following its administration; however, these effects are consistently accompanied by profound motor impairment, making it difficult to attribute them to a specific antinociceptive action.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueSpeciesTissue/PreparationReference
pA2 6.1Guinea PigTaenia coli
Route of AdministrationDose RangeSpeciesObserved EffectReference
Intrathecal 0.5 - 2.5 nmolRatProfound and long-lasting motor impairment
Intrathecal 2.0 µgRatBilateral motor blockade of the hind-legs
Intrathecal 10 µgRatSevere neurotoxicity, flaccid hind leg paralysis
Intraarterial Bolus 6.6 and 20 nmolRabbitDose-dependent reduction in venous outflow (histamine release)
Perivascular Microapplication 6.6 x 10⁻⁶ MCatAttenuation of Substance P-induced cerebrovascular response

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of this compound to neurokinin receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the NK-1 receptor.

Materials:

  • Cell membranes expressing the NK-1 receptor

  • Radiolabeled Substance P analogue (e.g., [³H]Substance P)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Motor Function in Rats

The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats after spinal cord injury. It is also a valuable tool for quantifying motor deficits induced by intrathecal drug administration.

Procedure:

  • Acclimation: Allow the rat to acclimate to an open field (a circular area with a non-slip floor) for a few minutes.

  • Observation: Observe the rat's hindlimb movements for a period of 4-5 minutes.

  • Scoring: Assign a score from 0 to 21 based on the observed locomotor characteristics, which include joint movement, weight support, stepping, coordination, and paw placement. A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.

The rotarod test is used to assess motor coordination and balance in rodents.

Procedure:

  • Training: Place the rat on a rotating rod that is slowly accelerating. Repeat this several times to train the animal to stay on the rod.

  • Testing: Place the rat on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Measurement: Record the latency to fall from the rod. A shorter latency indicates impaired motor coordination.

  • Repetition: Conduct multiple trials with adequate rest periods in between.

Visualizations

Signaling Pathway

NK1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: NK-1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow_Motor_Assessment cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment AnimalAcclimation Animal Acclimation BaselineTesting Baseline Motor Testing (BBB Scale & Rotarod) AnimalAcclimation->BaselineTesting DrugPreparation [D-Pro2,D-Trp7,9] SP Preparation BaselineTesting->DrugPreparation IntrathecalInjection Intrathecal Injection DrugPreparation->IntrathecalInjection PostInjectionObservation Post-Injection Observation Period IntrathecalInjection->PostInjectionObservation MotorTesting Motor Function Testing (BBB Scale & Rotarod) PostInjectionObservation->MotorTesting DataAnalysis Data Analysis MotorTesting->DataAnalysis

Caption: Workflow for Assessing Motor Effects.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Substance P and the NK-1 receptor. However, its complex pharmacological profile, particularly its potent induction of motor dysfunction and non-specific histamine release, necessitates careful experimental design and interpretation of results. For researchers in the CNS field, understanding these multifaceted effects is paramount to avoid misinterpretation of data and to accurately delineate the specific contributions of NK-1 receptor antagonism in their experimental models. Further research is warranted to develop more selective NK-1 receptor antagonists with fewer off-target effects for both research and potential therapeutic applications.

References

[D-Pro2,D-Trp7,9] Substance P as a research tool for studying Substance P pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a key mediator in a variety of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction. Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor. The study of Substance P pathways has been greatly facilitated by the development of specific antagonists that can selectively block its effects. This technical guide focuses on [D-Pro2,D-Trp7,9] Substance P, a potent and widely used competitive antagonist of the NK1 receptor, as a research tool for elucidating the intricate pathways of Substance P signaling.

This guide provides an in-depth overview of the pharmacological properties of this compound, detailed experimental protocols for its application in both in vitro and in vivo research, and visualizations of the relevant signaling pathways and experimental workflows.

Pharmacological Profile of this compound

This compound is a synthetic analog of Substance P in which specific amino acid substitutions have been made to confer antagonistic properties. It acts as a competitive antagonist at the NK1 receptor, thereby blocking the binding of endogenous Substance P and inhibiting its downstream signaling cascades.

It is important for researchers to be aware of some of the nuanced pharmacological characteristics of this antagonist. Studies have indicated that in certain experimental preparations, it may exhibit partial agonist activity. Furthermore, it has been reported to possess histamine-releasing properties, which should be considered when interpreting experimental results, particularly in in vivo studies or in tissues with a high mast cell population.[1][2][3]

Quantitative Data

The potency of this compound as a competitive antagonist is quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.

ParameterValueTissue PreparationReference
pA26.1Guinea-pig isolated taenia coli[4][5]

Note: Ki and IC50 values for this compound are not consistently reported in the literature. The pA2 value is the most commonly cited measure of its antagonist potency.

Substance P/NK1 Receptor Signaling Pathways

Substance P binding to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to the Gq/11 family of G proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC).

Furthermore, NK1 receptor activation can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial in mediating the effects of Substance P on cell proliferation and survival.

This compound, by competitively binding to the NK1 receptor, prevents these downstream signaling events from occurring in response to Substance P.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Competitively Binds and Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Activates Response Cellular Responses (e.g., Contraction, Proliferation) MAPK->Response SmoothMuscle_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Isolate Isolate Guinea Pig Ileum Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate (60 min) Mount->Equilibrate Atropine Add Atropine Equilibrate->Atropine SP_Curve1 Substance P Concentration-Response Curve Atropine->SP_Curve1 Wash1 Wash SP_Curve1->Wash1 Antagonist Incubate with [D-Pro2,D-Trp7,9] SP Wash1->Antagonist SP_Curve2 Substance P Concentration-Response Curve Antagonist->SP_Curve2 Wash2 Wash SP_Curve2->Wash2 Compare Compare Curves Wash2->Compare Calculate Calculate pA2 Compare->Calculate ERK_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis cluster_data Data Analysis Culture Culture NK1R Cells Starve Serum Starve Culture->Starve Preincubate Pre-incubate with [D-Pro2,D-Trp7,9] SP Starve->Preincubate Stimulate Stimulate with Substance P Preincubate->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE & Transfer Quantify->SDS_PAGE Block Blocking SDS_PAGE->Block Probe_pERK Probe with anti-phospho-ERK Block->Probe_pERK Detect1 Detection Probe_pERK->Detect1 Strip Strip Membrane Detect1->Strip Probe_tERK Re-probe with anti-total-ERK Strip->Probe_tERK Detect2 Detection Probe_tERK->Detect2 Quantify_Bands Quantify Band Intensities Detect2->Quantify_Bands Calculate_Ratio Calculate p-ERK/t-ERK Ratio Quantify_Bands->Calculate_Ratio Analyze Analyze Inhibition Calculate_Ratio->Analyze

References

Methodological & Application

Application Notes and Protocols for [D-Pro2,D-Trp7,9] Substance P in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro2,D-Trp7,9] Substance P is a synthetic analog of the neuropeptide Substance P (SP). It functions as a competitive antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. By competitively binding to the NK1 receptor, this compound blocks the downstream signaling cascades typically initiated by the binding of the endogenous ligand, Substance P. This antagonistic action makes it a valuable tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system in various in vitro models.

The Substance P/NK1 receptor system is implicated in a multitude of biological processes, including pain transmission, inflammation, and cell proliferation. Consequently, antagonists like this compound are instrumental in dissecting these pathways and for the preclinical evaluation of potential therapeutic agents targeting the NK1 receptor. This document provides detailed in vitro experimental protocols and data presentation for the application of this compound.

Mechanism of Action and Signaling Pathways

Substance P binding to its G-protein coupled receptor, the NK1 receptor, primarily activates Gq and Gs proteins. This compound competitively inhibits this binding, thereby blocking the initiation of these downstream signaling cascades.

Gq-Mediated Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including smooth muscle contraction and neurotransmitter release.

Gs-Mediated Pathway: The activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular metabolism.

Furthermore, the NK1 receptor signaling can also transactivate other pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

Below are diagrams illustrating the antagonistic action of this compound and the major signaling pathways involved.

cluster_membrane Cell Membrane NK1R NK1 Receptor G_Protein Gq/Gs Protein Activation NK1R->G_Protein Activates SP Substance P SP->NK1R Binds Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks No_Activation No G-Protein Activation

Figure 1. Antagonistic action of this compound at the NK1 receptor.

cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store IP3->Ca_Store Releases PKC PKC Activation DAG->PKC Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Cellular_Response Cellular Response (e.g., Contraction) Ca_Cytosol->Cellular_Response PKC->Cellular_Response

Figure 2. Substance P/NK1R-mediated Gq signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from in vitro experiments.

Table 1: Receptor Binding Affinity

ParameterValueCell/Tissue TypeReference
pA26.1Guinea-pig isolated taenia coli[1]

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.

Table 2: Antiproliferative Effects of [D-Pro2, D-Trp7,9] Substance P (100 µM) [2]

Cell LineCell Type% of Control Cell Number
MeW151Melanoma72 ± 1%
MeW164MelanomaReduction observed
MeW155MelanomaReduction observed
T24Bladder CarcinomaNo significant reduction
A549Lung CarcinomaNo significant reduction
FlWp95Fetal Lung Fibroblast (Normal)Reduction observed
Wp95Adult Lung Fibroblast (Normal)No significant reduction
H9c2Rat Cardiomyoblast (Normal)No significant reduction

Data presented as mean ± SEM. A reduction was noted but not quantified for MeW164 and MeW155 in the source material.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki or IC50) of this compound for the NK1 receptor.

prep Prepare Cell Membranes (Expressing NK1R) incubate Incubate Membranes with Radiolabeled SP and varying concentrations of [D-Pro2,D-Trp7,9] SP prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate count Quantify Bound Radioactivity (Scintillation Counting) separate->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Figure 3. Workflow for a competitive radioligand binding assay.

Materials:

  • Cells or tissues expressing the NK1 receptor

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radiolabeled Substance P (e.g., [3H]Substance P or [125I]Substance P)

  • This compound

  • Non-specific binding control (e.g., a high concentration of unlabeled Substance P)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing NK1 receptors in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 20-50 µg of protein)

      • A fixed concentration of radiolabeled Substance P (typically at or below its Kd value)

      • Increasing concentrations of this compound (for the competition curve).

      • For total binding wells, add assay buffer instead of the antagonist.

      • For non-specific binding wells, add a saturating concentration of unlabeled Substance P.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Imaging Assay

This protocol measures the ability of this compound to inhibit Substance P-induced increases in intracellular calcium.

culture Culture Cells Expressing NK1R on Coverslips load Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM) culture->load preincubate Pre-incubate Cells with [D-Pro2,D-Trp7,9] SP or Vehicle load->preincubate stimulate Stimulate Cells with Substance P preincubate->stimulate measure Measure Changes in Intracellular Calcium (Fluorescence Microscopy) stimulate->measure analyze Data Analysis (Quantify Inhibition) measure->analyze

Figure 4. Workflow for an intracellular calcium imaging assay.

Materials:

  • Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the NK1 receptor)

  • Cell culture medium

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • This compound

  • Substance P

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Preparation:

    • Plate the NK1 receptor-expressing cells onto glass coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in physiological salt solution, often with a small amount of Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells, wash with the salt solution, and incubate the cells with the Fura-2 AM loading solution in the dark at room temperature or 37°C for 30-60 minutes.

    • Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the dye within the cells.

  • Calcium Measurement:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Perfuse the cells with the physiological salt solution.

    • Establish a baseline fluorescence recording.

    • Pre-incubate a subset of cells with a chosen concentration of this compound for a few minutes.

    • While continuously recording the fluorescence, stimulate the cells with a specific concentration of Substance P (typically the EC50 concentration).

    • Record the change in fluorescence intensity over time. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is used to determine the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio (e.g., 340/380 nm) in response to Substance P stimulation in both the presence and absence of the antagonist.

    • The inhibitory effect of this compound can be quantified as the percentage reduction in the peak calcium response induced by Substance P.

    • Dose-response curves can be generated by testing a range of antagonist concentrations to determine an IC50 value for the inhibition of the calcium response.

Cell Proliferation (MTT) Assay

This protocol assesses the effect of this compound on the proliferation of cells, particularly in the context of cancer cell lines where Substance P can act as a mitogen.

seed Seed Cells in a 96-well Plate treat Treat Cells with Varying Concentrations of [D-Pro2,D-Trp7,9] SP seed->treat incubate Incubate for a Defined Period (e.g., 24-72 hours) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure Absorbance (e.g., at 570 nm) solubilize->read analyze Data Analysis (% Inhibition of Proliferation) read->analyze

Figure 5. Workflow for a cell proliferation (MTT) assay.

Materials:

  • Target cell line (e.g., cancer cell lines known to express NK1 receptors)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered detergent solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the antagonist. Include vehicle-only wells as a control.

    • If investigating the antagonistic effect on SP-induced proliferation, a set of wells will be co-treated with Substance P and the antagonist.

  • Incubation:

    • Incubate the plate for a period that allows for cell proliferation (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.

  • MTT Addition and Incubation:

    • Add a specific volume of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well using a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 for the antiproliferative effect.

Conclusion

This compound is a potent and specific antagonist of the NK1 receptor, making it an indispensable research tool for in vitro studies. The protocols provided herein offer standardized methods for characterizing its binding affinity, its functional antagonism of Substance P-induced signaling, and its effects on cell proliferation. The quantitative data and pathway diagrams serve as a valuable reference for designing and interpreting experiments aimed at elucidating the complex roles of the Substance P/NK1 receptor system in health and disease.

References

Application Notes and Protocols for [D-Pro2, D-Trp7,9] Substance P in Neuroinflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a key mediator in the interplay between the nervous and immune systems.[1] Its binding to the neurokinin-1 receptor (NK1R) is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[2][3] The SP/NK1R signaling complex plays a crucial role in neuroinflammation, making NK1R antagonists a promising therapeutic avenue.[2][3] [D-Pro2, D-Trp7,9] Substance P is a competitive antagonist of the NK1R, effectively blocking the pro-inflammatory actions of Substance P. These application notes provide a comprehensive overview of the use of [D-Pro2, D-Trp7,9] Substance P in neuroinflammatory research, including its mechanism of action, experimental protocols, and available quantitative data.

Mechanism of Action

[D-Pro2, D-Trp7,9] Substance P acts as a competitive antagonist at the NK1 receptor. By binding to the NK1R, it prevents the endogenous ligand, Substance P, from activating the receptor and initiating downstream signaling cascades. The activation of NK1R by Substance P typically leads to phosphoinositide hydrolysis, calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) and NF-κB pathways. These pathways are central to the expression of various pro-inflammatory genes, leading to neuroinflammation, neuronal excitation, and altered cell survival and migration. By blocking these initial steps, [D-Pro2, D-Trp7,9] Substance P can effectively attenuate the neuroinflammatory response.

Signaling Pathway

SubstanceP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Binds and Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds and Blocks G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, JNK, p38) Ca_release->MAPK_pathway PKC->MAPK_pathway NFkB_pathway NF-κB Pathway MAPK_pathway->NFkB_pathway Gene_expression Pro-inflammatory Gene Expression NFkB_pathway->Gene_expression Promotes Transcription

Caption: Substance P Signaling Pathway and Antagonist Inhibition.

Data Presentation

The following tables summarize the available quantitative data for the application of [D-Pro2, D-Trp7,9] Substance P in various experimental models. It is important to note that much of the available literature is from older studies, and data from contemporary, standardized neuroinflammatory disease models are limited.

Table 1: In Vitro Applications

Cell/Tissue TypePreparationAgonist[D-Pro2, D-Trp7,9] SP ConcentrationEffectReference
Guinea-pig taenia coliIsolated tissueSubstance PpA2 = 6.1Competitive antagonism of SP-induced contraction
Cat middle cerebral arteryIsolated vessel segmentsSubstance P (EC50: 2.0 ± 1.6 x 10⁻⁹ M)Up to 6.6 x 10⁻⁶ MShifted the concentration-response curve of SP to the right

Table 2: In Vivo / In Situ Applications

Animal ModelAdministration Route[D-Pro2, D-Trp7,9] SP DoseEffectReference
CatPerivascular microapplication6.6 x 10⁻⁶ MAttenuated SP-induced (10⁻⁷ M) cerebrovascular dilatation
RatIntrathecal0.5 - 2.5 nmol per ratElevation of thermal and mechanical nociceptive thresholds, accompanied by motor impairment
RabbitIntraarterial injection6.6 nmol and 20 nmolDose-dependent reduction in venous outflow (histamine-mediated)
RabbitIntraarterial infusion2.4 µmol/L and 12 µmol/LReduction of acetylcholine-induced reflex fall in blood pressure at 12 µmol/L

Experimental Protocols

In Vitro Assay: Inhibition of Substance P-induced Cellular Response

Objective: To determine the antagonistic effect of [D-Pro2, D-Trp7,9] Substance P on a Substance P-induced cellular response (e.g., calcium influx, cytokine release) in cultured glial cells or neurons.

Materials:

  • [D-Pro2, D-Trp7,9] Substance P

  • Substance P

  • Cell culture medium appropriate for the cell type

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., calcium imaging dye, ELISA kit for cytokine measurement)

  • Cultured glial cells (e.g., primary microglia, astrocytes) or neurons

Protocol:

  • Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluency.

  • Preparation of Compounds:

    • Prepare a stock solution of [D-Pro2, D-Trp7,9] Substance P in sterile, nuclease-free water. Further dilutions should be made in the appropriate cell culture medium or buffer.

    • Prepare a stock solution of Substance P in a similar manner.

  • Antagonist Pre-incubation:

    • Wash the cells with PBS or serum-free medium.

    • Add varying concentrations of [D-Pro2, D-Trp7,9] Substance P to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control group.

  • Agonist Stimulation:

    • Add a fixed concentration of Substance P (a concentration known to elicit a submaximal response, e.g., EC50) to the wells already containing the antagonist.

  • Incubation: Incubate for a period appropriate for the measured endpoint (e.g., minutes for calcium imaging, hours for cytokine release).

  • Measurement of Response:

    • Calcium Imaging: Measure intracellular calcium levels using a fluorescent calcium indicator and a plate reader or microscope.

    • Cytokine Release: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Plot the response against the concentration of the antagonist to determine the IC50.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Glial Cells/Neurons C Pre-incubate Cells with [D-Pro2,D-Trp7,9] SP A->C B Prepare [D-Pro2,D-Trp7,9] SP and Substance P Solutions B->C D Stimulate with Substance P C->D E Incubate D->E F Measure Cellular Response (e.g., Calcium, Cytokines) E->F G Data Analysis (IC50) F->G

Caption: In Vitro Experimental Workflow.

In Vivo Model: Lipopolysaccharide (LPS)-induced Neuroinflammation

Objective: To assess the ability of [D-Pro2, D-Trp7,9] Substance P to mitigate the neuroinflammatory response induced by LPS in a rodent model.

Materials:

  • [D-Pro2, D-Trp7,9] Substance P

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Experimental animals (e.g., C57BL/6 mice or Wistar rats)

  • Anesthesia and surgical equipment for administration (if necessary)

Protocol:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Preparation of Compounds:

    • Dissolve [D-Pro2, D-Trp7,9] Substance P in sterile saline. The final concentration should be calculated based on the desired dose and the volume of administration.

    • Dissolve LPS in sterile saline.

  • Administration:

    • Administer [D-Pro2, D-Trp7,9] Substance P via a suitable route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or intracerebroventricular (i.c.v.)) at a predetermined time before or concurrently with the LPS challenge. Dosing should be based on literature or pilot studies (e.g., in the nmol/kg to µmol/kg range).

    • Administer LPS (e.g., i.p. injection of 1-5 mg/kg) to induce neuroinflammation. Include control groups (saline, LPS only, antagonist only).

  • Monitoring: Observe the animals for signs of sickness behavior (e.g., lethargy, piloerection).

  • Tissue Collection and Analysis:

    • At a specific time point after LPS administration (e.g., 6, 24, or 48 hours), euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Perfuse animals with paraformaldehyde, and process brain sections for immunohistochemical analysis of microglial and astrocyte activation (e.g., Iba1, GFAP staining).

    • Cytokine Analysis: Homogenize fresh brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Gene Expression Analysis: Extract RNA from brain tissue to analyze the expression of inflammatory genes by RT-qPCR.

  • Data Analysis: Compare the inflammatory markers between the different treatment groups to evaluate the effect of the antagonist.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimate Animals C Administer [D-Pro2,D-Trp7,9] SP A->C B Prepare [D-Pro2,D-Trp7,9] SP and LPS Solutions B->C D Induce Neuroinflammation with LPS C->D E Monitor Animals D->E F Collect and Process Brain Tissue E->F G Analyze Inflammatory Markers (IHC, ELISA, qPCR) F->G H Data Analysis G->H

Caption: In Vivo Experimental Workflow.

Conclusion

[D-Pro2, D-Trp7,9] Substance P is a valuable tool for investigating the role of the SP/NK1R pathway in neuroinflammation. While the available quantitative data and detailed protocols in contemporary neuroinflammatory models are limited, the information provided here serves as a foundation for researchers to design and conduct experiments. Further research is warranted to fully elucidate the therapeutic potential of this and other NK1R antagonists in treating neuroinflammatory diseases.

References

Application Notes and Protocols for Intrathecal Administration of [D-Pro2,D-Trp7,9] Substance P in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of Substance P (SP), a neuropeptide involved in nociception and neuroinflammation.[1] This analogue is notable for its antagonistic effects on SP receptors, making it a valuable tool for investigating the physiological roles of SP in the spinal cord.[2] However, research indicates that its effects are complex, with evidence of both antinociceptive and direct non-SP-antagonistic actions, including motor impairment and potential neurotoxicity at higher doses.[3][4] These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways associated with the intrathecal (i.t.) administration of this compound in rats.

Data Presentation

The following tables summarize the key quantitative findings from studies involving the intrathecal administration of this compound in rats.

Table 1: Behavioral Effects of Intrathecal this compound in Rats

Dose (nmol/rat)Behavioral EffectNociceptive Threshold ChangeMotor Function ImpairmentReference
0.5 - 2.5Elevation of thermal and mechanical nociceptive thresholds.Significant increaseProfound and often long-lasting motor impairments.[3]
2.0 µgAntinociception in hot-plate and tail-flick tests; bilateral motor blockade of the hind legs (reversible).Not explicitly quantified, but antinociception was elicited.Reversible bilateral motor blockade of the hind-legs.
Not SpecifiedElicits hypoalgesia and motor blockade; antagonizes noxious responses induced by Substance P.Hypoalgesia observed.Motor blockade observed.

Table 2: Neurotoxic Effects of Intrathecal Substance P Analogues in Rats

CompoundDoseNeurotoxic EffectsReference
[D-Pro2,D-Trp7,9]-Substance P2.0 µgReversible motor blockade; neuronal necrosis observed in some animals.
(D-Arg1,D-Trp7,9,Leu11)-Substance P2.0 µgPersistent paralysis (up to 3 days); widespread neuronal necrosis in the lumbar spinal cord.

Experimental Protocols

This section details the methodologies for key experiments involving the intrathecal administration of this compound in rats.

1. Intrathecal Catheterization

Intrathecal drug delivery in rats can be achieved via acute needle puncture or chronic catheterization. For studies requiring repeated administrations, chronic catheterization is the preferred method.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • The rat is placed in a stereotaxic frame, and the area over the cisterna magna is shaved and sterilized.

    • A midline incision is made to expose the atlanto-occipital membrane.

    • A small incision is made in the membrane, and a polyethylene catheter (e.g., PE-10) is inserted into the subarachnoid space and advanced caudally to the lumbar level.

    • The external end of the catheter is secured to the skull with dental cement and can be connected to an injection port.

  • Patency and Placement Confirmation: Catheter patency can be checked by injecting a small volume of sterile saline. Correct placement is often confirmed post-mortem. The presence of a tail flick upon catheter insertion can also indicate successful placement into the subarachnoid space. A lidocaine injection can be used to confirm correct catheter placement by observing reversible hind limb paralysis.

2. Drug Preparation and Administration

  • Vehicle: this compound is typically dissolved in sterile saline.

  • Concentration and Volume: The desired dose is administered in a small volume, typically 10-50 µL for rats, followed by a small flush of sterile saline to ensure complete delivery.

  • Administration: The solution is injected slowly through the intrathecal catheter.

3. Behavioral Assessments

  • Nociceptive Threshold Testing:

    • Hot-Plate Test: The rat is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., hind paw licking, jumping) is measured.

    • Tail-Flick Test: A radiant heat source is focused on the tail, and the time taken for the rat to flick its tail away is recorded.

    • Mechanical Nociception: Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

  • Motor Function Assessment:

    • Motor function is observed and can be qualitatively scored (e.g., observing for paralysis, ataxia).

    • Quantitative tests like the rotarod test can also be employed to assess motor coordination.

4. Histopathological Examination

  • Tissue Collection: Following the behavioral experiments, rats are euthanized, and the spinal cord is perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: The lumbar region of the spinal cord is dissected, processed, and embedded in paraffin.

  • Staining: Sections are stained with dyes such as hematoxylin and eosin (H&E) or Nissl stain to visualize neuronal morphology and identify any signs of necrosis or damage.

Signaling Pathways and Mechanisms

Substance P Signaling Pathway

Substance P (SP) is a neuropeptide that plays a significant role in pain transmission. It is released from the central terminals of primary afferent neurons in the spinal cord dorsal horn in response to noxious stimuli. SP binds to and activates Neurokinin-1 (NK-1) receptors on postsynaptic neurons. This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of protein kinase C, which ultimately results in neuronal excitation and the transmission of pain signals.

Substance_P_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Noxious_Stimulus Noxious Stimulus SP_Release Substance P Release Noxious_Stimulus->SP_Release NK1R NK-1 Receptor SP_Release->NK1R Substance P G_Protein G-Protein Activation NK1R->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC Protein Kinase C Activation Ca_Release->PKC Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Pain_Signal Pain Signal Transmission Neuronal_Excitation->Pain_Signal

Caption: Substance P Signaling Pathway in Nociception.

Mechanism of Action of this compound

This compound is considered a competitive antagonist of the NK-1 receptor. By binding to the NK-1 receptor, it prevents the binding of endogenous Substance P, thereby blocking its downstream signaling cascade. This antagonism is thought to be the basis for its antinociceptive effects. However, the observation of motor deficits and other behavioral effects suggests that this analogue may have actions that are not solely due to SP antagonism. It has been suggested that it may have direct effects on spinal neurons or other receptor systems.

Antagonist_Action cluster_pathway Molecular Interaction at the Postsynaptic Membrane cluster_ligands Ligands cluster_receptor Receptor cluster_effects Downstream Effects SP Substance P NK1R NK-1 Receptor SP->NK1R Binds and Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds and Blocks Signaling_Cascade Signaling Cascade Activation NK1R->Signaling_Cascade No_Signal Signaling Blocked NK1R->No_Signal

Caption: Antagonistic Action of [D-Pro2,D-Trp7,9] SP.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of intrathecal this compound in rats.

Experimental_Workflow Animal_Prep Animal Preparation (Intrathecal Catheterization) Recovery Surgical Recovery Animal_Prep->Recovery Baseline_Testing Baseline Behavioral Testing (Hot-Plate, Tail-Flick, etc.) Recovery->Baseline_Testing Drug_Admin Intrathecal Administration of [D-Pro2,D-Trp7,9] SP or Vehicle Baseline_Testing->Drug_Admin Post_Drug_Testing Post-Administration Behavioral Testing Drug_Admin->Post_Drug_Testing Euthanasia Euthanasia and Tissue Collection Post_Drug_Testing->Euthanasia Data_Analysis Data Analysis and Interpretation Post_Drug_Testing->Data_Analysis Histology Histopathological Analysis Euthanasia->Histology Histology->Data_Analysis

Caption: Experimental Workflow for Intrathecal Drug Testing.

References

Application Notes and Protocols for Cell Proliferation Assay Using [D-Pro2,D-Trp7,9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that plays a significant role in various biological processes, including pain transmission, inflammation, and cell proliferation.[1][2][3] SP exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK-1R), which is a G protein-coupled receptor (GPCR).[3][4] The activation of NK-1R by SP can trigger downstream signaling cascades, such as the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways, leading to the modulation of cellular functions. In the context of oncology, the SP/NK-1R system has been implicated in promoting tumor cell proliferation, angiogenesis, and metastasis. Consequently, antagonists of the NK-1R are of significant interest as potential anti-cancer therapeutics.

[D-Pro2,D-Trp7,9] Substance P is a synthetic analog of Substance P that functions as a competitive antagonist of the NK-1R. By competing with SP for binding to the NK-1R, it can inhibit the downstream signaling pathways that lead to cell proliferation. However, it is noteworthy that in some biological systems and concentrations, it may exhibit partial agonist or even full agonist activities. One study has shown that at high concentrations (100 µM), this compound can decrease the proliferation of certain cancer cell lines, while at lower concentrations, it may have a slight pro-proliferative effect on others. These application notes provide a detailed protocol for assessing the effect of this compound on cell proliferation using a colorimetric MTT assay.

Signaling Pathway of Substance P in Cell Proliferation

Substance P binding to the NK-1 receptor on the cell surface initiates a cascade of intracellular events that can culminate in cell proliferation. This process is primarily mediated through the activation of G-proteins, which in turn activate downstream effectors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds G_protein G-protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to start Start cell_seeding 1. Cell Seeding (Plate cells in 96-well plate) start->cell_seeding incubation1 2. Incubation (24 hours) cell_seeding->incubation1 treatment 3. Treatment Addition (Add this compound at various concentrations) incubation1->treatment incubation2 4. Incubation (24-72 hours) treatment->incubation2 mtt_addition 5. MTT Reagent Addition (Add MTT solution to each well) incubation2->mtt_addition incubation3 6. Incubation (2-4 hours) mtt_addition->incubation3 solubilization 7. Solubilization (Add solubilizing agent, e.g., DMSO) incubation3->solubilization absorbance 8. Absorbance Measurement (Read at 570 nm) solubilization->absorbance analysis 9. Data Analysis absorbance->analysis end End analysis->end

References

Application Notes and Protocols: Colony Formation Assay with [D-Pro2,D-Trp7,9] Substance P Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting a colony formation assay to evaluate the anti-proliferative effects of the Substance P (SP) antagonist, [D-Pro2,D-Trp7,9] Substance P, on cancer cell lines.

Introduction

Substance P (SP) is a neuropeptide that, through its interaction with the neurokinin-1 receptor (NK-1R), has been implicated in the progression of various cancers.[1][2] The SP/NK-1R signaling pathway promotes tumor cell proliferation, migration, angiogenesis, and inhibits apoptosis.[1][3][4] Consequently, antagonists of the NK-1R are being investigated as potential anti-cancer therapeutics.

This compound is a competitive antagonist of Substance P. It has been studied for its potential to inhibit cancer cell growth. The colony formation assay, or clonogenic assay, is a robust in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies after treatment with cytotoxic or anti-proliferative agents. This makes it a valuable tool for evaluating the efficacy of compounds like this compound.

While some studies have investigated the anti-proliferative effects of this compound, detailed quantitative data from colony formation assays are not extensively published. One study reported that this compound did not produce statistically significant effects on colony formation, although it did reduce proliferation in other assays at high concentrations. The following protocol and data tables provide a framework for conducting and analyzing such an experiment.

Data Presentation

The following tables represent hypothetical data to illustrate the potential outcomes of a colony formation assay with this compound treatment on a generic cancer cell line.

Table 1: Effect of this compound on Colony Number

Treatment GroupConcentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction (%)
Vehicle Control0185 ± 1292.5100
[D-Pro2,D-Trp7,9] SP10178 ± 1589.096.2
[D-Pro2,D-Trp7,9] SP50165 ± 1182.589.2
[D-Pro2,D-Trp7,9] SP100148 ± 974.080.0
  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%

Table 2: Effect of this compound on Colony Size

Treatment GroupConcentration (µM)Average Colony Diameter (mm, Mean ± SD)
Vehicle Control01.2 ± 0.3
[D-Pro2,D-Trp7,9] SP101.1 ± 0.2
[D-Pro2,D-Trp7,9] SP500.9 ± 0.2
[D-Pro2,D-Trp7,9] SP1000.7 ± 0.1

Experimental Protocols

This section details the methodology for performing a colony formation assay with this compound.

Materials
  • Cancer cell line of interest (e.g., breast, colon, prostate cancer cell lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (Biotechnology Grade)

  • Vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for the antagonist)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Fixing solution: 4% Paraformaldehyde (PFA) in PBS or Methanol

  • Staining solution: 0.5% Crystal Violet in 25% Methanol

  • Sterile water

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed a low density of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Incubate the plates overnight to allow cells to attach.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent.

    • On the day after seeding, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM).

    • Include a vehicle control group that receives medium with the same concentration of the solvent.

    • Culture the cells for 10-14 days, or until colonies in the control well are visible and contain at least 50 cells.

    • Replace the medium with fresh treatment or control medium every 2-3 days.

  • Fixing and Staining:

    • After the incubation period, gently wash the wells twice with PBS.

    • Fix the colonies by adding 1-2 mL of fixing solution to each well and incubating for 15-20 minutes at room temperature.

    • Remove the fixing solution and wash the wells again with PBS.

    • Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully remove the Crystal Violet solution and wash the wells with sterile water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Analysis:

    • Once dry, the plates can be imaged.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using automated software.

    • The size of the colonies can also be measured using imaging software.

    • Calculate the Plating Efficiency and Surviving Fraction for each treatment group.

Visualizations

Substance P / NK-1R Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK-1R SP->NK1R Binds & Activates Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks MAPK MAPK Pathway NK1R->MAPK Activates Proliferation Cell Proliferation, Migration, Angiogenesis MAPK->Proliferation Apoptosis Inhibition of Apoptosis MAPK->Apoptosis

Caption: Substance P binds to NK-1R, activating downstream pathways like MAPK, promoting cancer cell survival and proliferation. [D-Pro2,D-Trp7,9] SP competitively inhibits this interaction.

Experimental Workflow for Colony Formation Assay

G A 1. Cell Seeding (Low Density) B 2. Treatment ([D-Pro2,D-Trp7,9] SP or Vehicle) A->B C 3. Incubation (10-14 Days) B->C D 4. Fixing (e.g., 4% PFA) C->D E 5. Staining (Crystal Violet) D->E F 6. Colony Counting & Analysis E->F

Caption: A stepwise workflow of the colony formation assay, from cell seeding to final analysis.

References

Application Notes and Protocols: [D-Pro2,D-Trp7,9] Substance P for Blocking Cerebrovascular Dilatation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of Substance P (SP) that acts as a competitive antagonist at neurokinin-1 (NK1) receptors.[1][2] Substance P, a neuropeptide, is a potent vasodilator, and its effects on the cerebrovasculature are of significant interest in studies of neurogenic inflammation, migraine, and other neurological conditions.[3] The antagonist, this compound, provides a valuable tool for investigating the physiological and pathological roles of SP in the regulation of cerebral blood flow by specifically blocking SP-induced dilatation of cerebral arteries and arterioles.[1] Analysis of its inhibitory action indicates a competitive antagonism with a pA2 value of 6.1.[2]

These application notes provide an overview of the use of this compound, detailed experimental protocols for its application in both in vitro and in situ models of cerebrovascular dilatation, and a summary of relevant quantitative data.

Mechanism of Action

Substance P mediates its vasodilatory effect primarily through the NK1 receptor located on endothelial cells. Activation of the NK1 receptor by SP initiates a downstream signaling cascade involving G-proteins and protein kinase C (PKC). This ultimately leads to the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation and vasodilation.

This compound competitively blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this entire signaling cascade and preventing vasodilation.

Signaling Pathway of Substance P-Induced Vasodilation and its Inhibition

cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell SP Substance P NK1R NK1 Receptor SP->NK1R Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks G_protein G-Protein NK1R->G_protein PKC Protein Kinase C G_protein->PKC eNOS eNOS PKC->eNOS Activates NO Nitric Oxide eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Relaxation Relaxation & Vasodilation cGMP->Relaxation

Substance P signaling pathway leading to vasodilation.

Data Presentation

In Vitro: Antagonism of Substance P-Induced Relaxation of Middle Cerebral Artery
AgonistAgonist ConcentrationAntagonistAntagonist ConcentrationPre-contraction AgentSpeciesEffectReference
Substance PEC50: 2.0 ± 1.6 x 10⁻⁹ M[D-Pro2,D-Trp7,9] SP6.6 x 10⁻⁶ MProstaglandin F2αCatShifted the concentration-response curve of SP to the right without affecting the maximum response.
Potassium (2 mM)N/A[D-Pro2,D-Trp7,9] SP6.6 x 10⁻⁶ MProstaglandin F2αCatNo alteration in potassium-induced relaxation (24.2 ± 4.0% vs 25.0 ± 7.1%).
In Situ: Attenuation of Substance P-Induced Pial Arteriolar Dilatation
AgonistAgonist ConcentrationAntagonistAntagonist ConcentrationSpeciesEffect on Vascular CaliberReference
Substance P10⁻⁷ MNoneN/ACat14.5 ± 2% increase
Substance P10⁻⁷ M[D-Pro2,D-Trp7,9] SP6.6 x 10⁻⁶ MCatSignificantly attenuated response (1.5 ± 3.2% increase)
[D-Pro2,D-Trp7,9] SP6.6 x 10⁻⁶ MN/AN/ACatDid not alter arteriolar caliber alone.

Experimental Protocols

Protocol 1: In Vitro Analysis of Cerebrovascular Dilatation using Wire Myography

This protocol describes the methodology to assess the antagonistic effect of this compound on Substance P-induced relaxation of isolated cerebral arteries.

Materials:

  • Isolated middle cerebral arteries

  • Wire myograph system

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

  • Prostaglandin F2α (PGF2α)

  • Substance P

  • This compound

  • Carbogen gas (95% O₂, 5% CO₂)

  • Dissection microscope and tools

Procedure:

  • Vessel Dissection: Isolate middle cerebral arteries from the animal model (e.g., cat) and place them in ice-cold PSS. Carefully remove excess connective tissue under a dissection microscope. Cut the artery into 2 mm segments.

  • Mounting: Mount the arterial segments in a wire myograph chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration and Normalization: Allow the vessels to equilibrate for approximately 40-60 minutes. During this time, gradually increase the tension to a predetermined optimal preload to ensure a stable contractile response.

  • Viability Test: Assess the viability of the arterial segments by inducing contraction with a high potassium solution (KPSS).

  • Pre-contraction: After washing out the KPSS and allowing the vessels to return to baseline, induce a stable submaximal contraction with PGF2α.

  • Cumulative Concentration-Response Curve for Substance P: Once a stable contraction plateau is reached, add cumulative concentrations of Substance P to the bath to elicit a relaxation response. Record the relaxation as a percentage of the PGF2α-induced contraction.

  • Antagonist Incubation: Wash the vessels thoroughly to remove all drugs and allow them to return to baseline. Incubate the arterial segments with this compound (e.g., 6.6 x 10⁻⁶ M) for a sufficient period (e.g., 20-30 minutes).

  • Repeat Concentration-Response Curve: While the antagonist is present, repeat the pre-contraction with PGF2α and then generate a second cumulative concentration-response curve for Substance P.

  • Data Analysis: Compare the concentration-response curves of Substance P in the absence and presence of the antagonist to determine the nature of the antagonism (e.g., rightward shift indicates competitive antagonism).

Experimental Workflow for In Vitro Wire Myography

A Isolate & Mount Cerebral Artery Segment B Equilibrate & Normalize Tension A->B C Pre-contract with Prostaglandin F2α B->C D Generate Substance P Concentration-Response Curve C->D E Washout D->E F Incubate with [D-Pro2,D-Trp7,9] SP E->F G Pre-contract with Prostaglandin F2α F->G H Generate Substance P Concentration-Response Curve (in presence of antagonist) G->H I Analyze Data: Compare Curves H->I

Workflow for in vitro wire myography experiment.
Protocol 2: In Situ Analysis of Pial Arteriolar Dilatation using a Cranial Window

This protocol details the in situ microapplication of this compound to assess its effect on Substance P-induced dilatation of pial arterioles.

Materials:

  • Anesthetized animal model (e.g., cat)

  • Stereotaxic frame

  • Surgical drill and instruments for craniotomy

  • Cranial window assembly

  • Microscope with a camera and image analysis software

  • Micropipettes and micromanipulator

  • Artificial cerebrospinal fluid (aCSF)

  • Substance P

  • This compound

Procedure:

  • Animal Preparation: Anesthetize the animal and secure its head in a stereotaxic frame. Monitor and maintain physiological parameters (body temperature, blood pressure, etc.) throughout the experiment.

  • Cranial Window Implantation: Perform a craniotomy to expose the dura mater over the cerebral cortex. Carefully remove the dura to expose the pial vessels. Install a cranial window to create a sealed chamber over the exposed cortex, which can be superfused with aCSF.

  • Baseline Measurement: Allow the preparation to stabilize. Select a pial arteriole of interest and record its baseline diameter using the microscope and image analysis software.

  • Agonist Application: Using a micropipette controlled by a micromanipulator, apply a specific concentration of Substance P (e.g., 10⁻⁷ M) directly to the perivascular space around the selected arteriole. Record the change in arteriolar diameter until a maximal response is observed.

  • Washout: Superfuse the cranial window with fresh aCSF to wash out the Substance P and allow the vessel to return to its baseline diameter.

  • Antagonist Application: Apply this compound (e.g., 6.6 x 10⁻⁶ M) via perivascular microapplication.

  • Co-application of Agonist and Antagonist: While the antagonist is present, re-apply the same concentration of Substance P to the same arteriole. Record the change in diameter.

  • Control Application: In a separate trial, apply this compound alone to confirm it has no intrinsic effect on the arteriolar caliber.

  • Data Analysis: Quantify the percentage change in arteriolar diameter in response to Substance P alone and in the presence of the antagonist. Perform statistical analysis to determine if the antagonist significantly attenuates the dilator response.

Logical Relationship for In Situ Pial Artery Experiment

cluster_0 Experimental Setup cluster_1 Treatment 1: Agonist Alone cluster_2 Treatment 2: Antagonist + Agonist A Anesthetized Animal with Cranial Window B Pial Arteriole (Baseline Diameter) A->B C Microapply Substance P B->C E Microapply [D-Pro2,D-Trp7,9] SP B->E D Measure Dilated Diameter C->D H Determine Antagonism D->H Compare F Microapply Substance P E->F G Measure Diameter F->G G->H Compare

Logical flow of the in situ pial artery experiment.

Important Considerations

Histamine Release: this compound has been shown to cause histamine release from mast cells. This is a non-specific effect that is independent of NK1 receptor antagonism. Researchers should be aware of this potential confounding factor, as histamine itself is a vasoactive substance. In some experimental preparations, it may be necessary to include an H1 receptor antagonist (e.g., mepyramine) to block the effects of histamine release.

Specificity: While this compound is a potent NK1 receptor antagonist, it is always good practice to include control experiments to ensure its effects are specific. For instance, testing its effect on vasodilation induced by other, non-tachykinin vasodilators (e.g., potassium, bradykinin) can confirm its specificity for the Substance P pathway.

Solubility and Stability: Prepare fresh solutions of the peptide for each experiment. Consult the manufacturer's data sheet for the recommended solvent and storage conditions to ensure the stability and activity of the compound.

By following these protocols and considering these factors, researchers can effectively utilize this compound as a tool to investigate the role of Substance P in the complex regulation of cerebrovascular tone.

References

Application Notes and Protocols: [D-Pro2,D-Trp7,9] Substance P in Salivary Secretion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide that plays a significant role in stimulating salivary secretion by activating neurokinin-1 (NK-1) receptors on salivary gland acinar cells.[1] The investigation of SP antagonists is crucial for understanding the physiological roles of SP and for the development of therapeutic agents targeting conditions involving salivary gland dysfunction. [D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of Substance P that has been studied for its potential antagonistic properties.

These application notes provide a comprehensive overview of the use of this compound in the context of salivary secretion research. The information presented summarizes key findings on its effects, details experimental protocols for its use in vivo, and illustrates the relevant signaling pathways.

Key Findings and Data Presentation

Contrary to the expected antagonistic action, studies have shown that This compound does not inhibit Substance P-induced salivary secretion in rats. This finding has been observed in both parotid and submandibular glands. Furthermore, it has been noted that this analogue may possess some partial agonist activity and can induce histamine release, which could contribute to its complex pharmacological profile.

The following tables summarize the observed effects of this compound on salivary secretion based on available literature.

Table 1: Effect of this compound on Substance P-Induced Salivary Flow Rate in Anesthetized Rats

GlandAgonistPutative AntagonistObserved Effect on Salivary Flow RateReference
ParotidSubstance PThis compoundNo inhibition of SP-induced secretion[2]
SubmandibularSubstance PThis compoundNo inhibition of SP-induced secretion[2]

Table 2: Effect of this compound on Substance P-Induced Saliva Composition in Anesthetized Rats

GlandAgonistPutative AntagonistEffect on Protein and Calcium LevelsReference
ParotidSubstance PThis compoundDid not alter the profiles of protein and calcium levels[2]
SubmandibularSubstance PThis compoundDid not alter the profiles of protein and calcium levels[2]

Table 3: Effect of this compound on Substance P-Evoked Secretion from Rat von Ebner's Gland

Secreted ProductAgonistPutative AntagonistObserved EffectReference
Lingual LipaseSubstance P (1 µM)This compoundNot effective in inhibiting SP-evoked secretion
AmylaseSubstance P (1 µM)This compoundNot effective in inhibiting SP-evoked secretion

Signaling Pathways

Substance P mediates its effects on salivary acinar cells primarily through the NK-1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK-1 receptor initiates a signaling cascade that leads to the secretion of saliva.

Substance P Signaling Pathway in Salivary Acinar Cells SP Substance P NK1R NK-1 Receptor (GPCR) SP->NK1R Binds to Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Secretion Salivary Secretion (Fluid and Protein) Ca->Secretion Stimulates PKC->Secretion Stimulates

Substance P Signaling Pathway in Salivary Acinar Cells

Experimental Protocols

This section provides a detailed methodology for an in vivo experiment to assess the effect of this compound on Substance P-induced salivary secretion in rats. This protocol is based on methodologies described in the scientific literature.

Objective: To determine the effect of intra-arterial infusion of this compound on salivary secretion stimulated by Substance P from the parotid or submandibular gland in anesthetized rats.

Materials:

  • Male Wistar rats (250-350 g)

  • Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)

  • Substance P

  • This compound

  • Saline solution (0.9% NaCl)

  • Polyethylene tubing of various sizes (for cannulation)

  • Infusion pump

  • Surgical instruments (scalpels, forceps, retractors, etc.)

  • Micropipettes or pre-weighed collection tubes

  • Analytical balance

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform a tracheotomy to ensure a clear airway.

    • Isolate the external carotid artery and its branches. Ligate all branches except for the lingual and maxillary arteries to ensure that the infused substances primarily reach the salivary glands.

    • Insert a cannula into the external carotid artery for retrograde intra-arterial infusion of test substances.

  • Saliva Collection:

    • For Parotid Saliva: Make an incision in the cheek to expose the parotid duct papilla. Cannulate the parotid duct with a fine polyethylene tube.

    • For Submandibular Saliva: Isolate the submandibular duct and cannulate it with a fine polyethylene tube.

    • Ensure the cannulas are securely in place to allow for continuous saliva collection.

  • Experimental Groups:

    • Group 1 (Control): Infuse saline solution.

    • Group 2 (Substance P): Infuse Substance P at various doses to establish a dose-response curve.

    • Group 3 (this compound alone): Infuse this compound to assess any intrinsic activity.

    • Group 4 (Substance P + this compound): Infuse a constant dose of this compound followed by various doses of Substance P to determine any inhibitory effect.

  • Drug Administration and Saliva Collection:

    • Begin a continuous intra-arterial infusion of the respective solution using an infusion pump at a constant rate (e.g., 0.1 ml/min).

    • Allow for a stabilization period after the start of the infusion.

    • Collect saliva in pre-weighed tubes at regular intervals (e.g., every 5 minutes).

    • Record the volume of saliva by weight, assuming a density of 1 g/ml.

  • Data Analysis:

    • Calculate the salivary flow rate (µl/min).

    • If required, analyze the saliva samples for protein and electrolyte (e.g., calcium) concentrations using standard biochemical assays.

    • Compare the salivary flow rates and composition between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Tracheotomy Perform Tracheotomy Anesthesia->Tracheotomy Artery_Isolation Isolate & Cannulate External Carotid Artery Tracheotomy->Artery_Isolation Duct_Cannulation Cannulate Salivary Duct (Parotid or Submandibular) Artery_Isolation->Duct_Cannulation Infusion Intra-arterial Infusion (Saline / SP / Antagonist / SP + Antagonist) Duct_Cannulation->Infusion Collection Collect Saliva at Timed Intervals Infusion->Collection Measure_Flow Measure Salivary Flow Rate Collection->Measure_Flow Stats Statistical Analysis Measure_Flow->Stats Analyze_Comp Analyze Saliva Composition (Protein, Calcium, etc.) Analyze_Comp->Stats

References

Application of [D-Pro2,D-Trp7,9] Substance P in Pancreatic Acini Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P exerts its effects on pancreatic acinar cells by binding to NK1R, a G-protein coupled receptor. This interaction initiates a signaling cascade involving the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), ultimately leading to the secretion of digestive enzymes such as amylase. [D-Pro2,D-Trp7,9] Substance P competitively inhibits the binding of SP to NK1R, thus preventing the initiation of this signaling cascade and subsequent amylase release.[1]

Data Presentation

The inhibitory effect of this compound is concentration-dependent and demonstrates its competitive nature by causing a parallel rightward shift in the dose-response curve of SP agonists, such as physalaemin, without affecting the maximum achievable response.

Antagonist ConcentrationAgonist (Physalaemin) Concentration for Half-Maximal Amylase Release (EC50)pA2 Value
0 (Control)X5.9[1]
1 µM> X5.9[1]
10 µM>> X5.9[1]

Table 1: Inhibitory Potency of this compound on Physalaemin-Stimulated Amylase Release in Pancreatic Acini. The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor. The pA2 value of 5.9 for this compound signifies its high potency in competitively antagonizing the Substance P receptor in pancreatic acini.[1]

SecretagogueReceptor PathwayEffect of this compound on Stimulated Amylase Release
Substance P, Physalaemin, Eledoisin, KassininSubstance P (NK1R)Inhibition
Cholecystokinin (CCK), Caerulein, GastrinCCK ReceptorNo Inhibition
CarbamylcholineMuscarinic Acetylcholine ReceptorNo Inhibition
Secretin, Vasoactive Intestinal Peptide (VIP)VIP/Secretin ReceptorsNo Inhibition
BombesinBombesin ReceptorNo significant inhibition
Ionophore A23187Calcium InfluxNo Inhibition
8-Bromo-cAMPcAMP-dependent pathwayNo Inhibition

Table 2: Specificity of this compound in Pancreatic Acini. This table highlights the high specificity of the antagonist for the Substance P receptor pathway. It does not interfere with amylase secretion stimulated by a variety of other secretagogues that act through different receptor and signaling pathways.

Experimental Protocols

Protocol 1: Preparation of Dispersed Pancreatic Acini

This protocol describes the isolation of pancreatic acini from a rodent model.

Materials:

  • HEPES-Ringer buffer (pH 7.4)

  • Collagenase (Type IV)

  • Soybean trypsin inhibitor

  • Bovine serum albumin (BSA)

  • Surgical instruments (scissors, forceps)

  • Shaking water bath (37°C)

  • Nylon mesh (150 µm)

  • Centrifuge

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Surgically remove the pancreas and place it in ice-cold HEPES-Ringer buffer.

  • Trim away fat and connective tissue from the pancreas.

  • Mince the pancreas into small pieces (approximately 1-2 mm³) using fine scissors.

  • Transfer the minced tissue to a flask containing HEPES-Ringer buffer with collagenase (50-100 U/mL) and soybean trypsin inhibitor (0.1 mg/mL).

  • Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes with gentle agitation.

  • Monitor the digestion process until the tissue appears dispersed.

  • Terminate the digestion by adding cold HEPES-Ringer buffer containing 1% BSA.

  • Gently pipette the suspension up and down to further disperse the acini.

  • Filter the suspension through a 150 µm nylon mesh to remove undigested tissue.

  • Centrifuge the filtered suspension at a low speed (e.g., 50 x g) for 2-3 minutes to pellet the acini.

  • Resuspend the acinar pellet in fresh HEPES-Ringer buffer and repeat the centrifugation step twice to wash the acini.

  • The final pellet contains the dispersed pancreatic acini ready for experimentation.

Protocol 2: Amylase Release Assay

This protocol outlines the procedure for measuring amylase secretion from isolated pancreatic acini in response to secretagogues and the inhibitory effect of this compound.

Materials:

  • Dispersed pancreatic acini (from Protocol 1)

  • HEPES-Ringer buffer

  • Substance P agonist (e.g., Physalaemin)

  • This compound

  • Amylase activity assay kit

  • Microplate reader

Procedure:

  • Resuspend the prepared pancreatic acini in HEPES-Ringer buffer to a desired concentration.

  • Aliquot the acinar suspension into microcentrifuge tubes or a 96-well plate.

  • To test the inhibitory effect: Pre-incubate the acini with various concentrations of this compound for 15-30 minutes at 37°C.

  • To stimulate amylase release: Add the Substance P agonist (e.g., physalaemin) at a predetermined concentration to the acini suspension (both with and without the antagonist).

  • Incubate the samples for 30 minutes at 37°C.

  • Terminate the incubation by placing the samples on ice and centrifuging at a low speed to pellet the acini.

  • Collect the supernatant, which contains the secreted amylase.

  • To determine the total amylase content, lyse a separate aliquot of the acinar suspension with a detergent (e.g., Triton X-100).

  • Measure the amylase activity in the supernatant and the total lysate using a commercially available amylase activity assay kit, following the manufacturer's instructions.

  • Express the amylase release as a percentage of the total amylase content.

Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP Substance P NK1R NK1 Receptor SP->NK1R Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Amylase_Release Amylase Release PKC->Amylase_Release Stimulates

Caption: Substance P Signaling Pathway in Pancreatic Acinar Cells.

Experimental_Workflow Start Start Preparation Preparation of Dispersed Pancreatic Acini Start->Preparation Pre_incubation Pre-incubation with [D-Pro2,D-Trp7,9] SP (or vehicle control) Preparation->Pre_incubation Stimulation Stimulation with Substance P Agonist Pre_incubation->Stimulation Incubation Incubation (37°C) Stimulation->Incubation Termination Termination of Reaction (Centrifugation) Incubation->Termination Collection Collection of Supernatant (for secreted amylase) and Cell Pellet (for total amylase) Termination->Collection Assay Amylase Activity Assay Collection->Assay Analysis Data Analysis and Comparison Assay->Analysis End End Analysis->End

Caption: Experimental Workflow for Studying Substance P Antagonists.

References

Troubleshooting & Optimization

[D-Pro2,D-Trp7,9] Substance P histamine release side effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [D-Pro2,D-Trp7,9] Substance P, a competitive Substance P (SP) antagonist. A notable characteristic of this analog is its dual activity: while it effectively blocks the action of Substance P at its receptor, it can also independently trigger histamine release from mast cells. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help users navigate their experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist of the Substance P (SP) receptor (Neurokinin-1 receptor). It binds to the receptor without activating it, thereby preventing the binding and subsequent biological effects of the endogenous ligand, Substance P. However, it is crucial to be aware of its secondary effect, which is the direct degranulation of mast cells, leading to histamine release. This histamine-releasing property is independent of its SP receptor antagonism[1].

Q2: What is the significance of the histamine release side effect?

A2: The histamine-releasing property of this compound can lead to off-target effects in experiments, such as smooth muscle contraction, vasodilation, and increased vascular permeability[2][3]. These effects can confound experimental results, making it appear as if the antagonist is having an agonistic effect. It is essential to account for and control this side effect to accurately interpret data related to SP receptor antagonism.

Q3: How can I differentiate between the Substance P antagonist effect and the histamine release side effect in my experiments?

A3: To isolate the SP antagonist effects, it is recommended to perform experiments in the presence of a histamine H1 receptor antagonist, such as mepyramine[1][3]. If the observed effect is blocked by the antihistamine, it is likely due to histamine release. The true SP antagonist activity should persist even in the presence of an antihistamine.

Q4: What is the potency of this compound as a Substance P antagonist?

A4: The potency of this compound as a competitive antagonist is quantified by its pA2 value. The reported pA2 value for this analog is 6.1. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Q5: At what concentrations does Substance P induce histamine release?

A5: Substance P has been shown to cause a dose-dependent histamine release from human cutaneous mast cells in vitro. Concentrations ranging from 10⁻⁵ M to 5 x 10⁻⁴ M resulted in a histamine release of 1.3% to 25.1%, respectively. While this data is for Substance P, it provides a useful reference range for the potential histamine-releasing effects of its analog, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and the related histamine release data for Substance P.

ParameterCompoundValueSpecies/TissueReference
pA2 (SP Antagonism) This compound6.1Guinea-pig isolated taenia coli
Histamine Release Substance P1.3% at 10⁻⁵ MHuman cutaneous mast cells (in vitro)
25.1% at 5 x 10⁻⁴ MHuman cutaneous mast cells (in vitro)

Experimental Protocols

Determination of pA2 Value for this compound (Schild Analysis)

This protocol outlines the determination of the pA2 value for this compound as a competitive antagonist of Substance P-induced smooth muscle contraction.

Materials:

  • Isolated tissue preparation responsive to Substance P (e.g., guinea-pig ileum or taenia coli)

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isotonic transducer and recording system

  • Substance P (agonist) stock solution

  • This compound (antagonist) stock solution

  • Physiological salt solution for dilutions

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve:

    • Add increasing concentrations of Substance P to the organ bath in a cumulative manner.

    • Record the contractile response at each concentration until a maximal response is achieved.

    • Wash the tissue with fresh physiological salt solution and allow it to return to the baseline.

  • Antagonist Incubation:

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes) to allow for receptor equilibration.

  • Agonist Concentration-Response Curve in the Presence of Antagonist:

    • In the continued presence of the antagonist, repeat the cumulative addition of Substance P and record the contractile responses.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively and allow it to recover.

    • Repeat steps 3 and 4 with at least two other different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the linear regression of this plot gives the pA2 value.

In Vitro Histamine Release Assay from Mast Cells

This protocol describes a method to measure histamine release from isolated mast cells upon stimulation with this compound.

Materials:

  • Isolated mast cells (e.g., rat peritoneal mast cells or cultured human mast cells like LAD2)

  • HEPES-buffered salt solution (or other suitable buffer)

  • This compound stock solution

  • Positive control for histamine release (e.g., compound 48/80 or calcium ionophore A23187)

  • Negative control (buffer alone)

  • Reagents for histamine quantification (e.g., ELISA kit or reagents for fluorometric assay)

  • Microcentrifuge tubes or 96-well plates

  • Incubator (37°C)

  • Microplate reader (for ELISA or fluorescence)

Procedure:

  • Cell Preparation: Isolate and purify mast cells and resuspend them in the appropriate buffer at a known concentration.

  • Experimental Setup:

    • In separate microcentrifuge tubes or wells of a 96-well plate, aliquot the mast cell suspension.

    • Prepare different concentrations of this compound.

    • Include the following controls:

      • Spontaneous Release: Cells with buffer only.

      • Maximal Release (Positive Control): Cells with a known histamine-releasing agent (e.g., compound 48/80).

      • Total Histamine: A sample of the cell suspension lysed to release all cellular histamine (e.g., by boiling or sonication).

  • Stimulation:

    • Add the different concentrations of this compound and the controls to the respective tubes/wells.

    • Incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by placing the tubes/plate on ice and centrifuging to pellet the cells.

  • Histamine Quantification:

    • Carefully collect the supernatant from each sample.

    • Measure the histamine concentration in the supernatants using a validated method such as an ELISA or a fluorometric assay.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100

    • Plot the % histamine release against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpected agonist-like effect (e.g., smooth muscle contraction) when testing for antagonism. The observed effect is likely due to the histamine-releasing property of this compound.1. Repeat the experiment in the presence of a histamine H1 receptor antagonist (e.g., mepyramine). If the effect is abolished, it confirms it was histamine-mediated.2. Use a lower concentration of this compound that is sufficient for SP antagonism but below the threshold for significant histamine release.
High spontaneous histamine release in the control group. 1. Mast cells may have been damaged during isolation or handling.2. Contamination of reagents or buffers.1. Handle cells gently during isolation and resuspension.2. Use fresh, sterile, and endotoxin-free buffers and reagents.
No or low histamine release with the positive control. 1. Mast cells are not viable or are unresponsive.2. The positive control agent has degraded.1. Check cell viability using a method like trypan blue exclusion.2. Use a fresh, validated stock of the positive control.
Inconsistent results between experiments. 1. Variability in cell preparations.2. Inconsistent incubation times or temperatures.3. Peptide degradation due to improper storage or handling.1. Standardize the cell isolation and handling procedures.2. Ensure precise control of incubation times and temperature.3. Store the peptide as recommended by the manufacturer (typically lyophilized at -20°C and in solution at -80°C in aliquots to avoid freeze-thaw cycles).

Visualizations

Signaling Pathway: this compound Dual Action

dual_action cluster_antagonist SP Antagonist Pathway cluster_histamine Histamine Release Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates SP_analog [D-Pro2,D-Trp7,9] SP SP_analog->NK1R Binds & Blocks No_Signal No Signal Transduction NK1R->No_Signal SP_analog2 [D-Pro2,D-Trp7,9] SP Mast_Cell Mast Cell SP_analog2->Mast_Cell Direct Activation Histamine Histamine Release Mast_Cell->Histamine

Caption: Dual action of [D-Pro2,D-Trp7,9] SP.

Experimental Workflow: Differentiating Antagonism from Histamine Release

workflow start Start Experiment prep Prepare Tissue/Cell Model start->prep add_analog Add [D-Pro2,D-Trp7,9] SP prep->add_analog add_agonist Add Substance P (Agonist) measure_response Measure Response (e.g., Contraction) add_agonist->measure_response observe_effect Observe Unexpected Agonist-like Effect? measure_response->observe_effect observe_again Effect Abolished? measure_response->observe_again conclusion1 Conclude SP Antagonism observe_effect->conclusion1 No add_antihistamine Pre-incubate with Antihistamine (e.g., Mepyramine) observe_effect->add_antihistamine Yes add_antihistamine->add_analog add_analog->add_agonist conclusion2 Conclude Histamine-Mediated Effect observe_again->conclusion2 Yes conclusion3 Investigate Other Mechanisms observe_again->conclusion3 No

Caption: Troubleshooting unexpected agonist effects.

References

Partial agonist activity of [D-Pro2,D-Trp7,9] Substance P in specific tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Substance P analog, [D-Pro2,D-Trp7,9] Substance P. This guide is intended for researchers, scientists, and drug development professionals utilizing this peptide in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected Agonist Activity (e.g., smooth muscle contraction) This compound can exhibit partial agonist activity in some tissues. It has been observed to cause contraction in the rat colon muscularis mucosae, reaching about 30% of the maximum response to Substance P (SP)[1]. It can also induce contractions in the guinea-pig taenia coli[2][3].- Confirm the expected effect in your specific tissue model by consulting the literature. - To isolate the NK1 receptor-mediated effect, use a specific NK1 antagonist. - Consider the possibility of histamine release, a known off-target effect of this analog.
Agonist Effect is Not Blocked by NK1 Antagonists The observed agonist effect may be due to histamine release from mast cells, which is an off-target effect of this compound[2][3]. This is particularly relevant in tissues with a high mast cell population, such as the guinea-pig taenia coli.- Pre-treat the tissue with a histamine H1 receptor antagonist, such as mepyramine, to block histamine-mediated effects. - Deplete mast cell histamine stores using a compound like compound 48/80 as a pre-treatment control.
Inconsistent Antagonist Potency (pA2 values vary) The calculated antagonist potency (pA2) can be influenced by the partial agonist activity of the compound and potential species or tissue differences in receptor pharmacology. A pA2 value of 6.1 has been reported in the guinea-pig isolated taenia coli.- Ensure that the Schild analysis is appropriate for a partial agonist. - Carefully control for and consider the impact of any intrinsic agonist activity in your calculations. - Be aware that potency can differ between tissues and species.
Unexpected Neurological or Behavioral Effects in vivo Intrathecal administration in rats has been shown to cause significant motor impairment, which is likely a direct spinal action of the drug rather than an antagonism of SP systems.- Carefully design in vivo experiments to account for potential motor side effects. - Use appropriate control groups to differentiate specific antagonist effects from non-specific neurological effects.
Lack of Effect in Proliferation Assays In some cancer cell lines, this compound has shown limited or no anti-proliferative effects, and in some cases, a slight pro-proliferative effect was observed at lower concentrations.- Test a wide range of concentrations, as high concentrations (e.g., 100 µM) may be required to see an effect. - Consider that the expression level of the NK1 receptor on your cell line will influence the response. - Compare its effect to a potent, non-peptide NK1 antagonist like aprepitant to benchmark the expected anti-proliferative response.

Frequently Asked Questions (FAQs)

Q1: Is this compound a pure antagonist?

A1: No, it is best described as a partial agonist. While it competitively antagonizes the effects of Substance P in many preparations, it also possesses intrinsic agonist activity in certain tissues, such as the rat colon and guinea-pig taenia coli.

Q2: What are the known off-target effects of this compound?

A2: The most significant off-target effect is the release of histamine from mast cells. This can lead to smooth muscle contraction and other physiological responses that are independent of NK1 receptor activation.

Q3: How can I control for histamine release in my experiments?

A3: To mitigate the effects of histamine release, you can pre-treat your tissue preparation with an H1 histamine receptor antagonist like mepyramine.

Q4: What is the mechanism of action for its antagonist effects?

A4: It acts as a competitive antagonist at the NK1 receptor, meaning it binds to the same site as Substance P and prevents its action. This has been demonstrated by parallel shifts in the concentration-response curve to Substance P in the presence of the analog.

Q5: In which tissues has this compound been shown to have partial agonist or antagonist activity?

A5:

  • Partial Agonist: Rat colon muscularis mucosae, guinea-pig taenia coli.

  • Antagonist: Guinea-pig ileum, cat cerebral arteries, rabbit iris sphincter muscle.

  • Agonist: Rabbit eye (causes miosis and breakdown of the blood-aqueous barrier).

Quantitative Data Summary

The following tables summarize the known quantitative pharmacological data for this compound.

Table 1: Antagonist Potency

TissueSpeciesParameterValueReference(s)
Guinea-pig taenia coliGuinea PigpA26.1

Table 2: Partial Agonist Efficacy

TissueSpeciesEfficacy (relative to Substance P)Reference(s)
Rat colon muscularis mucosaeRat~30% of max response

Experimental Protocols

Guinea Pig Ileum Contraction Assay

This protocol is a general guideline for assessing the effect of this compound on smooth muscle contraction.

  • Tissue Preparation:

    • A male guinea pig is euthanized by a humane method.

    • A segment of the terminal ileum is removed and placed in Krebs-Henseleit solution.

    • The longitudinal muscle is prepared and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Experimental Setup:

    • One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.

    • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Procedure:

    • To study antagonist effects, obtain a cumulative concentration-response curve for Substance P.

    • The tissue is then washed and incubated with this compound for a predetermined period (e.g., 20-30 minutes).

    • A second concentration-response curve for Substance P is then generated in the presence of the antagonist.

    • To investigate partial agonist effects, add cumulative concentrations of this compound to the organ bath and record any contractile response.

  • Controls:

    • To control for non-specific effects, some preparations should be pre-treated with atropine (to block cholinergic responses) and mepyramine (to block histamine responses).

Inositol Phosphate Accumulation Assay

This protocol provides a general framework for measuring the effect of this compound on the NK1 receptor signaling cascade.

  • Cell Culture and Labeling:

    • Culture cells expressing the NK1 receptor (e.g., CHO-NK1 or U373 MG cells) to near confluency.

    • Label the cells with myo-[3H]inositol in inositol-free medium overnight.

  • Assay Procedure:

    • Wash the cells with a buffer (e.g., HEPES-buffered saline) and pre-incubate with LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • To assess antagonist activity, pre-incubate the cells with various concentrations of this compound before adding a fixed concentration of Substance P.

    • To measure agonist activity, add different concentrations of this compound alone.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification:

    • Stop the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).

    • Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).

    • Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.

Visualizations

Signaling Pathway of Substance P and this compound

cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P (Agonist) SP->NK1R Binds and fully activates DPDTP [D-Pro2,D-Trp7,9] SP (Partial Agonist/Antagonist) DPDTP->NK1R Binds and partially activates (or blocks SP binding) PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response start Start prepare_tissue Prepare Tissue/Cells start->prepare_tissue equilibrate Equilibrate prepare_tissue->equilibrate control_curve Generate Control Substance P Dose-Response Curve equilibrate->control_curve wash Wash control_curve->wash incubate_antagonist Incubate with [D-Pro2,D-Trp7,9] SP wash->incubate_antagonist test_curve Generate Substance P Dose-Response Curve (in presence of antagonist) incubate_antagonist->test_curve analyze Analyze Data (Schild Plot, pA2) test_curve->analyze end End analyze->end start Unexpected Agonist Effect Observed is_partial_agonist Is partial agonism expected in this tissue? start->is_partial_agonist histamine_control Run experiment with H1 antagonist (mepyramine) is_partial_agonist->histamine_control No is_partial_agonist->histamine_control Yes effect_blocked Is the effect blocked? histamine_control->effect_blocked histamine_mediated Conclusion: Effect is likely histamine-mediated effect_blocked->histamine_mediated Yes nk1_mediated Conclusion: Effect is likely NK1 receptor-mediated partial agonism effect_blocked->nk1_mediated No

References

[D-Pro2,D-Trp7,9] Substance P solubility and stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and use of [D-Pro2,D-Trp7,9] Substance P in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Substance P, a member of the tachykinin peptide family. It functions as a competitive antagonist of the neurokinin-1 receptor (NK-1R), thereby blocking the biological effects of the endogenous ligand, Substance P.[1] Substance P and its receptor are involved in various physiological processes, including pain transmission, inflammation, and cell proliferation.[1]

Q2: What is the recommended solvent for reconstituting lyophilized this compound?

For initial reconstitution of the lyophilized powder, sterile, nuclease-free water is the recommended solvent. For peptides that are difficult to dissolve in water, preparing a stock solution in a small amount of an organic solvent like DMSO, and then diluting with aqueous buffer or culture medium is a common practice.

Q3: How should I store the lyophilized powder and reconstituted stock solutions?

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability.

  • Reconstituted Stock Solutions: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Q4: What is a typical working concentration for this compound in cell culture experiments?

The optimal working concentration will vary depending on the cell type and the specific experimental design. However, published studies have used concentrations in the micromolar range. For example, one study investigating the antiproliferative effects of [D-Pro2, D-Trp7,9]-Substance P used concentrations of 25 µM, 50 µM, and 100 µM in cell culture.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide precipitation in culture medium. The solubility of the peptide may be limited in the specific culture medium, especially at high concentrations or due to interactions with media components.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low (typically <0.5%) in the final culture medium to avoid solvent toxicity. - Prepare fresh dilutions of the peptide from a concentrated stock solution just before use. - Consider pre-warming the culture medium to 37°C before adding the peptide solution. - If precipitation persists, try dissolving the peptide in a different solvent for the stock solution (e.g., sterile water or a buffer like PBS) before further dilution in the culture medium.
Inconsistent or no biological effect observed. - Peptide Degradation: Although the D-amino acid substitutions enhance stability, degradation can still occur over long incubation times. - Incorrect Working Concentration: The concentration used may be too low to elicit a response. - Cell Line Insensitivity: The target cells may not express sufficient levels of the NK-1 receptor.- Minimize the time the peptide is in the culture medium before the assay. For long-term experiments, consider replenishing the medium with fresh peptide at regular intervals. - Perform a dose-response curve to identify the optimal effective concentration. - Verify the expression of the NK-1 receptor in your cell line using techniques such as qPCR, western blotting, or flow cytometry.
Observed effects are opposite to the expected antagonist activity (agonist-like effects). This compound has been reported to act as a partial agonist in some experimental systems.[3] At certain concentrations, it may elicit a cellular response instead of blocking the agonist.- Carefully review the literature for reports of partial agonism in similar experimental setups. - Test a wide range of concentrations in your dose-response experiments to identify a concentration that provides antagonism without significant agonistic effects.
Potential for off-target effects. Some studies have suggested that Substance P antagonists may have off-target effects, such as histamine release.[4]- Include appropriate controls in your experiments to rule out off-target effects. For example, use a structurally different NK-1R antagonist to confirm that the observed effects are mediated through the intended receptor. - If histamine release is a concern, consider using antihistamines as a control treatment.

Data Summary

Solubility of this compound

SolventReported SolubilityNotes
WaterSolubleA common solvent for initial reconstitution.
DMSOSolubleUseful for preparing concentrated stock solutions.
Culture Media (e.g., DMEM, RPMI-1640)No specific quantitative data available. Solubility may vary depending on media composition and pH.It is recommended to test the solubility at the desired working concentration in your specific medium.

Stability of this compound in Culture Media

ConditionStabilityNotes
Lyophilized Powder (-20°C)Stable for extended periods.Store desiccated.
Reconstituted Stock Solution (-20°C or -80°C)Stable for several weeks to months.Aliquot to avoid repeated freeze-thaw cycles.
In Culture Medium (37°C, 5% CO₂)The D-amino acid substitutions confer increased resistance to proteolytic degradation compared to native Substance P. However, the exact half-life in various culture media is not well-documented.For long-term experiments, consider replacing the medium with fresh peptide periodically.

Experimental Protocols

Protocol for Preparation and Use of this compound in Cell Culture

  • Reconstitution of Lyophilized Peptide:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the appropriate volume of sterile, nuclease-free water or DMSO to achieve a desired stock concentration (e.g., 1 mM or 10 mM).

    • Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Storage of Stock Solution:

    • Aliquot the reconstituted stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the final desired working concentration in pre-warmed (37°C) cell culture medium.

    • Mix gently by inverting the tube or pipetting.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the culture medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment reconstitute Reconstitute Lyophilized Peptide (Water or DMSO) aliquot Aliquot Stock Solution reconstitute->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot dilute Prepare Working Solution (in Culture Medium) thaw->dilute treat Treat Cells dilute->treat incubate Incubate (37°C, 5% CO2) treat->incubate analyze Analyze Experimental Endpoint incubate->analyze signaling_pathway SP Substance P (Agonist) NK1R NK-1 Receptor (GPCR) SP->NK1R Binds and Activates Antagonist [D-Pro2,D-Trp7,9] SP (Antagonist) Antagonist->NK1R Competitively Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB activation) Ca->Downstream PKC->Downstream

References

Technical Support Center: [D-Pro2,D-Trp7,9] Substance P In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Substance P antagonist, [D-Pro2,D-Trp7,9] Substance P, in in vivo experiments. This guide focuses on identifying and mitigating potential off-target effects to ensure data integrity and animal welfare.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo studies with this compound.

Observed Issue Potential Cause Recommended Action
Unexpected inflammatory response at the injection site (e.g., swelling, redness) Histamine release from mast cells due to off-target activation.- Include an antihistamine (e.g., mepyramine) pre-treatment group in your experimental design to confirm histamine-related effects. - Reduce the local concentration of this compound if possible. - Perform pilot studies with a dose-response curve to determine the optimal concentration with minimal inflammatory side effects.
Animal exhibits motor impairment, paralysis, or unusual scratching behavior after intrathecal administration. Neurotoxic effects of this compound on spinal cord neurons.- Immediately cease administration and monitor the animal closely. - Reduce the administered dose in subsequent experiments. There is a narrow margin between the analgesic and neurotoxic doses[1]. - Consider alternative, less neurotoxic Substance P antagonists if the therapeutic window is too narrow for your application. - For behavioral studies, carefully distinguish between antinociception and motor impairment[2].
Variability in experimental results between animals. - Individual differences in sensitivity to histamine release. - Incorrect injection technique leading to variable drug distribution.- Ensure consistent and accurate administration of the compound. For intrathecal injections, confirm catheter placement. - Increase the number of animals per group to improve statistical power. - Monitor for and exclude animals that show signs of severe off-target effects from the final analysis, with clear justification.
Lack of expected antagonist effect on Substance P-mediated responses. - Inadequate dosage. - Off-target effects masking the intended antagonism.- Verify the potency and purity of your this compound stock. - Increase the dose of the antagonist, while carefully monitoring for the onset of off-target effects. - Use positive controls to ensure the Substance P-mediated response is robust in your model.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in vivo?

A1: The two most significant off-target effects reported are histamine release from mast cells, leading to inflammatory-like responses, and neurotoxicity, particularly following intrathecal administration, which can result in motor deficits.

Q2: How does this compound induce histamine release?

A2: this compound can directly activate mast cells, triggering degranulation and the release of histamine. This action is independent of the NK1 receptor and is thought to involve direct interaction with G proteins on the mast cell surface.

Q3: What are the signs of neurotoxicity, and at what doses do they occur?

A3: Following intrathecal administration in rats, neurotoxic effects can manifest as profound and long-lasting motor impairments, including paralysis of the hind limbs[2]. These effects have been observed at doses as low as 0.5-2.5 nmol per rat[2]. Higher doses (e.g., 2.0 micrograms) can lead to widespread neuronal necrosis in the spinal cord[1].

Q4: Can the off-target effects be blocked?

A4: The histamine-releasing effect can be inhibited by pre-treatment with H1 receptor blockers like mepyramine. However, there is no specific blocker for the neurotoxic effects. The primary strategy to avoid neurotoxicity is careful dose selection and administration.

Q5: Is this compound a pure antagonist?

A5: While it acts as a competitive antagonist at the NK1 receptor, it can also exhibit partial agonist activity at tachykinin receptors in some tissues, such as the rat colon muscularis mucosae. This partial agonism is another potential off-target effect to consider.

Quantitative Data on Off-Target Effects

Off-Target Effect Species Dose Route of Administration Observed Outcome Reference
Histamine ReleaseRabbit6.6 nmol and 20 nmol (bolus injection)Intra-arterialDose-dependent reduction in venous outflow, inhibited by mepyramine.
Nociceptor StimulationRabbit20 nmol (bolus injection)Intra-arterialStimulation of nociceptors, likely due to histamine release.
Motor ImpairmentRat0.5-2.5 nmolIntrathecalProfound and long-lasting motor function impairments.
NeurotoxicityRat2.0 µgIntrathecalBilateral motor blockade of hind legs and neuronal necrosis in the lumbar spinal cord.
Partial AgonismRatNot specifiedIn vitro (organ bath)Contraction of the colon muscularis mucosae.
Antiproliferative EffectHuman Cancer Cell Lines100 µMIn vitroDecreased proliferation in some cancer cell lines.
Pro-proliferative EffectHuman Cancer Cell Lines25 µMIn vitroSlight stimulation of proliferation in some cancer cell lines.

Experimental Protocols

Protocol 1: Assessment of Neurotoxicity Following Intrathecal Administration in Rats

Objective: To determine the potential neurotoxic effects of this compound when delivered directly to the spinal cord.

Materials:

  • This compound

  • Sterile saline

  • Intrathecal catheters

  • Anesthesia (e.g., isoflurane)

  • Behavioral assessment tools (e.g., hot-plate, von Frey filaments)

  • Perfusion and tissue fixation reagents (e.g., paraformaldehyde)

  • Histology equipment

Procedure:

  • Animal Preparation: Acclimate adult male Sprague-Dawley rats to the housing and handling conditions for at least 3 days.

  • Catheter Implantation: Under anesthesia, surgically implant chronic intrathecal catheters aimed at the lumbar enlargement of the spinal cord. Allow for a 5-7 day recovery period.

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., to deliver doses of 0.5, 1.0, and 2.5 nmol in a 10 µL volume).

  • Intrathecal Injection: Gently restrain the conscious rat and inject the prepared solution through the catheter, followed by a 10 µL saline flush. Include a vehicle control group (saline only).

  • Behavioral Assessment:

    • At baseline and at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), assess motor function using an open field test and a motor deficit scoring system.

    • Evaluate nociceptive thresholds using the hot-plate and von Frey tests to distinguish between analgesia and motor impairment.

  • Histological Analysis:

    • At the end of the experiment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Carefully dissect the spinal cord, post-fix, and process for paraffin embedding.

    • Section the lumbar region of the spinal cord and stain with Hematoxylin and Eosin (H&E) or Nissl stain to assess neuronal morphology and identify any signs of necrosis.

Signaling Pathways and Experimental Workflows

Off_Target_Histamine_Release cluster_extracellular Extracellular cluster_membrane Mast Cell Membrane cluster_intracellular Intracellular D_Pro2_D_Trp7_9_SP [D-Pro2,D-Trp7,9] SP GPCR G-Protein Coupled Receptor (Non-NK1) D_Pro2_D_Trp7_9_SP->GPCR Binds G_Protein Pertussis Toxin Sensitive G-Protein GPCR->G_Protein Activates PKC Protein Kinase C (PKC) G_Protein->PKC Activates Degranulation Mast Cell Degranulation PKC->Degranulation Induces Histamine_Release Histamine Release Degranulation->Histamine_Release Leads to

Caption: Off-target histamine release pathway of this compound.

Neurotoxicity_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimatize Acclimatize Rats Catheter Implant Intrathecal Catheter Recover Allow Recovery Dose_Prep Prepare Doses Injection Intrathecal Injection Dose_Prep->Injection Behavior Behavioral Assessment (Motor & Nociceptive) Injection->Behavior Perfusion Perfuse & Fix Tissue Behavior->Perfusion Endpoint Histology Histological Staining Perfusion->Histology Evaluation Evaluate Neuronal Damage Histology->Evaluation

Caption: Experimental workflow for assessing neurotoxicity.

References

Potential neurotoxicity of intrathecal [D-Pro2,D-Trp7,9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with intrathecal administration of the substance P analogue, [D-Pro2,D-Trp7,9] Substance P (DPDTSP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use in research?

This compound is a synthetic analogue of Substance P (SP), a neuropeptide involved in nociceptive transmission in the spinal cord. It is often used in research as a Substance P receptor antagonist to study the role of SP in pain pathways. Intrathecal administration allows for direct delivery to the spinal cord, targeting SP receptors involved in pain signaling.

Q2: Is intrathecal administration of this compound associated with neurotoxicity?

Yes, several studies have reported potential neurotoxic effects following intrathecal administration of this compound, particularly in rats.[1][2] These effects appear to be dose-dependent, with a narrow margin between the dose required for antinociceptive effects and the dose that causes neurotoxicity.[1]

Q3: What are the observed signs of neurotoxicity in animal models?

The most commonly reported signs of neurotoxicity in rats include:

  • Bilateral motor blockade of the hind limbs, which can be transient or persistent.[1]

  • Flaccid hind leg paralysis.[2]

  • Widespread neuronal necrosis in the lumbar region of the spinal cord upon histopathological examination.

  • Inflammatory reactions in the meninges and spinal gray matter.

In mice, one study reported slight rigidity in the hind legs but no complete motor impairment or histological signs of neurotoxicity at the doses tested.

Q4: Is the neurotoxicity of this compound reversible?

The reversibility of neurotoxic effects appears to be dose-dependent. At a dose of 2.0 micrograms in rats, the motor blockade was reported to be reversible. However, higher doses or in animals with persistent paralysis, irreversible neuronal necrosis has been observed.

Troubleshooting Guide

Issue: Unexpected motor impairment or paralysis observed in experimental animals after intrathecal administration.

Possible Cause 1: Neurotoxic effects of this compound.

  • Troubleshooting Steps:

    • Review Dosage: Compare the administered dose with published data. Neurotoxic effects are more likely at higher doses (e.g., 10 micrograms in rats).

    • Histopathological Examination: If motor deficits persist, perform a histopathological analysis of the spinal cord to assess for neuronal damage.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window for antinociception without inducing motor deficits in your specific experimental model.

Possible Cause 2: Species-specific sensitivity.

  • Troubleshooting Steps:

    • Literature Review: Be aware of potential species differences. For instance, mice may be less susceptible to the neurotoxic effects compared to rats.

    • Pilot Studies: If switching species, conduct thorough pilot studies to establish a safe and effective dose range.

Issue: Lack of antinociceptive effect at a dose that should be effective.

Possible Cause 1: Inadequate dose or administration technique.

  • Troubleshooting Steps:

    • Verify Catheter Placement: Ensure the intrathecal catheter is correctly placed to deliver the compound to the target area of the spinal cord.

    • Confirm Compound Stability: Verify the stability and concentration of your this compound solution.

    • Dose Escalation: Cautiously escalate the dose while closely monitoring for any signs of motor impairment.

Data Presentation

Table 1: Summary of In Vivo Effects of Intrathecal this compound in Rats

DoseObserved EffectsHistopathological FindingsReference
0.5-2.5 nmolElevations in thermal and mechanical nociceptive thresholds, accompanied by profound and often long-lasting motor function impairments.Not specified.
2.0 µgAntinociception in hot-plate and tail-flick tests. Some animals developed bilateral motor blockade of the hind-legs, which appeared to be reversible at this dose.In animals with persistent paralysis at similar doses, widespread neuronal necrosis in the lumbar spinal cord was found.
10 µgSignificant antinociceptive effects. Severe neurotoxicity, including flaccid hind leg paralysis.Mild to severe neuronal degeneration and mild inflammatory responses in the spinal cord and meninges within 24 hours.

Table 2: Comparison of Neurotoxic Effects in Different Species

SpeciesDoseNeurotoxic Effects ObservedReference
Rat2.0 µgReversible bilateral motor blockade of hind-legs in some animals.
Rat10 µgFlaccid hind leg paralysis, neuronal degeneration, inflammation.
Mouse5-10 µgSlight rigidity in hind-legs in some animals; no complete motor impairment or histological changes indicative of neurotoxicity.

Experimental Protocols

Key Experiment: Assessment of Neurotoxicity of Intrathecal this compound in Rats

  • Animal Model: Male Sprague-Dawley rats with chronically implanted intrathecal catheters.

  • Drug Administration:

    • Dissolve this compound in sterile saline.

    • Administer a 10 microliter injection of the solution intrathecally, followed by a 10 microliter saline flush.

  • Behavioral Assessment:

    • Monitor animals for motor function, specifically observing for signs of hind limb paralysis or weakness.

    • Assess nociception using tests such as the hot-plate and tail-flick tests.

  • Histopathological Analysis:

    • At a predetermined time point (e.g., 24 hours after injection), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the lumbar region of the spinal cord.

    • Process the tissue for histological staining (e.g., Hematoxylin and Eosin) to examine for neuronal necrosis, inflammation, and other pathological changes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment animal_model Select Animal Model (e.g., Rat) catheter Implant Intrathecal Catheter animal_model->catheter drug_prep Prepare DPDTSP Solution catheter->drug_prep injection Intrathecal Injection of DPDTSP drug_prep->injection behavioral Behavioral Monitoring (Motor & Nociception) injection->behavioral histology Histopathological Analysis behavioral->histology

Caption: Experimental workflow for assessing the neurotoxicity of intrathecal this compound.

signaling_pathway substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds & Activates dpdtsp [D-Pro2,D-Trp7,9] SP (Antagonist) dpdtsp->nk1r Blocks Binding neurotoxicity Potential Neurotoxicity (at high doses) dpdtsp->neurotoxicity Direct Effect? neuron Postsynaptic Neuron nk1r->neuron no_pain_signal Blocked Pain Signal nk1r->no_pain_signal pain_signal Pain Signal Transmission neuron->pain_signal

Caption: Proposed mechanism of action and potential neurotoxicity of this compound.

References

Optimizing dosage of [D-Pro2,D-Trp7,9] Substance P for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of [D-Pro2,D-Trp7,9] Substance P in in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of Substance P, a neuropeptide belonging to the tachykinin family. It functions as a competitive antagonist of the neurokinin-1 receptor (NK-1R), the primary receptor for Substance P.[1] By binding to the NK-1R, it blocks the physiological effects of Substance P, which are diverse and include roles in pain transmission, inflammation, and smooth muscle contraction.[1][2] However, it's important to note that in some experimental models, it has been observed to act as a partial agonist.

Q2: What are the common research applications for this compound in vivo?

In vivo, this antagonist is frequently used to investigate the physiological roles of Substance P. Key research areas include:

  • Pain and Nociception: To study the involvement of Substance P in pain pathways.[2]

  • Neurogenic Inflammation: To explore the role of Substance P in inflammatory processes mediated by the nervous system.

  • Cancer Research: Investigating the anti-proliferative effects by blocking the mitogenic action of Substance P on tumor cells.[3]

  • Gastrointestinal Motility: To understand the influence of Substance P on gut function.

Q3: What are the potential off-target effects or side effects of this compound?

Researchers should be aware of potential non-specific effects. Intrathecal administration in rats at doses of 0.5-2.5 nmol has been associated with profound and long-lasting motor impairments, which may confound behavioral studies. Additionally, some studies have reported histamine-releasing properties, which could lead to localized inflammatory responses or smooth muscle contractions independent of NK-1R antagonism.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of Efficacy (No observable antagonist effect) - Inadequate Dosage: The administered dose may be too low to effectively block the NK-1R in your specific model. - Poor Bioavailability: The route of administration may not be optimal for reaching the target tissue. - Degradation of the Peptide: The peptide may have degraded during storage or after reconstitution.- Dose-Response Study: Perform a dose-response study to determine the optimal effective dose for your experimental conditions. - Route of Administration: Consider alternative routes of administration (e.g., intrathecal for spinal targets, intravenous for systemic effects). - Proper Handling and Storage: Ensure the peptide is stored correctly (typically at -20°C) and use freshly prepared solutions for each experiment. Avoid repeated freeze-thaw cycles.
Unexpected Agonistic Effects (e.g., smooth muscle contraction) - Partial Agonism: this compound has been reported to exhibit partial agonist activity in some tissues. - Histamine Release: The observed effect might be due to histamine release rather than direct NK-1R activation.- Control Experiments: Include control groups treated with a histamine receptor antagonist (e.g., mepyramine) to differentiate between NK-1R-mediated effects and histamine release. - Alternative Antagonist: Consider using a different, more specific NK-1R antagonist if partial agonism is a persistent issue.
Motor Impairment or Sedation in Animals - High Intrathecal Dose: Intrathecal administration, even at low nanomolar doses, can cause significant motor deficits in rats. - Non-specific CNS Effects: The peptide may have off-target effects in the central nervous system.- Dose Reduction: Carefully titrate the intrathecal dose to the lowest effective level. - Behavioral Monitoring: Thoroughly document all behavioral changes and consider excluding animals with severe motor impairment from behavioral analyses that could be confounded. - Alternative Administration Route: If targeting peripheral systems, consider administration routes that limit CNS exposure.
Solubility Issues - Improper Solvent: The peptide may not be fully dissolved in the chosen vehicle.- Recommended Solvents: this compound is typically soluble in sterile, pyrogen-free saline or water. For intravenous administration, it MUST be dissolved in saline. - Sonication: Gentle sonication can aid in dissolving the peptide.

Experimental Protocols

Dosage and Administration

The optimal dosage and route of administration for this compound are highly dependent on the animal model, the target tissue, and the specific research question. The following tables provide a summary of dosages reported in the literature as a starting point for optimization.

Table 1: Reported In Vivo Dosages for this compound

Animal ModelRoute of AdministrationDosage RangeObserved Effects/ContextReference
RatIntrathecal0.5 - 2.5 nmol/ratAntagonism of Substance P-induced behaviors; motor impairment
MouseIntrathecalDose-dependentInhibition of Substance P-induced scratching, biting, and licking

Table 2: General Guidelines for Vehicle and Volume

Route of AdministrationRecommended VehicleMaximum Bolus Volume (Mouse)Maximum Bolus Volume (Rat)
Intravenous (IV)Sterile Saline5 ml/kg5 ml/kg
Intraperitoneal (IP)Sterile Saline10 ml/kg10 ml/kg
Subcutaneous (SC)Sterile Saline5 ml/kg5 ml/kg
Intrathecal (IT)Sterile Saline5 - 10 µL10 - 50 µL
Detailed Methodologies

1. Preparation of this compound Solution

  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Reconstitute the peptide in sterile, pyrogen-free saline to the desired stock concentration. For example, to prepare a 1 mM stock solution, add the appropriate volume of saline to the vial.

  • Gently vortex or sonicate to ensure complete dissolution.

  • For in vivo experiments, it is recommended to filter the solution through a 0.22 µm sterile filter.

  • Prepare fresh solutions for each experiment to avoid degradation. If storage of the stock solution is necessary, aliquot and store at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

2. Intrathecal Injection in Rats (Adapted from published procedures)

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Shave the area over the lumbosacral region.

  • Position the rat in a stereotaxic frame or hold it firmly to flex the spine.

  • Palpate the iliac crests to identify the L5-L6 intervertebral space.

  • Insert a 30-gauge needle attached to a Hamilton syringe at a slight angle into the intervertebral space.

  • A characteristic tail-flick is often observed upon successful entry into the intrathecal space.

  • Slowly inject the desired volume (typically 10-20 µL) of the this compound solution.

  • Withdraw the needle and monitor the animal for recovery from anesthesia and for any adverse effects.

Signaling Pathways and Experimental Workflows

Substance P / NK-1 Receptor Signaling Pathway

Substance P binding to the NK-1R activates G-proteins, primarily Gq/11 and Gs, initiating multiple downstream signaling cascades involved in cell proliferation, anti-apoptosis, and cell migration.

SubstanceP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK-1 Receptor SP->NK1R Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Blocks Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs PI3K PI3K NK1R->PI3K PLC PLC Gq->PLC AC AC Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC PKA PKA cAMP->PKA MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Transcription Gene Transcription PKA->Transcription Ca->MAPK MAPK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Protein Synthesis

Caption: Substance P/NK-1R signaling pathways.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using this compound.

experimental_workflow start Hypothesis Formulation protocol Experimental Design (Animal Model, Dosage, Route) start->protocol iacuc IACUC Protocol Approval protocol->iacuc prepare Prepare [D-Pro2,D-Trp7,9] SP Solution iacuc->prepare administer Administer Compound to Animals prepare->administer observe Behavioral/Physiological Observation administer->observe collect Data and Sample Collection observe->collect analyze Data Analysis collect->analyze end Conclusion analyze->end

Caption: General experimental workflow.

References

Overcoming limitations of [D-Pro2,D-Trp7,9] Substance P in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges when using the Substance P antagonist, [D-Pro2,D-Trp7,9] Substance P, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: While this compound is a potent antagonist of the Neurokinin-1 (NK1) receptor, researchers should be aware of several potential off-target effects:

  • Histamine Release: This peptide can induce histamine release from mast cells, which is independent of its NK1 receptor antagonism. This can lead to smooth muscle contractions and other inflammatory responses.[1][2]

  • Partial Agonism: In some experimental models, such as the rat colon muscularis mucosae, it can act as a partial agonist, causing tissue contraction.[3]

  • Motor Impairment: At doses required for analgesic effects in vivo, it has been observed to cause significant and long-lasting motor impairments.[4]

  • Biphasic Effects on Cell Proliferation: In some cancer cell lines, it has been shown to decrease cell proliferation at high concentrations (e.g., 100 µM) but may have a slight pro-proliferative effect at lower concentrations (e.g., 25 µM).[5]

Q2: How should I dissolve and store this compound?

A2: Proper handling of this peptide is crucial for experimental success.

  • Storage: It is typically supplied as a lyophilized powder and should be stored at -20°C.

  • Solubility: The conformation of this compound is highly dependent on the solvent. For initial solubilization, it is recommended to first try dissolving the peptide in a small amount of an organic solvent like DMSO, and then diluting with an aqueous buffer to the desired concentration. In aqueous solutions like water or DMSO, it tends to adopt a beta-turn structure.

Q3: What is the mechanism of action of this compound?

A3: this compound acts as a competitive antagonist at the NK1 receptor. This means it binds to the same site as the endogenous ligand, Substance P, but does not activate the receptor. By occupying the binding site, it prevents Substance P from binding and initiating downstream signaling. In functional assays, this is observed as a rightward shift in the concentration-response curve for Substance P without a significant change in the maximum response.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Unexpected physiological response (e.g., smooth muscle contraction, inflammation) Histamine release mediated by the peptide.Pre-treat the preparation with a histamine H1 receptor antagonist (e.g., mepyramine) to block histamine-mediated effects.
Inconsistent or unexpected results in cell-based assays Partial agonist activity of the peptide at the concentrations used.Perform a full dose-response curve to characterize the activity of the peptide in your specific cell line or tissue. Consider using a different NK1 receptor antagonist if partial agonism is a confounding factor.
Motor deficits observed in in vivo studies Neurotoxic or off-target effects of the peptide at the administered dose.Carefully titrate the dose to find a therapeutic window that minimizes motor impairment. If this is not possible, consider alternative NK1 receptor antagonists with a better side-effect profile.
Variability in experimental results Issues with peptide solubility or stability in the experimental buffer. The peptide's conformation is solvent-dependent.Ensure the peptide is fully dissolved. Prepare fresh solutions for each experiment. Consider the composition of your buffer, as the peptide forms helices in a more hydrophobic environment.

Quantitative Data

Table 1: Receptor Binding and Functional Activity

Parameter Value Experimental System Reference
pA2 6.1Guinea-pig isolated taenia coli (vs. exogenous Substance P)
EC50 (Substance P) 2.0 ± 1.6 x 10⁻⁹ MRelaxation of cat middle cerebral arteries

Table 2: Effects on Cell Proliferation

Concentration Effect on Cancer Cell Lines Reference
100 µMDecreased proliferation in some cell lines.
25 µMSlight pro-proliferative effect in some cell lines.

Experimental Protocols

General Protocol for In Vitro Smooth Muscle Contraction Assay

  • Tissue Preparation: Isolate the desired smooth muscle tissue (e.g., guinea-pig taenia coli) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60 minutes), with regular washing.

  • Antagonist Pre-incubation: To test for antagonism, pre-incubate the tissue with this compound for a specified time before adding the agonist.

  • Agonist Stimulation: Add cumulative concentrations of Substance P to generate a concentration-response curve.

  • Data Analysis: Measure the contractile responses and plot them against the agonist concentration. Compare the concentration-response curves in the presence and absence of the antagonist to determine the pA2 value.

General Protocol for Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates Antagonist [D-Pro2,D-Trp7,9] Substance P Antagonist->NK1R Binds & Blocks Gq Gq protein NK1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P / NK1 Receptor Signaling Pathway and Point of Antagonism.

Troubleshooting_Workflow Start Experiment with [D-Pro2,D-Trp7,9] SP Unexpected_Response Unexpected Physiological Response? Start->Unexpected_Response Check_Histamine Consider Histamine Release. Use H1 Antagonist. Unexpected_Response->Check_Histamine Yes Inconsistent_Results Inconsistent Results? Unexpected_Response->Inconsistent_Results No Check_Histamine->Inconsistent_Results Check_Solubility Check Peptide Solubility and Stability. Prepare Fresh Solutions. Inconsistent_Results->Check_Solubility Yes Partial_Agonism Suspect Partial Agonism? Inconsistent_Results->Partial_Agonism No Check_Solubility->Partial_Agonism Dose_Response Perform Full Dose-Response Curve. Partial_Agonism->Dose_Response Yes Expected_Outcome Expected Outcome Partial_Agonism->Expected_Outcome No Dose_Response->Expected_Outcome

Caption: Troubleshooting Workflow for this compound Experiments.

References

Minimizing non-specific effects of [D-Pro2,D-Trp7,9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [D-Pro2,D-Trp7,9] Substance P, a widely used tachykinin antagonist. This guide focuses on minimizing its non-specific effects to ensure data accuracy and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analog of Substance P (SP). Its primary mechanism of action is as a competitive antagonist of the neurokinin-1 (NK1) receptor, the main receptor for Substance P.[1][2] By binding to the NK1 receptor, it blocks the physiological effects of SP, which include pain transmission, inflammation, and smooth muscle contraction.[1][3]

Q2: What are the known non-specific effects of this compound?

The most significant non-specific effect is the induction of histamine release from mast cells, which can lead to smooth muscle contraction independent of NK1 receptor antagonism.[1] Additionally, it can exhibit partial agonist activity at tachykinin receptors in some tissues, meaning it can weakly activate the receptor in the absence of the full agonist (Substance P). At higher concentrations, it has been observed to cause motor impairment and may have unspecific membrane-stabilizing or toxic effects.

Q3: Can this compound act as an agonist?

Yes, in some experimental models, such as the rabbit eye, it has been shown to act as a Substance P agonist, causing effects like miosis (pupil constriction) and breakdown of the blood-aqueous barrier. It has also been observed to have partial agonist effects in preparations like the rat colon muscularis mucosae.

Q4: Is this compound selective for the NK1 receptor?

While it is primarily characterized as an NK1 receptor antagonist, the existence of multiple tachykinin receptor subtypes (NK1, NK2, NK3) means that its selectivity should be experimentally confirmed in the system being studied. Some evidence suggests it may interact with other tachykinin receptors, although with lower affinity.

Q5: How should I store and handle this compound?

This compound is typically supplied as a powder and should be stored at -20°C. For experimental use, it should be reconstituted in an appropriate solvent as recommended by the manufacturer.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected smooth muscle contraction Histamine release from mast cells due to this compound.Pre-treat the tissue preparation with a histamine H1 receptor antagonist, such as mepyramine. Alternatively, use a compound that depletes histamine, like compound 48/80, as a pre-treatment.
Partial agonist effects observed The inherent partial agonist activity of the compound in the specific tissue being used.Lower the concentration of this compound to a range where it acts as a pure antagonist. Perform a thorough dose-response curve to determine the optimal concentration.
Inconsistent or weak antagonism of Substance P 1. Degradation of the peptide. 2. Suboptimal experimental conditions (e.g., pH, temperature). 3. Presence of multiple tachykinin receptor subtypes with varying affinities.1. Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment. 2. Optimize buffer conditions and other experimental parameters. 3. Characterize the tachykinin receptor population in your experimental model using selective agonists and antagonists for NK1, NK2, and NK3 receptors.
Observed effects are not blocked by other NK1 antagonists The effects may be non-specific and unrelated to NK1 receptor antagonism.Investigate other potential off-target effects. For example, test for local anesthetic effects or interactions with other receptor systems that might be relevant in your tissue.
Motor impairment or neurotoxic effects in in vivo studies Direct spinal actions of the drug, especially at higher doses.Carefully titrate the dose of this compound to find a window that provides NK1 antagonism without causing significant motor deficits. Include appropriate vehicle-treated control groups to assess baseline motor function.

Quantitative Data Summary

ParameterValueSpecies/TissueReference
pA2 Value 6.1Guinea-pig isolated taenia coli
EC50 (as an agonist) Not consistently reported, effects are tissue-dependent.Rabbit eye
Binding Affinity (Kd) Not explicitly stated in the provided results.-

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay (Guinea-Pig Taenia Coli)

This protocol is adapted from studies investigating the antagonist properties of this compound on smooth muscle.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig and dissect the taenia coli from the cecum.
  • Mount a segment of the taenia coli (approximately 1.5 cm) in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15 minutes.

2. Experimental Procedure:

  • Record isometric contractions using a force transducer connected to a data acquisition system.
  • To test for non-specific effects, add cumulative concentrations of this compound to the organ bath and record any contractile responses.
  • To determine antagonist activity, pre-incubate the tissue with a fixed concentration of this compound for a set period (e.g., 10 minutes).
  • Then, generate a cumulative concentration-response curve for Substance P.
  • To control for histamine-releasing effects, repeat the experiment in the presence of a histamine H1 antagonist (e.g., mepyramine).

3. Data Analysis:

  • Construct concentration-response curves for Substance P in the absence and presence of this compound.
  • Calculate the pA2 value to quantify the antagonist potency.

Protocol 2: In Vivo Cerebrovascular Response Measurement (Cat Pial Arterioles)

This protocol is based on in situ microapplication studies.

1. Animal Preparation:

  • Anesthetize a cat and perform a craniotomy to expose the pial arterioles.
  • Maintain physiological parameters (blood pressure, temperature, blood gases) within the normal range.
  • Mount the animal on a stereotaxic frame and place a cranial window over the exposed cortex, filled with artificial cerebrospinal fluid (aCSF).

2. Microapplication:

  • Use micropipettes to locally apply solutions to the perivascular space of the pial arterioles.
  • Measure the diameter of the arterioles using a microscope equipped with a video camera and image analysis software.
  • First, establish a baseline arteriolar diameter with aCSF application.
  • Apply Substance P at various concentrations to elicit a dose-dependent vasodilation.
  • To test for antagonism, co-apply this compound with Substance P.
  • As a control, apply this compound alone to observe any direct effects on vascular calibre.

3. Data Analysis:

  • Calculate the percentage change in arteriolar diameter from baseline for each condition.
  • Compare the vasodilatory response to Substance P in the presence and absence of this compound to determine its antagonistic effect.

Visualizations

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates D-Pro2,D-Trp7,9 SP [D-Pro2,D-Trp7,9] SP (Antagonist) D-Pro2,D-Trp7,9 SP->NK1R Competitively Binds & Blocks Gq Gq protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Physiological_Effects Physiological Effects (e.g., Contraction, Neuronal Excitability) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Substance P Signaling Pathway and Antagonism by [D-Pro2,D-Trp7,9] SP.

Troubleshooting_Workflow Start Experiment with [D-Pro2,D-Trp7,9] SP Unexpected_Effect Unexpected Physiological Effect (e.g., Contraction, Agonism) Start->Unexpected_Effect Check_Histamine Is the effect blocked by H1 antagonists (e.g., mepyramine)? Unexpected_Effect->Check_Histamine Histamine_Effect Effect is likely due to histamine release. Check_Histamine->Histamine_Effect Yes Not_Histamine Effect is not due to histamine release. Check_Histamine->Not_Histamine No Check_Concentration Is a high concentration of the antagonist being used? Not_Histamine->Check_Concentration Partial_Agonism Consider partial agonism or off-target effects. Check_Concentration->Partial_Agonism Yes Optimize_Concentration Lower the concentration and perform dose-response curves. Check_Concentration->Optimize_Concentration No

Caption: Troubleshooting Workflow for Unexpected Effects of [D-Pro2,D-Trp7,9] SP.

References

Interpreting unexpected results with [D-Pro2,D-Trp7,9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Pro2,D-Trp7,9] Substance P.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action of this compound?

A1: this compound is a synthetic analog of Substance P (SP) and is designed to act as a competitive antagonist at neurokinin-1 (NK1) receptors.[1][2] By binding to the NK1 receptor, it is expected to block the downstream signaling typically initiated by the endogenous ligand, Substance P. This includes the inhibition of phospholipase C activation, which in turn prevents the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a blockage of intracellular calcium mobilization and protein kinase C (PKC) activation.

Q2: I'm observing a cellular response (e.g., smooth muscle contraction, intracellular calcium increase) after applying this compound alone. Isn't it supposed to be an antagonist?

A2: This is a documented phenomenon. While primarily an antagonist, this compound can exhibit partial agonist activity in some experimental systems.[3] Studies have shown that it can induce responses such as the contraction of rat colon muscularis mucosae, with a maximum response being about 30% of that induced by Substance P.[3] This partial agonism means that in the absence of the full agonist (Substance P), the compound itself can elicit a submaximal response by partially activating the NK1 receptor.

Q3: My cells are showing signs of an inflammatory response or a response that is not blocked by other NK1 receptor antagonists. What could be the cause?

A3: An unexpected inflammatory-like response could be due to histamine release, an off-target effect of this compound.[1] This compound has been shown to induce histamine release from mast cells, which can then act on histamine receptors (e.g., H1 receptors) on your target cells, causing a variety of physiological effects, including smooth muscle contraction and inflammation. This histamine-releasing property is independent of its action on NK1 receptors.

Q4: I am using this compound in a cell proliferation assay and I'm seeing an increase in cell numbers at certain concentrations. Is this expected?

A4: This is a context-dependent and unexpected finding that has been reported in the literature. In some cancer cell lines, lower concentrations (e.g., 25 µM) of this compound have been observed to have a slight pro-proliferative effect, while higher concentrations (e.g., 100 µM) may show a weak anti-proliferative effect in a limited number of cell lines. This highlights the importance of careful dose-response studies and suggests that the compound's effects on cell proliferation can be complex and may involve mechanisms other than simple NK1 receptor antagonism.

Troubleshooting Guide

Issue 1: Agonist-like effects are observed with this compound alone.

Possible Cause Troubleshooting Steps
Partial Agonism 1. Perform a full dose-response curve: Compare the maximal effect of this compound to that of Substance P. A lower maximal response is indicative of partial agonism. 2. Co-application with a full agonist: In the presence of a fixed concentration of Substance P, increasing concentrations of this compound should shift the Substance P dose-response curve to the right, characteristic of competitive antagonism.
Histamine Release 1. Use a histamine H1 receptor antagonist: Pre-incubate your cells with an H1 antagonist (e.g., mepyramine) before adding this compound. If the observed effect is abolished, it is likely mediated by histamine release. 2. Use a mast cell stabilizer: If your experimental system contains mast cells, consider using a mast cell stabilizer to prevent histamine release. 3. Measure histamine release: Directly measure histamine levels in your experimental medium after application of the compound.

Issue 2: The antagonistic effect of this compound is weaker than expected.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Check compound integrity: Ensure the compound has been stored correctly (typically lyophilized at -20°C) and that the reconstituted solution is fresh. Peptides can be susceptible to degradation. 2. Use protease inhibitors: If your experimental system contains proteases, consider including protease inhibitors in your assay buffer.
Receptor Subtype Specificity 1. Confirm receptor expression: Verify the expression of the NK1 receptor in your cell or tissue model. Substance P can have low-affinity interactions with NK2 and NK3 receptors. 2. Consider species differences: The affinity of antagonists can vary between species. Ensure the compound is effective in the species you are using.
Experimental Conditions 1. Optimize incubation time: Ensure the pre-incubation time with the antagonist is sufficient to allow for receptor binding before adding the agonist. 2. Check for non-specific binding: High concentrations of the peptide may lead to non-specific binding to other cellular components.

Quantitative Data Summary

Table 1: Pharmacological Properties of this compound

ParameterValueSpecies/TissueReference
pA2 (Antagonism of SP-induced contraction) 6.1Guinea-pig isolated taenia coli
Partial Agonist Activity (relative to SP) ~30% max responseRat colon muscularis mucosae
Pro-proliferative Concentration 25 µMMeW164, T24, and FlWp95 cell lines
Weak Anti-proliferative Concentration 100 µMMeW164, MeW155, MeW151, and FlWp95 cell lines

Signaling Pathways and Experimental Workflows

Canonical Substance P Signaling Pathway

Substance P (SP) binds to the NK1 receptor, a G-protein coupled receptor (GPCR). This activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq11 Gαq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates targets

Caption: Canonical Substance P signaling pathway via the NK1 receptor.

Expected Antagonistic Action of this compound

This compound competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting the downstream signaling cascade.

Antagonist_Action SP Substance P NK1R NK1 Receptor SP->NK1R Binding Blocked Antagonist [D-Pro2,D-Trp7,9] SP Antagonist->NK1R Binds NoSignal No Downstream Signaling NK1R->NoSignal Inhibits

Caption: Antagonistic action of this compound.

Off-Target Effect: Histamine Release

This compound can directly interact with mast cells, causing degranulation and the release of histamine. Histamine then acts on its own receptors (e.g., H1R) on target cells, initiating a separate signaling cascade.

Histamine_Release Antagonist [D-Pro2,D-Trp7,9] SP MastCell Mast Cell Antagonist->MastCell Activates Histamine Histamine MastCell->Histamine Releases H1R H1 Receptor Histamine->H1R Binds TargetCell Target Cell Response Cellular Response (e.g., Contraction) H1R->Response Activates

Caption: Off-target histamine release by [D-Pro2,D-Trp7,9] SP.

Experimental Protocols

Protocol 1: Calcium Imaging for NK1 Receptor Activation

This protocol provides a general workflow for measuring intracellular calcium changes in response to NK1 receptor activation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Cells expressing the NK1 receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Substance P (agonist)

  • This compound (antagonist)

  • Fluorescence plate reader or microscope with a camera capable of kinetic reads

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells gently with HBSS to remove excess dye.

  • Baseline Measurement:

    • Add fresh HBSS to the wells.

    • Place the plate in the fluorescence reader and record the baseline fluorescence for a short period (e.g., 10-20 seconds). Excitation is typically at ~494 nm and emission at ~516 nm for Fluo-4.

  • Compound Addition and Measurement:

    • For agonist response: Add Substance P at various concentrations and immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes).

    • For antagonist response: Pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes) before adding the Substance P agonist. Record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline (F0) for each well (ΔF/F0).

    • Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50.

    • For antagonist experiments, compare the agonist dose-response curves in the presence and absence of the antagonist to determine the IC50 or pA2 value.

Protocol 2: cAMP Assay for NK1 Receptor Signaling

This protocol outlines a general method for measuring changes in intracellular cyclic AMP (cAMP) levels, which can be an alternative readout for GPCRs that couple to Gs or Gi proteins. While NK1 primarily couples to Gq, it can also influence cAMP levels in some cell types. This is often measured using competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Materials:

  • Cells expressing the NK1 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)

  • Substance P (agonist)

  • This compound (antagonist)

  • Forskolin (an adenylate cyclase activator, often used as a positive control or to potentiate Gi-coupled responses)

  • Commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA)

Procedure:

  • Cell Preparation: Harvest and resuspend cells in assay buffer.

  • Compound Addition:

    • In a suitable microplate (e.g., 384-well), add different concentrations of your test compounds (Substance P or this compound).

    • For antagonist testing, add the antagonist first, followed by a fixed concentration of the agonist (typically the EC80).

  • Cell Stimulation: Add the cell suspension to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Add the lysis buffer and detection reagents as per the manufacturer's instructions for your specific cAMP assay kit. This typically involves adding a labeled cAMP tracer and a specific antibody.

  • Signal Measurement: After another incubation period, read the plate on a compatible plate reader (e.g., a fluorescence reader for HTRF or a luminometer for AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signals for your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to determine the EC50. For antagonists, determine the IC50.

Protocol 3: Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NK1 receptor using a radiolabeled ligand.

Materials:

  • Cell membranes or whole cells expressing the NK1 receptor

  • Binding buffer (e.g., HEPES buffer with BSA and protease inhibitors)

  • Radiolabeled Substance P (e.g., [³H]Substance P or ¹²⁵I-Bolton-Hunter-Substance P)

  • Unlabeled Substance P (for determining non-specific binding)

  • This compound

  • Glass fiber filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes/cells + radiolabeled SP.

    • Non-specific Binding: Cell membranes/cells + radiolabeled SP + a high concentration of unlabeled SP (e.g., 1 µM).

    • Competitive Binding: Cell membranes/cells + radiolabeled SP + increasing concentrations of this compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validation & Comparative

A Comparative Analysis of [D-Pro2,D-Trp7,9] Substance P and Aprepitant in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide-based Neurokinin-1 Receptor (NK1R) antagonist, [D-Pro2,D-Trp7,9] Substance P, and the small molecule NK1R antagonist, aprepitant, in the context of cancer research. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

Introduction

The Substance P (SP)/Neurokinin-1 Receptor (NK1R) system is increasingly recognized for its role in cancer progression.[1] SP, a neuropeptide, acts as a mitogen in numerous cancer cell types, promoting proliferation, migration, and angiogenesis upon binding to its receptor, NK1R, which is often overexpressed in tumor cells.[1] Consequently, NK1R antagonists have emerged as promising candidates for anticancer therapy. This guide focuses on a comparative analysis of two such antagonists: the peptide-based this compound and the FDA-approved small molecule, aprepitant. While aprepitant is clinically used as an antiemetic for chemotherapy-induced nausea and vomiting, its potential as a repurposed anticancer agent is under active investigation.[2][3]

Mechanism of Action and Signaling Pathways

Both this compound and aprepitant exert their biological effects by competitively inhibiting the binding of Substance P to the NK1 receptor. The activation of NK1R by SP triggers a cascade of intracellular signaling pathways that are crucial for tumor growth and survival. By blocking this interaction, both antagonists can disrupt these pro-cancerous signals.

The downstream signaling pathways affected by NK1R activation and consequently inhibited by its antagonists include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Its inhibition can lead to decreased cell proliferation and induction of apoptosis.

  • MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.

  • NF-κB Pathway: This pathway is involved in inflammation, immune responses, and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates G_Protein G-Protein NK1R->G_Protein [D-Pro2,D-Trp7,9] SP / Aprepitant [D-Pro2,D-Trp7,9] SP / Aprepitant [D-Pro2,D-Trp7,9] SP / Aprepitant->NK1R Binds & Inhibits PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Metastasis Metastasis Gene_Expression->Metastasis

Caption: NK1 Receptor Signaling Pathway in Cancer.

Comparative Performance: Antiproliferative Effects

A study directly comparing the antiproliferative effects of this compound and aprepitant on various cancer and normal human cell lines yielded the following results. The comparison was based on cell proliferation (trypan blue exclusion), MTT, and colony formation assays.[1]

Table 1: Effect of this compound and Aprepitant on Cell Proliferation (7-day incubation)

Cell LineCell TypeThis compound (100 µM) - % of ControlAprepitant (100 µM) - % of Control
A549Lung Carcinoma~95%~60%
HT-29Colon Adenocarcinoma~105%~55%
MCF-7Breast Adenocarcinoma~90%~65%
U-87 MGGlioblastoma~100%~70%
SH-SY5YNeuroblastoma~85%~60%
HaCaTNormal Keratinocytes~110%~75%
HDFNormal Dermal Fibroblasts~100%~80%
HUVECNormal Endothelial Cells~105%~70%

Data are approximated from graphical representations in the source publication. Bold values indicate a significant reduction in cell proliferation.

Table 2: Effect of this compound and Aprepitant on Cell Viability (MTT Assay, 24-hour incubation)

Cell LineThis compound (100 µM) - % of ControlAprepitant (100 µM) - % of Control
A549~100%~70%
HT-29~100%~65%
MCF-7~95%~75%
U-87 MG~105%~80%
SH-SY5Y~90%~70%
HaCaT~100%~85%
HDF~100%~90%
HUVEC~100%~80%

Data are approximated from graphical representations in the source publication. Bold values indicate a significant reduction in cell viability.

Summary of Findings:

  • Aprepitant demonstrated potent antiproliferative and cytotoxic effects across all tested cancer cell lines in a concentration-dependent manner. However, it also affected normal cell lines to a similar degree, suggesting a lack of selectivity.

  • This compound showed minimal to no antiproliferative activity at concentrations up to 100 µM in most cell lines. In some cases, a slight pro-proliferative effect was observed at lower concentrations.

  • In colony formation assays , aprepitant significantly reduced the ability of cancer cells to form colonies, while this compound had no statistically significant effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer & Normal Cell Lines Proliferation_Assay Cell Proliferation Assay (Trypan Blue) Cell_Culture->Proliferation_Assay Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Colony_Formation_Assay Colony Formation Assay (Soft Agar) Cell_Culture->Colony_Formation_Assay Compound_Prep Prepare [D-Pro2,D-Trp7,9] SP & Aprepitant Solutions Compound_Prep->Proliferation_Assay Compound_Prep->Viability_Assay Compound_Prep->Colony_Formation_Assay Data_Collection Data Collection (Cell Counts, Absorbance, Colony Counts) Proliferation_Assay->Data_Collection Viability_Assay->Data_Collection Colony_Formation_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Efficacy & Selectivity Statistical_Analysis->Comparison

Caption: General Experimental Workflow.

Cell Proliferation Assay (Trypan Blue Exclusion)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or aprepitant. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Harvesting: At the end of the incubation period, detach the cells using trypsin-EDTA.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells and the total cell number.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in 96-well plates as described for the proliferation assay.

  • Treatment: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate for the desired duration.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay (Soft Agar)
  • Base Agar Layer: Prepare a 0.5-0.6% agar solution in culture medium and pour it into 6-well plates to form the base layer. Allow it to solidify.

  • Cell-Agar Layer: Prepare a cell suspension in culture medium and mix it with a 0.3-0.4% agar solution (kept at ~40°C) to achieve the desired cell density (e.g., 500-1000 cells per well).

  • Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.

  • Treatment: The test compounds can be incorporated into the cell-agar layer or added to the overlying culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, or until colonies are visible. Feed the cells with fresh medium every 2-3 days.

  • Staining and Counting: Stain the colonies with crystal violet and count them using a dissecting microscope or an automated colony counter.

Conclusion

Based on the available in vitro data, aprepitant demonstrates significantly more potent anticancer activity than this compound. Aprepitant effectively reduces cell proliferation and viability across a range of cancer cell lines. However, its lack of selectivity between cancerous and normal cells is a critical consideration for its therapeutic development. In contrast, this compound exhibits weak to negligible antiproliferative effects at the tested concentrations.

For researchers and drug development professionals, these findings suggest that while both compounds target the NK1R, their downstream effects and potential as anticancer agents differ substantially. The small molecule nature of aprepitant may contribute to its broader and more potent activity compared to the peptide-based antagonist. Further research is warranted to explore strategies to enhance the selectivity of aprepitant and to investigate the potential of other peptide or small molecule NK1R antagonists with improved therapeutic indices.

References

A Comparative Guide to [D-Pro2,D-Trp7,9] Substance P and Spantide as NK1R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two peptidic neurokinin-1 receptor (NK1R) antagonists: [D-Pro2,D-Trp7,9] Substance P and Spantide. The information presented is supported by experimental data to assist researchers in selecting the appropriate antagonist for their specific needs.

Introduction to NK1R and its Antagonists

The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor that is preferentially activated by the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Consequently, NK1R antagonists are valuable tools for investigating these processes and hold therapeutic potential for a range of disorders. This compound and Spantide are two of the earliest developed synthetic peptide antagonists of the NK1R. This guide will delve into a head-to-head comparison of their performance based on available experimental evidence.

Mechanism of Action

Both this compound and Spantide act as competitive antagonists at the NK1R. This means they bind to the same site as the endogenous ligand, Substance P, thereby preventing its action without initiating a signaling cascade themselves. However, some studies suggest that under certain conditions, this compound may exhibit partial agonist activity.

This compound: This analogue of Substance P acts as a competitive antagonist of SP-induced contractions in various smooth muscle preparations, such as the guinea-pig isolated taenia coli.[1] Analysis of its inhibitory effects has yielded a pA2 value of 6.1, confirming its competitive nature.[1] It is important to note that this antagonist has also been reported to have histamine-releasing properties, which can contribute to its overall physiological effects.[2]

Spantide: Spantide, and its more potent analogue Spantide II, are also competitive antagonists of the NK1R. They have been shown to block the contractile effects of Substance P in preparations like the guinea pig ileum.[3] Spantide has also been shown to antagonize the effects of other tachykinins, such as neurokinin A, at the NK2 receptor, indicating a degree of non-selectivity.

Quantitative Comparison of Antagonist Potency and Affinity

The potency and binding affinity of these antagonists have been determined in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Antagonist Potency (pA2 values) at the NK1 Receptor

AntagonistPreparationpA2 ValueReference
This compoundGuinea-pig taenia coli6.1[1]
SpantideRat spinal motoneurones6.5
Spantide IIGuinea-pig taenia coli7.7

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Binding Affinity (Ki values) for Neurokinin Receptors

AntagonistReceptorKi (nM)Reference
Spantide INK1230
Spantide INK28150

The Ki value represents the inhibition constant for a ligand, indicating its binding affinity for a receptor. A lower Ki value signifies a higher binding affinity.

Selectivity Profile

The selectivity of an antagonist for its target receptor over other related receptors is a critical parameter.

This compound: While primarily characterized as an NK1R antagonist, detailed selectivity data against NK2 and NK3 receptors is not extensively reported in the reviewed literature.

Spantide: Spantide exhibits a broader spectrum of activity, acting as an antagonist at both NK1 and NK2 receptors. It has been shown to be inactive at NK3 receptors. Specifically, Spantide I has a significantly lower affinity for the NK2 receptor compared to the NK1 receptor, with Ki values of 8150 nM and 230 nM, respectively, indicating a degree of selectivity for NK1R.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Guinea Pig Ileum Contraction Assay

This bioassay is a classical method for characterizing the potency of NK1R antagonists.

Protocol:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a Petri dish containing oxygenated Tyrode's solution at 37°C. The lumen is gently flushed to remove intestinal contents.

  • Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, continuously bubbled with a 95% O2 / 5% CO2 gas mixture and maintained at 37°C. One end of the tissue is attached to a fixed hook, and the other is connected to an isotonic force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of 0.5-1.0 g. The bathing solution is replaced every 15 minutes.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to Substance P is established to determine the EC50 value.

  • Antagonist Incubation: The tissue is incubated with a specific concentration of the antagonist (this compound or Spantide) for a predetermined period (e.g., 20-30 minutes).

  • Schild Analysis: The agonist concentration-response curve is repeated in the presence of the antagonist. The parallel rightward shift of the curve is used to calculate the dose-ratio, which is then used to construct a Schild plot to determine the pA2 value of the antagonist.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the antagonists for the NK1R.

Protocol:

  • Membrane Preparation: Membranes expressing the NK1R are prepared from a suitable source, such as cultured cells (e.g., CHO cells) or tissue homogenates.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NK1R ligand (e.g., [3H]Substance P) and varying concentrations of the unlabeled antagonist (this compound or Spantide).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream signaling event of NK1R activation.

Protocol:

  • Cell Culture: Cells stably expressing the NK1R (e.g., CHO-K1 cells) are cultured in appropriate media.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

  • Antagonist Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound or Spantide).

  • Agonist Stimulation: After the antagonist incubation period, the cells are stimulated with a fixed concentration of Substance P (typically the EC80).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined from the concentration-response curve.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

NK1R_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist [D-Pro2,D-Trp7,9] SP / Spantide Antagonist->NK1R Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: NK1R signaling pathway and the inhibitory action of antagonists.

Guinea_Pig_Ileum_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate Guinea Pig Ileum Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Mount->Equilibrate Agonist_Curve Establish Agonist (Substance P) Concentration-Response Curve Equilibrate->Agonist_Curve Antagonist_Incubation Incubate with Antagonist Agonist_Curve->Antagonist_Incubation Repeat_Agonist_Curve Repeat Agonist Curve in presence of Antagonist Antagonist_Incubation->Repeat_Agonist_Curve Schild_Plot Construct Schild Plot Repeat_Agonist_Curve->Schild_Plot pA2 Determine pA2 Value Schild_Plot->pA2

Caption: Workflow for the Guinea Pig Ileum Contraction Assay.

Summary and Conclusion

Both this compound and Spantide are valuable tools for studying the NK1R. Based on the available data, Spantide, particularly Spantide II, appears to be a more potent NK1R antagonist than this compound, as evidenced by its higher pA2 values. However, researchers should consider the broader selectivity profile of Spantide, which also antagonizes the NK2 receptor. In contrast, this compound may be a more suitable choice when a higher degree of selectivity for NK1R is desired, although its potential for partial agonism and histamine release should be taken into account. The selection of the appropriate antagonist will ultimately depend on the specific requirements of the experimental design. This guide provides the necessary data and methodological insights to make an informed decision.

References

In Vivo Validation of [D-Pro2,D-Trp7,9] Substance P: A Comparative Guide to Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antagonist activity of [D-Pro2,D-Trp7,9] Substance P against other known Substance P (SP) antagonists. The data presented is supported by experimental evidence to aid in the selection of appropriate research tools for studying the physiological roles of Substance P and developing novel therapeutics targeting the neurokinin-1 (NK-1) receptor.

Comparative Analysis of In Vivo Antagonist Activity

The in vivo efficacy of Substance P antagonists is commonly evaluated through their ability to inhibit SP-induced physiological responses in various animal models. These responses include smooth muscle contraction, plasma extravasation (a measure of neurogenic inflammation), and behavioral changes. The potency of these antagonists is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

AntagonistAnimal ModelMeasured EffectPotency (pA2 or Effective Dose)Key Findings & Off-Target Effects
This compound Guinea Pig Taenia Coli (in vitro)Inhibition of SP-induced contractionpA2 = 6.1[1][2][3]Competitive antagonist. Notably, it can induce histamine release, leading to smooth muscle contractions independent of NK-1 receptor antagonism.[3][4] This effect can be blocked by histamine H1-receptor antagonists like mepyramine. Also exhibits some partial agonist activity at higher concentrations.
Isolated Perfused Rabbit EarReduction in venous outflowDose-dependent reduction at 6.6 and 20 nmolEffect is largely attributed to histamine release.
Cat Pial Arterioles (in situ)Attenuation of SP-induced vasodilationSignificant attenuation at 6.6 x 10⁻⁶ MDemonstrates central nervous system activity.
Spantide ([D-Arg1,D-Trp7,9,Leu11]-SP) Guinea Pig Taenia Coli (in vitro)Inhibition of SP-induced contractionpA2 = 7.1-7.2Higher potency than [D-Pro2,D-Trp7,9] SP in this model.
Isolated Perfused Rabbit EarReduction in venous outflowDose-dependent reduction at 20 and 66 nmolAlso exhibits histamine-releasing properties.
Spantide II Mouse Model of Allergic Contact DermatitisReduction of inflammationDose-dependent reductionEffective topically for inflammatory skin conditions.
CP-96,345 RatInhibition of SP-induced hypotension and neurogenic inflammationED50 of 10 µmol/kg (orally) for mustard oil-induced plasma extravasationA potent, selective, and orally active non-peptide NK-1 receptor antagonist. More active in guinea pigs than rats.
RP-67,580 RatInhibition of SP-induced hypotension and neurogenic inflammationLess potent than CP-96,345A selective non-peptide NK-1 receptor antagonist, more active in rats than guinea pigs.
Aprepitant Various Cancer Cell Lines (in vitro/in vivo)Antiproliferative effectsEffective at micromolar concentrationsAn FDA-approved non-peptide NK-1 receptor antagonist used as an antiemetic. Shows broad-spectrum anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of Substance P antagonist activity. Below are outlines of common in vivo and in vitro experimental protocols.

Guinea Pig Ileum Contraction Assay (In Vitro)

This assay is a classic method for quantifying the potency of Substance P agonists and antagonists.

Objective: To determine the pA2 value of a Substance P antagonist by measuring its ability to inhibit Substance P-induced contraction of the isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Substance P (agonist)

  • This compound or other antagonists

  • Organ bath with an isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution bubbled with carbogen.

  • The ileum is cut into segments of approximately 2-3 cm and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15 minutes.

  • A cumulative concentration-response curve for Substance P is generated by adding increasing concentrations of Substance P to the organ bath and recording the contractile response.

  • The tissue is washed thoroughly to allow it to return to baseline.

  • The antagonist is added to the organ bath at a fixed concentration and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • A second cumulative concentration-response curve for Substance P is generated in the presence of the antagonist.

  • The pA2 value is calculated using a Schild plot analysis.

Neurogenic Inflammation Model in Rat Skin (In Vivo)

This model assesses the ability of an antagonist to inhibit the plasma extravasation induced by Substance P or by stimulation of sensory nerves.

Objective: To evaluate the in vivo efficacy of a Substance P antagonist in a model of neurogenic inflammation.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Evans Blue dye (20 mg/kg)

  • Substance P or a pro-inflammatory agent (e.g., mustard oil)

  • Antagonist compound

  • Saline solution

  • Formamide

Procedure:

  • Rats are anesthetized, and the dorsal skin is shaved.

  • The antagonist is administered (e.g., intravenously, intraperitoneally, or orally) at various doses. The vehicle is administered to the control group.

  • After a predetermined time, Evans Blue dye is injected intravenously. Evans Blue binds to plasma albumin and is used to quantify plasma extravasation.

  • A pro-inflammatory agent (e.g., topical mustard oil) or intradermal Substance P is administered to a specific site on the shaved dorsal skin to induce neurogenic inflammation.

  • After a set period (e.g., 30 minutes), the animal is euthanized, and the skin at the injection/application site is excised.

  • The amount of Evans Blue dye that has extravasated into the skin tissue is extracted using formamide.

  • The concentration of the extracted dye is quantified spectrophotometrically at 620 nm.

  • The percentage inhibition of plasma extravasation by the antagonist is calculated by comparing the amount of dye in the treated groups to the control group.

Visualizing the Mechanism of Action

To understand the context of this compound's activity, it is essential to visualize the Substance P signaling pathway and the experimental workflow for its validation.

Substance P (NK-1 Receptor) Signaling Pathway

Substance P mediates its effects by binding to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction MAPK MAPK Cascade (e.g., ERK) PKC->MAPK ProInflammatory Pro-inflammatory Gene Expression MAPK->ProInflammatory Antagonist [D-Pro2,D-Trp7,9] SP (Antagonist) Antagonist->NK1R Blocks

Caption: Substance P signaling via the NK-1 receptor and the inhibitory action of an antagonist.

Experimental Workflow for In Vivo Antagonist Validation

The process of validating a Substance P antagonist in vivo follows a structured workflow, from hypothesis to data analysis.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis & Conclusion A Hypothesis: Antagonist will block SP-induced effects B Select Animal Model (e.g., Rat, Guinea Pig) A->B C Prepare Antagonist, Agonist (SP), & Vehicle B->C D Administer Antagonist (or Vehicle) to Animals C->D E Induce SP-mediated Response D->E F Measure Physiological Outcome E->F G Quantify & Compare Responses F->G H Determine Potency (e.g., ED50, % Inhibition) G->H I Conclusion on Antagonist Efficacy H->I

Caption: A streamlined workflow for the in vivo validation of a Substance P antagonist.

Conclusion

This compound is a well-characterized competitive antagonist of the NK-1 receptor. However, its utility in in vivo studies can be complicated by its off-target effect of histamine release, which may produce physiological responses that are not mediated by NK-1 receptor blockade. For researchers requiring a high degree of specificity, non-peptide antagonists such as CP-96,345 or aprepitant may offer a more suitable alternative due to their high selectivity and lack of histamine-releasing properties. The choice of antagonist should be carefully considered based on the specific experimental model and the desired outcomes of the study. The provided experimental protocols offer a foundational framework for the in vivo validation of these compounds.

References

A Comparative Guide to [D-Pro2,D-Trp7,9] Substance P and Other Peptide-Based SP Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide-based Substance P (SP) antagonist, [D-Pro2,D-Trp7,9] Substance P, with other notable peptide-based antagonists targeting the Neurokinin-1 (NK1) receptor. The information presented is supported by experimental data to aid in the selection of appropriate research tools and in the development of novel therapeutics.

Introduction to Substance P and its Antagonists

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] It exerts its effects primarily through the G protein-coupled neurokinin-1 receptor (NK1R).[1][2] The development of SP antagonists is a key area of research for treating conditions such as chronic pain, inflammation, and chemotherapy-induced nausea and vomiting.[3] Peptide-based antagonists, derived from the structure of SP itself, were among the first to be developed and continue to be valuable research tools.

Quantitative Comparison of Peptide-Based SP Antagonists

The following table summarizes the antagonist potency of this compound and other selected peptide-based SP antagonists. The data is primarily presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

AntagonistpA2 ValueTest SystemNoteworthy Characteristics
This compound 6.1Guinea-pig isolated taenia coliCompetitive antagonist with histamine-releasing properties.[4]
Spantide I 7.0Guinea-pig isolated taenia coliCompetitive antagonist; mobilizes histamine.
Spantide II 7.7Guinea-pig isolated taenia coliHigher potency and lower histamine-releasing effect than Spantide I. Interacts with both NK1 (pA2 ~6.5-7.5) and NK2 (pA2 ~5.9-7.2) receptors.
Sendide -Mouse spinal cord (in vivo)Selective and potent NK1 antagonist.
[D-Trp7]sendide Ki = 0.023 nMMouse spinal cord membranes ([3H]SP binding)Potent and selective NK1 antagonist.
GR71251 -Neonatal rat spinal cordSpecific NK1 receptor antagonist.
GR82334 -Neonatal rat spinal cordSpecific NK1 receptor antagonist.

Experimental Protocols

Detailed methodologies for key experiments used to characterize SP antagonists are provided below.

Radioligand Binding Assay for NK1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the NK1 receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • A known concentration of the membrane preparation.

    • A fixed concentration of a radiolabeled SP analog (e.g., [3H]SP or [125I]SP).

    • Varying concentrations of the unlabeled test compound (the antagonist).

  • To determine non-specific binding, a high concentration of unlabeled SP is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The contents of the wells are rapidly filtered through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter.

  • The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Bioassay

This is a classic functional assay to determine the antagonist potency (pA2) of a compound by measuring its ability to inhibit SP-induced smooth muscle contraction.

1. Tissue Preparation:

  • A segment of the ileum is isolated from a guinea pig and placed in a physiological salt solution (e.g., Tyrode's solution).

  • The lumen of the ileum is gently flushed to remove its contents.

  • A small segment of the ileum is mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated.

  • One end of the tissue is fixed, and the other is connected to a force transducer to record isometric contractions.

2. Experimental Procedure:

  • The tissue is allowed to equilibrate in the organ bath for a period of time (e.g., 30-60 minutes), with regular changes of the bathing solution.

  • A cumulative concentration-response curve to SP is generated by adding increasing concentrations of SP to the organ bath and recording the resulting contractions.

  • The tissue is then washed to allow it to return to its baseline resting state.

  • The tissue is incubated with a fixed concentration of the antagonist for a specific period.

  • A second cumulative concentration-response curve to SP is then generated in the presence of the antagonist.

  • This process is repeated with several different concentrations of the antagonist.

3. Data Analysis:

  • The concentration-response curves for SP in the absence and presence of the antagonist are plotted.

  • The dose ratio (the ratio of the EC50 of SP in the presence of the antagonist to the EC50 of SP in the absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizing Molecular Interactions and Experimental Processes

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor initiates a cascade of intracellular events. The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammation.

SubstanceP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cellular_Response Cellular Responses (e.g., Contraction, Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of the Substance P (SP) / NK1 Receptor.

Experimental Workflow for Screening SP Antagonists

The following diagram illustrates a typical workflow for identifying and characterizing novel peptide-based SP antagonists.

Antagonist_Screening_Workflow cluster_screening Screening & Characterization Peptide_Library Peptide Analogs Library Binding_Assay Primary Screen: Radioligand Binding Assay (Ki) Peptide_Library->Binding_Assay Hit_Selection Hit Selection (High Affinity) Binding_Assay->Hit_Selection Hit_Selection->Peptide_Library Non-hits Functional_Assay Secondary Screen: Guinea Pig Ileum Bioassay (pA2) Hit_Selection->Functional_Assay Hits Lead_Characterization Lead Characterization Functional_Assay->Lead_Characterization Potent Antagonists In_Vivo In Vivo Efficacy & Safety Lead_Characterization->In_Vivo

Caption: A typical workflow for the screening and characterization of SP antagonists.

References

A Comparative Guide to the Specificity of [D-Pro2,D-Trp7,9] Substance P for the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurokinin-1 receptor (NK1R) antagonist, [D-Pro2,D-Trp7,9] Substance P, with other relevant antagonists. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols, and visual diagrams of key biological pathways and experimental workflows to offer a comprehensive overview for research and drug development purposes.

Introduction to Neurokinin-1 Receptor Antagonism

The neurokinin-1 receptor (NK1R) is a G-protein coupled receptor that is preferentially activated by the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1R antagonists have been a focus of drug development for conditions such as chemotherapy-induced nausea and vomiting, and inflammatory diseases.

This compound is a synthetic peptide analogue of Substance P that has been characterized as a competitive antagonist of the NK1R.[1][2] This guide evaluates its specificity for the NK1R in comparison to other known antagonists, providing researchers with the necessary data to make informed decisions in their studies.

Comparative Analysis of NK1R Antagonist Specificity

The specificity of a receptor antagonist is a critical parameter, indicating its ability to bind to the intended target with high affinity while exhibiting low affinity for other related receptors. This section provides a comparative analysis of the binding affinities of this compound and two other notable NK1R antagonists, GR82334 and Aprepitant, for the three main neurokinin receptor subtypes: NK1R, NK2R, and NK3R.

Table 1: Comparison of Binding Affinities (Ki in nM) of NK1R Antagonists

CompoundNK1 Receptor (Ki, nM)NK2 Receptor (Ki, nM)NK3 Receptor (Ki, nM)Selectivity (NK2/NK1)Selectivity (NK3/NK1)
This compound ~794 (estimated from pA2)Data not availableData not availableData not availableData not available
GR82334 Potent and specificData not availableData not availableData not availableData not available
Aprepitant 0.1450030045,0003,000

Note: The Ki value for this compound is an estimation derived from its reported pA2 value of 6.1, assuming competitive antagonism where Ki ≈ 10^(-pA2) M.[2][3] For GR82334, specific Ki values were not available in the reviewed literature, but it is consistently described as a potent and specific NK1R antagonist.[1]

Table 2: Functional Antagonist Potency at the NK1 Receptor

CompoundAssay TypeParameterValue
This compound Functional AntagonismpA26.1
GR82334 Functional Antagonism-Potent antagonist
Aprepitant Functional Antagonism (IC50)IC500.1 nM

Experimental Protocols

This section outlines the detailed methodologies for the key experimental assays used to characterize the binding and functional activity of NK1R antagonists.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor.

Objective: To determine the binding affinity (Ki) of this compound and other antagonists for NK1, NK2, and NK3 receptors.

Materials:

  • Cell membranes prepared from cells expressing human recombinant NK1, NK2, or NK3 receptors.

  • Radioligand: [³H]Substance P (for NK1R), [³H]Neurokinin A (for NK2R), or [³H]Senktide (for NK3R).

  • Unlabeled antagonists: this compound, GR82334, Aprepitant.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein), a fixed concentration of the radioligand (e.g., at its Kd value), and varying concentrations of the unlabeled antagonist.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays that measure the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream signaling event of NK1R activation.

Objective: To determine the functional potency (e.g., IC50 or pA2) of this compound and other antagonists in blocking Substance P-induced calcium influx.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Substance P (agonist).

  • NK1R antagonists: this compound, GR82334, Aprepitant.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period (e.g., 60 minutes at 37°C).

  • Antagonist Pre-incubation: Wash the cells and then pre-incubate them with varying concentrations of the antagonist for a defined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. Determine the inhibitory effect of the antagonist at each concentration. Plot the percentage of inhibition against the antagonist concentration to calculate the IC50 value. For pA2 determination, perform full agonist dose-response curves in the presence of different fixed concentrations of the antagonist.

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental processes discussed, the following diagrams have been created using the Graphviz DOT language.

NK1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1R Substance P->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prepare Prepare reagents: - Cell membranes - Radioligand - Antagonist dilutions start->prepare incubate Incubate membranes, radioligand, and antagonist prepare->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Conclusion

The data presented in this guide indicate that this compound acts as a competitive antagonist at the NK1R with moderate potency. While direct comparative binding data across all neurokinin receptor subtypes is limited for this peptide antagonist, its pA2 value suggests a lower affinity for the NK1R compared to the non-peptide antagonist Aprepitant. Aprepitant demonstrates very high affinity and excellent selectivity for the NK1R over the NK2R and NK3R. The information on GR82334, while less quantitative, consistently points to its high potency and specificity for the NK1R.

For researchers selecting an NK1R antagonist, the choice will depend on the specific requirements of the study. Aprepitant offers the highest documented selectivity, making it suitable for studies requiring precise targeting of the NK1R. This compound, as a peptide-based antagonist, may be useful in specific experimental contexts, although its potential for off-target effects at higher concentrations should be considered. Further quantitative binding and functional studies on this compound and GR82334 across all neurokinin receptors would be beneficial for a more complete comparative assessment.

References

A Comparative Guide: [D-Pro2,D-Trp7,9] Substance P vs. Non-Peptide NK1R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide antagonist [D-Pro2,D-Trp7,9] Substance P and non-peptide neurokinin-1 receptor (NK1R) antagonists, focusing on their performance based on experimental data. This information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.

At a Glance: Key Differences

FeatureThis compoundNon-Peptide NK1R Antagonists (e.g., Aprepitant, Maropitant)
Class PeptideSmall Molecule
Binding Affinity (pA2/Ki) ModerateHigh to Very High
In Vitro Efficacy Partial Agonist/Antagonist activityFull Antagonist
In Vivo Efficacy Limited by pharmacokineticsDemonstrated efficacy in various models
Oral Bioavailability Expected to be very lowGenerally good
Metabolic Stability Susceptible to proteolysisMore stable
Half-life ShortLonger
Off-Target Effects Histamine releaseGenerally more specific

Introduction to NK1R Antagonism

The neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P, is a key player in various physiological processes, including pain transmission, inflammation, and emesis.[1] Antagonists of this receptor have garnered significant interest as therapeutic agents. This guide compares two major classes of NK1R antagonists: the peptide-based antagonist this compound and a range of non-peptide, small molecule antagonists.

In Vitro Performance: A Tale of Two Affinities

The binding affinity and functional activity of these antagonists at the NK1R are crucial determinants of their potency and efficacy.

Binding Affinity

Non-peptide antagonists generally exhibit significantly higher binding affinity for the NK1R compared to this compound. This is reflected in their lower dissociation constants (Ki) and higher pA2 values, which indicate the concentration of an antagonist required to produce a two-fold rightward shift in the agonist concentration-response curve.

Table 1: Comparison of NK1R Binding Affinities

CompoundClasspA2 ValueKi (nM)Species/Assay System
This compoundPeptide~6.1[2]400 - 5000Guinea Pig Ileum / Rat Brain
AprepitantNon-peptide-0.1 - 0.8Human, Gerbil NK1R
MaropitantNon-peptide-0.98Dog NK1R
CasopitantNon-peptide-0.7Ferret NK1R[3]
FosaprepitantNon-peptide (Prodrug)-(Converts to Aprepitant)-
Functional Activity

While both classes of compounds antagonize the effects of Substance P, their modes of action at the molecular level can differ. Non-peptide antagonists are typically competitive antagonists, binding to the receptor and blocking agonist activity without eliciting a response themselves. In contrast, this compound has been shown to exhibit partial agonist activity in some experimental systems, meaning it can weakly activate the receptor in the absence of the full agonist.[4]

In Vivo Performance: The Pharmacokinetic Divide

The in vivo performance of these antagonists is heavily influenced by their pharmacokinetic properties, which differ substantially between the peptide and non-peptide classes.

Pharmacokinetics

Peptides, including this compound, generally suffer from poor pharmacokinetic profiles. They are susceptible to degradation by proteases, leading to a short plasma half-life, and their polarity limits their ability to cross biological membranes, resulting in low oral bioavailability.[5] In contrast, non-peptide antagonists have been specifically designed to overcome these limitations, exhibiting improved metabolic stability, oral bioavailability, and longer half-lives.

Table 2: Comparison of Pharmacokinetic Properties

ParameterThis compoundAprepitantMaropitant
Oral Bioavailability Very Low (expected)~60-65%24% (dogs)
Metabolic Stability Low (susceptible to proteolysis)High (metabolized by CYP enzymes)Moderate (metabolized by CYP enzymes)
Plasma Half-life Short9-13 hours~4-8 hours (dogs)
Blood-Brain Barrier Penetration PoorYesYes
In Vivo Efficacy

The superior pharmacokinetic properties of non-peptide NK1R antagonists translate to greater in vivo efficacy in various animal models. A commonly used model to assess the central activity of NK1R antagonists is the gerbil foot-tapping model, where foot-tapping behavior is induced by a central injection of an NK1R agonist.

Table 3: In Vivo Efficacy in the Gerbil Foot-Tapping Model

CompoundClassRoute of AdministrationID50 (mg/kg)
This compoundPeptide-Data not available
CP-99,994 (non-peptide)Non-peptidei.v.0.06
AprepitantNon-peptidep.o.0.89

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NK1 receptor and a typical experimental workflow for evaluating NK1R antagonists.

NK1R_Signaling_Pathway cluster_cell Cell Membrane SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Excitation, Emesis) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to Antagonist NK1R Antagonist ([D-Pro2,D-Trp7,9] SP or Non-peptide) Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) PK Pharmacokinetic Studies (Bioavailability, Half-life) Binding->PK Functional Calcium Mobilization Assay (Determine IC50/pA2) Functional->PK Efficacy Gerbil Foot-Tapping Model (Determine ID50) PK->Efficacy Compound Test Compound ([D-Pro2,D-Trp7,9] SP or Non-peptide Antagonist) Compound->Binding Compound->Functional

Caption: Experimental Workflow for NK1R Antagonist Evaluation.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-Substance P)

  • Test compound (this compound or non-peptide antagonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, incubate the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Objective: To determine the functional antagonist activity (IC50 or pA2) of a test compound.

Materials:

  • HEK293 cells stably expressing the NK1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Substance P (agonist)

  • Test compound (this compound or non-peptide antagonist)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the HEK293-NK1R cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound.

  • Using the fluorescence plate reader, measure the baseline fluorescence.

  • Add the test compound to the wells and incubate for a predetermined time.

  • Inject a fixed concentration of Substance P (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Plot the peak fluorescence response as a function of the test compound concentration to determine the IC50 value for inhibition of the Substance P response.

  • To determine the pA2 value, perform the assay with multiple concentrations of the antagonist against a range of agonist concentrations and analyze the data using a Schild plot.

Conclusion

The choice between this compound and non-peptide NK1R antagonists will largely depend on the specific research application.

  • Non-peptide NK1R antagonists are generally the preferred choice for in vivo studies and drug development due to their superior pharmacokinetic properties, high potency, and specificity. Their oral bioavailability and longer half-life make them suitable for systemic administration and achieving sustained target engagement.

  • This compound , while having historical significance as an early antagonist, is limited by its peptide nature. Its poor metabolic stability and low bioavailability make it challenging for in vivo applications. However, it can still be a useful tool for in vitro studies where direct application to tissues or cells is possible and its partial agonist activity may be of interest for specific mechanistic investigations.

Researchers should carefully consider the experimental context, desired route of administration, and the specific questions being addressed when selecting an NK1R antagonist for their studies.

References

[D-Pro2,D-Trp7,9] Substance P: A Comparative Analysis of its Cross-reactivity with Tachykinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tachykinin receptor antagonist, [D-Pro2,D-Trp7,9] Substance P, focusing on its cross-reactivity with the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key concepts to offer a comprehensive overview for research and drug development purposes.

Comparative Binding Affinity and Functional Antagonism

This compound is recognized as a potent antagonist of the NK1 receptor.[1] While comprehensive quantitative data on its binding affinity and functional antagonism across all three tachykinin receptors is limited in publicly available literature, existing studies provide valuable insights into its selectivity profile.

A study determined the antagonist potency of this compound at the NK1 receptor, yielding a pA2 value of 6.1. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of competitive antagonism.

CompoundReceptorParameterValue
This compoundNK1pA26.1
This compoundNK2Ki (nM)Data not available
This compoundNK3Ki (nM)Data not available

Table 1: Comparative Antagonist Potency of this compound

Experimental Protocols

The characterization of the cross-reactivity of a ligand like this compound across tachykinin receptors typically involves two primary types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing information about its binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for NK1, NK2, and NK3 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of the target tachykinin receptor (NK1, NK2, or NK3) are prepared from cultured cell lines (e.g., CHO, HEK293) or animal tissues.

  • Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [³H]Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, or [³H]Senktide for NK3) at a fixed concentration.

  • Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing NK1, NK2, or NK3 receptors incubation Incubate membranes, radioligand, and varying concentrations of competitor prep_membranes->incubation prep_radioligand Prepare radiolabeled ligand (e.g., [3H]Substance P) prep_radioligand->incubation prep_competitor Prepare unlabeled [D-Pro2,D-Trp7,9] SP prep_competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting calc_ic50 Determine IC50 value counting->calc_ic50 calc_ki Calculate Ki value using Cheng-Prusoff equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium increase induced by an agonist, providing information about its functional potency (IC50). Tachykinin receptors are G-protein coupled receptors that, upon activation, can lead to an increase in intracellular calcium levels.

Objective: To determine the functional antagonist potency (IC50) of this compound at NK1, NK2, and NK3 receptors.

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the target tachykinin receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The cells are then stimulated with a known agonist for the specific receptor (e.g., Substance P for NK1, Neurokinin A for NK2, or Senktide for NK3) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50) is determined by plotting the response against the antagonist concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells expressing NK1, NK2, or NK3 receptors dye_loading Load cells with a calcium-sensitive fluorescent dye cell_culture->dye_loading antagonist_incubation Pre-incubate cells with varying concentrations of [D-Pro2,D-Trp7,9] SP dye_loading->antagonist_incubation agonist_stimulation Stimulate cells with a receptor-specific agonist antagonist_incubation->agonist_stimulation fluorescence_measurement Measure changes in fluorescence intensity agonist_stimulation->fluorescence_measurement calc_ic50 Determine IC50 value from the dose-response curve fluorescence_measurement->calc_ic50

Caption: Workflow of a calcium mobilization assay for antagonist testing.

Tachykinin Receptor Signaling Pathways

The three main tachykinin receptors (NK1, NK2, and NK3) are members of the G-protein coupled receptor (GPCR) superfamily. Their activation by endogenous ligands (Substance P, Neurokinin A, and Neurokinin B, respectively) primarily initiates signaling through the Gq/11 and Gs pathways.

  • Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, which in turn leads to the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA).

The antagonist this compound acts by competitively binding to these receptors, thereby preventing the endogenous ligands from initiating these downstream signaling cascades.

G NK1 NK1 Receptor Gq Gq/11 NK1->Gq Gs Gs NK1->Gs NK2 NK2 Receptor NK2->Gq NK2->Gs NK3 NK3 Receptor NK3->Gq NK3->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Tachykinin receptor signaling pathways.

Logical Relationship of Antagonism

This compound is a competitive antagonist. This means it binds to the same site on the tachykinin receptor as the endogenous agonist but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating the intracellular signaling cascade. The level of inhibition is dependent on the relative concentrations of the antagonist and the agonist, as well as their respective affinities for the receptor.

G cluster_ligands Ligands cluster_receptor Receptor cluster_response Cellular Response agonist Endogenous Agonist (e.g., Substance P) receptor Tachykinin Receptor (e.g., NK1) agonist->receptor Binds and Activates inhibition No Receptor Activation antagonist [D-Pro2,D-Trp7,9] SP (Competitive Antagonist) antagonist->receptor Binds and Blocks activation Receptor Activation & Downstream Signaling receptor->activation receptor->inhibition

Caption: Competitive antagonism at a tachykinin receptor.

References

Comparative Analysis of [D-Pro2,D-Trp7,9] Substance P and Other Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals evaluating the antagonistic potency of [D-Pro2,D-Trp7,9] Substance P against the neurokinin-1 receptor. This document provides a comparative analysis of its pA2 value alongside other known antagonists, supported by detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). The development of antagonists for the NK1 receptor is a significant area of research for therapeutic interventions in conditions such as chronic pain, emesis, and inflammatory disorders.

This compound is a synthetic analog of Substance P that has been widely studied for its antagonistic properties at the NK1 receptor. Understanding its potency, quantified by the pA2 value, is essential for its evaluation as a research tool and potential therapeutic lead. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response, providing a measure of the antagonist's affinity for the receptor. This guide presents a comparative overview of the antagonistic potency of this compound and other relevant NK1 receptor antagonists.

Antagonistic Potency: A Comparative Overview

The antagonistic potency of this compound and other selected NK1 receptor antagonists are summarized in the table below. The pA2 values are derived from functional assays, typically conducted on isolated smooth muscle preparations. It is important to note that the potency of an antagonist can vary depending on the tissue and experimental conditions.

AntagonistAgonistTissue PreparationpA2 ValueReference
This compound Substance PGuinea-pig isolated taenia coli6.1[1]
This compound (DPDT-SP) Substance PGuinea-pig ileum6.9[2]
This compound (DPDT-SP) Neurokinin BGuinea-pig ileum6.8[2]
Spantide ([D-Arg1,D-Trp7,9,Leu11]-Substance P)Substance PGuinea-pig ileum6.7[2]
Spantide ([D-Arg1,D-Trp7,9,Leu11]-Substance P)Neurokinin AGuinea-pig ileum5.8[2]
[D-Pro2, D-Trp6,8, Nle10]-neurokinin B (DPDTNLE-NB)Neurokinin BGuinea-pig ileum5.5

Experimental Protocol: Determination of pA2 Value

The pA2 value for an antagonist is typically determined using the Schild analysis method in an isolated tissue bath preparation. The following is a detailed protocol for the determination of the pA2 value of this compound in the guinea-pig isolated taenia coli.

Materials and Reagents
  • Guinea-pig taenia coli

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Substance P (agonist)

  • This compound (antagonist)

  • Organ bath system with isometric transducers

  • Data acquisition system

Procedure
  • Tissue Preparation: A male guinea pig is euthanized, and a section of the caecum is removed. The taenia coli, a longitudinal smooth muscle strip, is carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The tissue is allowed to equilibrate under a resting tension of 1g for at least 60 minutes.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for Substance P is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting muscle contraction. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from this curve.

  • Antagonist Incubation: The tissue is washed and allowed to return to baseline. A known concentration of the antagonist, this compound, is added to the bath and incubated for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for Substance P is generated. The presence of a competitive antagonist will cause a rightward shift of this curve.

  • Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, the dose ratio (DR) is calculated. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, the Schild plot should yield a straight line with a slope that is not significantly different from 1.

    • The pA2 value is determined as the x-intercept of the Schild regression line.

Visualizations

Substance P (NK1 Receptor) Signaling Pathway

The binding of Substance P to its G protein-coupled receptor, the Neurokinin-1 Receptor (NK1R), initiates a cascade of intracellular events. This signaling is primarily mediated through the Gq/11 and Gs alpha subunits of the heterotrimeric G protein.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to G_protein G Protein (Gq/11, Gs) NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylate Cyclase (AC) G_protein->AC Activates (Gs) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK_cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_cascade Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MAPK_cascade Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) MAPK_cascade->Cellular_Response Leads to

Caption: Substance P signaling through the NK1 receptor.

Experimental Workflow for pA2 Determination

The determination of the pA2 value involves a systematic experimental procedure to quantify the potency of an antagonist.

pA2_Workflow A 1. Tissue Preparation (e.g., Guinea-pig taenia coli) B 2. Control Agonist CRC (Substance P) A->B C 3. Determine Control EC50 B->C D 4. Incubate with Antagonist ([D-Pro2,D-Trp7,9] SP - Conc. 1) C->D E 5. Agonist CRC in Presence of Antagonist D->E F 6. Determine Shifted EC50 E->F G 7. Repeat for Different Antagonist Concentrations (Conc. 2, Conc. 3, ...) F->G H 8. Calculate Dose Ratios (DR) G->H I 9. Construct Schild Plot (log(DR-1) vs -log[Antagonist]) H->I J 10. Determine pA2 Value (x-intercept) I->J

Caption: Workflow for pA2 value determination.

Conclusion

This compound is a competitive antagonist of the NK1 receptor, with reported pA2 values of 6.1 in the guinea-pig taenia coli and 6.9 in the guinea-pig ileum. Its potency is comparable to other peptide-based antagonists like Spantide. The variation in pA2 values across different tissues highlights the importance of standardized experimental conditions for accurate comparative analysis. The detailed experimental protocol and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development. It is important to consider that in some preparations, this compound may also exhibit partial agonist effects and histamine-releasing properties, which should be taken into account during its experimental evaluation.

References

A Comparative Guide to [D-Pro2,D-Trp7,9] Substance P for Inhibiting Substance P-Induced Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the peptide antagonist [D-Pro2,D-Trp7,9] Substance P with other inhibitors of Substance P (SP)-induced responses. The information presented is collated from various experimental studies to aid in the selection of appropriate research tools and to provide a baseline for the development of novel therapeutics targeting the Substance P/Neurokinin-1 receptor (NK-1R) system.

Introduction to Substance P and its Antagonism

Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in numerous physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] It exerts its effects primarily through the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor.[1] The development of antagonists for the NK-1R has been a significant area of research for treating conditions such as chemotherapy-induced nausea and vomiting, pain, and inflammation.

This compound is a first-generation peptide antagonist of the NK-1R. Its efficacy in blocking SP-induced responses has been demonstrated in various in vitro and in vivo models. However, like many early peptide antagonists, it exhibits certain limitations, including potential off-target effects and partial agonist activity under specific conditions. This guide will objectively compare its performance against other peptide and non-peptide NK-1R antagonists.

Comparative Efficacy of NK-1 Receptor Antagonists

The inhibitory potency of this compound and other antagonists is typically quantified using metrics such as the pA2 value (a measure of a competitive antagonist's potency), the IC50 value (the concentration of an inhibitor that reduces a response by 50%), or the Ki value (the inhibition constant). The following tables summarize the available quantitative data from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

AntagonistAgonistTissue/Cell LinePotency (pA2)Citation
This compound Substance PGuinea-pig isolated taenia coli6.1[2]

Table 1: Potency of this compound in a Smooth Muscle Contraction Assay. This table presents the pA2 value for this compound in antagonizing Substance P-induced contractions.

AntagonistAgonistTissue/Cell LinePotency (IC50 in nM)Citation
SDZ NKT 343[Sar9]SP sulphoneGuinea-pig isolated ileum1.60 ± 0.94[3]
CP 99,994[Sar9]SP sulphoneGuinea-pig isolated ileum2.90 ± 0.7[3]
SR 140,333[Sar9]SP sulphoneGuinea-pig isolated ileum0.14 ± 0.02
RPR 100,893[Sar9]SP sulphoneGuinea-pig isolated ileum11.4 ± 2.9
FK 888[Sar9]SP sulphoneGuinea-pig isolated ileum2.4 ± 0.83

Table 2: Comparative Potency of Non-Peptide NK-1 Receptor Antagonists in a Guinea Pig Ileum Contraction Assay. This table showcases the IC50 values for several non-peptide antagonists, providing a basis for comparison of their inhibitory efficacy.

AntagonistCell LinesEffect at 100 µMCitation
This compound MeW164, MeW155, MeW151, FlWp95 (cancer)Decrease in cell proliferation
This compound MeW164, T24, FlWp95 (cancer)Slight pro-proliferative effect at 25 µM
AprepitantVarious cancer cell linesPotent reduction in cell proliferation

Table 3: Comparison of the Antiproliferative Effects of this compound and Aprepitant. This table highlights the differing effects of a peptide and a non-peptide antagonist on cancer cell proliferation.

Off-Target Effects and Limitations

An objective evaluation requires consideration of an antagonist's specificity and potential side effects.

AntagonistOff-Target Effect/LimitationExperimental ModelCitation
This compound Histamine releaseRat peritoneal mast cells
This compound Motor blockade and impairmentRat (intrathecal administration)
This compound Partial agonist activity (miosis)Rabbit eye
This compound Neurotoxic actionRat brain
SpantideHistamine releaseIsolated perfused rabbit ear
AprepitantInhibition of CYP3A4Clinical studies

Table 4: Documented Off-Target Effects and Limitations of Selected Substance P Antagonists. This table provides crucial information for assessing the specificity and potential confounding effects of these inhibitors in experimental designs.

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition, it is essential to visualize the underlying signaling pathways and the experimental procedures used to assess antagonist activity.

Substance_P_Signaling_Pathway Substance P Signaling Pathway SP Substance P NK1R NK-1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Substance P binds to the NK-1 receptor, activating a Gq protein-mediated signaling cascade.

Experimental_Workflow_Smooth_Muscle_Contraction Workflow for Smooth Muscle Contraction Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_isolation Isolate Guinea Pig Ileum tissue_mounting Mount in Organ Bath tissue_isolation->tissue_mounting equilibration Equilibrate in Krebs Solution tissue_mounting->equilibration add_antagonist Add [D-Pro2,D-Trp7,9] SP (or other antagonist) equilibration->add_antagonist incubation Incubate add_antagonist->incubation add_sp Add Substance P (Cumulative Concentrations) incubation->add_sp record_contraction Record Isotonic Contraction add_sp->record_contraction dose_response Plot Dose-Response Curves record_contraction->dose_response schild_analysis Perform Schild Analysis dose_response->schild_analysis determine_pa2 Determine pA2 Value schild_analysis->determine_pa2

Caption: A typical workflow for assessing the inhibitory effect of an antagonist on SP-induced smooth muscle contraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to study the inhibition of SP-induced responses.

In Vitro Smooth Muscle Contraction Assay (Guinea Pig Ileum)

This assay is a classical method for quantifying the potency of SP antagonists.

1. Tissue Preparation:

  • A male guinea pig is euthanized, and a segment of the terminal ileum is excised.

  • The ileum is cleaned of its contents and the longitudinal muscle with the myenteric plexus attached is prepared.

  • The tissue strip is mounted in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram.

2. Experimental Procedure:

  • To assess antagonist activity, the tissue is pre-incubated with the antagonist (e.g., this compound) for a defined period (e.g., 10-20 minutes).

  • A cumulative concentration-response curve to Substance P is then generated by adding increasing concentrations of SP to the organ bath and recording the isotonic or isometric contractions.

  • The process is repeated with different concentrations of the antagonist.

3. Data Analysis:

  • The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to generate dose-response curves.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression gives the pA2 value.

Intracellular Calcium Mobilization Assay

This cell-based assay measures the ability of an antagonist to block SP-induced increases in intracellular calcium.

1. Cell Culture and Loading:

  • Cells expressing the NK-1 receptor (e.g., CHO-K1 cells stably transfected with the human NK-1R) are cultured to an appropriate confluency in multi-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • After loading, the cells are washed to remove excess dye.

2. Experimental Procedure:

  • The plate is placed in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for live-cell imaging.

  • Baseline fluorescence is recorded.

  • The antagonist is added to the wells and incubated for a specific period.

  • Substance P is then added to stimulate the cells, and the change in fluorescence intensity is recorded over time.

3. Data Analysis:

  • The increase in fluorescence, which corresponds to the rise in intracellular calcium, is quantified.

  • The inhibitory effect of the antagonist is determined by comparing the calcium response in the presence and absence of the inhibitor.

  • An IC50 value can be calculated by plotting the percentage inhibition against the logarithm of the antagonist concentration.

Histamine Release Assay (Rat Peritoneal Mast Cells)

This assay is used to assess the potential off-target effect of histamine release by SP antagonists.

1. Mast Cell Isolation:

  • Rat peritoneal mast cells are harvested by peritoneal lavage with a suitable buffer.

  • The cells are purified by centrifugation over a density gradient (e.g., Percoll).

  • The purified mast cells are washed and resuspended in a buffered salt solution.

2. Experimental Procedure:

  • The mast cell suspension is pre-warmed to 37°C.

  • The test compound (e.g., this compound) is added to the cell suspension and incubated for a short period (e.g., 10-15 minutes).

  • The reaction is stopped by placing the tubes on ice and centrifuging to pellet the cells.

3. Histamine Quantification:

  • The histamine content in the supernatant is measured using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • The total histamine content of the cells is determined by lysing an aliquot of the cell suspension.

  • The percentage of histamine release is calculated as (histamine in supernatant / total histamine) x 100.

Conclusion

This compound is a valuable tool for studying the physiological roles of Substance P and the NK-1 receptor. Its inhibitory effects on SP-induced responses are well-documented. However, researchers and drug developers should be aware of its limitations, including its potential for off-target effects such as histamine release and its partial agonist activity in some systems.

For applications requiring high potency and specificity, newer non-peptide antagonists like aprepitant and others listed in this guide may offer advantages. The choice of antagonist will ultimately depend on the specific experimental context, the desired level of selectivity, and the potential for confounding off-target effects. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process and to support the rigorous investigation of the Substance P/NK-1R system.

References

Safety Operating Guide

Proper Disposal of [D-Pro2,D-Trp7,9] Substance P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of [D-Pro2,D-Trp7,9] Substance P, a synthetic peptide and Substance P antagonist. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility. Due to the limited availability of specific toxicological data, this compound should be treated as potentially hazardous.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. The lack of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach, treating it as a chemical with unknown hazards.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or liquid form. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: Handle the solid, powdered form of the peptide in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer.

1. Waste Segregation: At the point of generation, segregate all materials contaminated with this compound from other laboratory waste streams. This includes:

  • Solid Waste: Unused or expired solid peptide, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing the peptide, including experimental buffers and solvents.

  • Sharps Waste: Contaminated needles, syringes, and glass Pasteur pipettes.

2. Waste Containment:

  • Solid and Liquid Waste: Use dedicated, leak-proof, and clearly labeled hazardous waste containers. Ensure containers are compatible with the chemical nature of the waste. Keep containers sealed when not in use.

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.

3. Labeling: Properly label all waste containers with the following information:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • A description of the contents (e.g., "Solid waste with this compound," "Aqueous solution of this compound")

  • The date of accumulation

  • Any known hazard characteristics (e.g., "Potentially Toxic")

4. Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the collection and disposal of the hazardous waste. Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineSource
Container Fill Level Do not exceed 90% of the container's capacity.General Laboratory Safety Manuals
Satellite Accumulation Time Maximum of 90 days (or as specified by institutional policy).Institutional EHS Guidelines
Empty Container Residue A container is considered "empty" if no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.Resource Conservation and Recovery Act (RCRA)

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_0 Step 1: Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generation of Waste (Solid, Liquid, Sharps) B Segregate at Source A->B C Solid & Liquid Waste in Labeled Hazardous Waste Container B->C D Sharps Waste in Puncture-Resistant Sharps Container B->D E Store in Designated Satellite Accumulation Area C->E D->E F Contact Institutional EHS for Waste Pickup E->F G Final Disposal by Licensed Facility F->G

Personal protective equipment for handling [D-Pro2,D-Trp7,9] Substance P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with [D-Pro2,D-Trp7,9] Substance P, a commitment to safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedural, step-by-step guidelines is critical for minimizing risks and establishing a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical impermeable glovesPrevents skin contact with the substance.[1]
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Protection Dust mask or respirator (if generating dust)Minimizes inhalation of airborne particles.

Safe Handling and Operational Plan

Proper handling procedures are crucial to maintaining a safe laboratory environment. Always work in a well-ventilated area to minimize inhalation exposure.[1]

Workflow for Handling this compound

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Ensure Adequate Ventilation prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Substance Carefully prep_area->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_use Perform Experiment handle_dissolve->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon cleanup_dispose Dispose of Waste in Closed Containers cleanup_decon->cleanup_dispose cleanup_remove Remove PPE cleanup_dispose->cleanup_remove

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

In case of a significant spill, evacuate personnel to a safe area and remove all sources of ignition.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Workflow for this compound cluster_collection Waste Collection cluster_packaging Packaging cluster_disposal Final Disposal collect_solid Collect Solid Waste package_container Place in Suitable, Closed Containers collect_solid->package_container collect_liquid Collect Liquid Waste collect_liquid->package_container collect_sharps Collect Contaminated Sharps collect_sharps->package_container package_label Label Containers Clearly package_container->package_label dispose_facility Transfer to Approved Waste Disposal Facility package_label->dispose_facility

Caption: This diagram illustrates the correct procedure for the disposal of waste containing this compound.

All waste materials should be kept in suitable and closed containers for disposal.[1] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and to ensure compliance with all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.